Product packaging for Spp-DM1(Cat. No.:)

Spp-DM1

Cat. No.: B10818564
M. Wt: 967.5 g/mol
InChI Key: ZMOVORWFEGTIJA-UHFFFAOYSA-N
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Description

Spp-DM1 is a useful research compound. Its molecular formula is C44H59ClN4O14S2 and its molecular weight is 967.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H59ClN4O14S2 B10818564 Spp-DM1

Properties

Molecular Formula

C44H59ClN4O14S2

Molecular Weight

967.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate

InChI

InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56)

InChI Key

ZMOVORWFEGTIJA-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Spp-DM1 Linker Chemistry and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Spp-DM1 linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, structure, and the methodologies for its use in creating targeted cancer therapeutics.

Introduction to this compound in Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. The this compound linker system represents a key technology in this field, enabling the conditional release of the potent microtubule-disrupting agent, DM1, within tumor cells.

The this compound linker is a cleavable linker, meaning it is designed to be stable in the bloodstream and only release the cytotoxic payload under specific conditions found inside the target cell. This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.

This compound Linker Chemistry and Structure

The this compound linker-drug conjugate consists of two primary components: the SPP linker and the DM1 payload .

  • SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) Linker: This heterobifunctional crosslinker contains two reactive groups. An N-hydroxysuccinimide (NHS) ester on one end reacts with primary amines, such as the lysine residues on the surface of a monoclonal antibody, to form a stable amide bond. The other end features a pyridyl disulfide group, which forms a disulfide bond with a thiol-containing payload like DM1. This disulfide bond is susceptible to cleavage in the reducing environment of the cell's cytoplasm.

  • DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): DM1 is a derivative of the natural product maytansine, a potent anti-mitotic agent.[1] It exerts its cytotoxic effect by binding to tubulin and inhibiting the assembly of microtubules, a critical process for cell division.[2] This leads to mitotic arrest and ultimately apoptosis of the cancer cell. DM1 is modified to contain a thiol group, which allows for its conjugation to the SPP linker.

The following diagram illustrates the chemical structure of the this compound conjugate.

Spp_DM1_Structure cluster_Ab Antibody cluster_SPP SPP Linker cluster_DM1 DM1 Payload Ab Antibody (Lysine Residue) SPP_amide Amide Bond Ab->SPP_amide -NH-CO- SPP_spacer Pentanoate Spacer SPP_amide->SPP_spacer SPP_disulfide Disulfide Bond SPP_spacer->SPP_disulfide -S-S- DM1 DM1 (Maytansinoid) SPP_disulfide->DM1

Caption: Chemical structure of the this compound linker conjugate.

Mechanism of Action of this compound ADCs

The therapeutic efficacy of an this compound ADC is dependent on a sequence of events, starting from administration and culminating in the targeted killing of cancer cells.

The following workflow diagram illustrates this process.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_env Tumor Microenvironment cluster_cell Tumor Cell ADC_circ ADC circulates in bloodstream ADC_bind ADC binds to target antigen on tumor cell ADC_circ->ADC_bind Internalization Internalization via endocytosis ADC_bind->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Cleavage Disulfide bond cleavage by glutathione (GSH) Lysosome->Cleavage DM1_release Free DM1 released into cytoplasm Cleavage->DM1_release Tubulin_inhibition DM1 binds to tubulin, inhibiting microtubule polymerization DM1_release->Tubulin_inhibition Apoptosis Mitotic arrest and apoptosis Tubulin_inhibition->Apoptosis

Caption: Mechanism of action of an this compound ADC.

Quantitative Data on this compound ADCs

The performance of an this compound ADC is evaluated based on several key parameters, including its stability, in vitro cytotoxicity, and in vivo efficacy. The following tables summarize representative quantitative data for ADCs utilizing the DM1 payload, providing a benchmark for the this compound linker system.

Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs

Cell LineTarget AntigenADCIC50 (nM)Reference
SKBR-3HER2T-SA1-DM11.5[3]
SKOV3HER2T-SA1-DM12.1[3]
MDA-MB-361HER2T-DM1~0.08[4]
NCI-N87HER2T-DM10.082
HCC1954HER2T-DM10.033

Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models

Xenograft ModelTarget AntigenADCDose (mg/kg)OutcomeReference
Raji (NHL)CD19Anti-CD19-Spp-DM15Tumor regression
Granta-519 (NHL)CD20Anti-CD20-Spp-DM15Tumor growth inhibition
BJAB-luc (NHL)CD22Anti-CD22-Spp-DM15Tumor regression
SKOV3 (Ovarian)HER2T-SA1-DM120Complete remission in 3/6 mice

Table 3: Plasma Stability of a DM1-Containing ADC

ADCSpeciesHalf-life (days)Reference
T-DM1Rat4.56 ± 1.11

Note: T-DM1 utilizes a non-cleavable SMCC linker, but the data provides a relevant comparison for the stability of the DM1 payload in vivo.

Experimental Protocols

This section provides a generalized methodology for the synthesis of an this compound ADC. Specific reaction conditions may need to be optimized for different antibodies.

Materials
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)

  • DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffers (e.g., borate buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Workflow for this compound ADC Synthesis

The following diagram outlines the key steps in the synthesis and purification of an this compound ADC.

ADC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start with monoclonal antibody Linker_Addition Addition of SPP linker (reacts with lysine residues) Start->Linker_Addition Purification1 Purification to remove excess linker Linker_Addition->Purification1 DM1_Conjugation Conjugation with DM1 (disulfide exchange) Purification1->DM1_Conjugation Purification2 Purification of ADC (e.g., SEC) DM1_Conjugation->Purification2 Characterization Characterization of ADC (DAR, purity, etc.) Purification2->Characterization Final_Product Final this compound ADC Characterization->Final_Product

Caption: Workflow for the synthesis of an this compound ADC.

Detailed Methodology

Step 1: Antibody Modification with SPP Linker

  • Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).

  • Dissolve the SPP linker in a co-solvent such as DMF or DMSO to a stock concentration of 10-20 mM.

  • Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Remove the excess, unreacted SPP linker by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

Step 2: Conjugation of DM1 to the Modified Antibody

  • Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.

  • Add the DM1 solution to the purified, linker-modified antibody at a molar ratio of approximately 1.5-2 fold excess of DM1 to the incorporated linker.

  • Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring. The reaction proceeds via a disulfide exchange between the pyridyldithio group on the linker and the thiol group on DM1.

Step 3: Purification of the this compound ADC

  • Purify the resulting ADC from unreacted DM1 and other small molecules using SEC with a column appropriate for protein purification (e.g., Superdex 200) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

  • Alternatively, protein A affinity chromatography can be used for purification.

Step 4: Characterization of the this compound ADC

  • Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and 252 nm (for DM1). Alternatively, hydrophobic interaction chromatography (HIC) or mass spectrometry can be used.

  • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.

  • In vitro binding and cytotoxicity assays: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen and evaluate the ADC's potency in relevant cancer cell lines.

Conclusion

The this compound linker system provides an effective and widely used platform for the development of antibody-drug conjugates. Its cleavable disulfide bond allows for the targeted intracellular release of the potent cytotoxic agent DM1, leading to significant anti-tumor activity. A thorough understanding of its chemistry, mechanism of action, and the associated experimental protocols is essential for researchers and drug developers working to create the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to the Spp-DM1 Payload Release Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core payload release mechanism of Spp-DM1, an antibody-drug conjugate (ADC) that utilizes a cleavable disulfide linker for the targeted delivery of the potent cytotoxic agent, DM1.

Introduction to this compound ADCs

Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. An this compound ADC consists of three key components:

  • A monoclonal antibody (mAb): This component provides specificity by targeting a tumor-associated antigen on the surface of cancer cells.

  • The cytotoxic payload (DM1): A derivative of maytansine, DM1 is a potent microtubule-disrupting agent that induces mitotic arrest and apoptosis.

  • The SPP linker: N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) is a linker containing a disulfide bond. This bond is designed to be stable in the systemic circulation but susceptible to cleavage within the reducing environment of the target cell.

The efficacy of an this compound ADC is critically dependent on the efficient and selective release of the DM1 payload within the cancer cell.

The this compound Payload Release Pathway

The release of DM1 from an this compound ADC is a multi-step intracellular process that is initiated by the binding of the ADC to its target antigen on the cancer cell surface.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis. The internalized vesicle, known as an endosome, undergoes maturation and fuses with a lysosome. This trafficking to the lysosomal compartment is a crucial step for payload release.

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aD_Internalization_Pathway Figure 1: ADC Internalization and Lysosomal Trafficking cluster_cell Cancer Cell ADC This compound ADC Receptor Tumor Antigen (Cell Surface) ADC->Receptor Binding Complex ADC-Antigen Complex Endosome Early Endosome Complex->Endosome Internalization (Endocytosis) Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion

Caption: Figure 1: ADC Internalization and Lysosomal Trafficking.

Intracellular Cleavage of the SPP Linker

The lysosome provides the ideal environment for the cleavage of the SPP linker due to two key characteristics:

  • Reductive Environment: The cytosol of a cell has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular environment. While the lysosomal glutathione concentration is lower than in the cytosol, it is sufficient to reduce the disulfide bond within the SPP linker.[1][2]

  • Proteolytic Enzymes: Lysosomes contain a host of proteases, such as cathepsins, which degrade the antibody component of the ADC. This degradation is thought to be a prerequisite for efficient payload release, as it likely exposes the disulfide bond to the reducing agents.[3][4][5]

The cleavage of the disulfide bond liberates the DM1 payload from the antibody.

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bLinker_Cleavage_Mechanism Figure 2: this compound Linker Cleavage in the Lysosome cluster_lysosome Lysosomal Environment ADC_in_Lysosome This compound ADC Degraded_Antibody Degraded Antibody Fragments ADC_in_Lysosome->Degraded_Antibody Proteolytic Degradation (e.g., Cathepsins) Released_DM1 Free DM1 ADC_in_Lysosome->Released_DM1 Disulfide Bond Reduction (e.g., Glutathione)

Caption: Figure 2: this compound Linker Cleavage in the Lysosome.

Mechanism of Action of DM1

Once released into the cytosol, the free DM1 payload exerts its potent cytotoxic effect by targeting microtubules. DM1 binds to tubulin, the protein subunit of microtubules, and disrupts microtubule dynamics. This interference with microtubule function leads to:

  • Inhibition of Mitotic Spindle Formation: Prevents cancer cells from properly segregating their chromosomes during mitosis.

  • Mitotic Arrest: The cell cycle is halted at the G2/M phase.

  • Apoptosis: The prolonged mitotic arrest ultimately triggers programmed cell death.

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cDM1_Mechanism_of_Action Figure 3: DM1 Mechanism of Action DM1 Free DM1 Tubulin Tubulin DM1->Tubulin Binds to Microtubules Microtubules DM1->Microtubules Disrupts Dynamics Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Inhibition of Formation Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Figure 3: DM1 Mechanism of Action.

Quantitative Data

The following tables summarize key quantitative data related to the performance of this compound and other DM1-containing ADCs.

Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs

ADC ConfigurationCell LineTarget AntigenIC50 (nM)Reference
anti-CD19-SPP-DM1RAJICD19~0.1
anti-CD20-SPP-DM1Granta-519CD20~0.1
anti-CD22-SPP-DM1BJAB-lucCD22~0.1
anti-CD30-MCC-DM1Karpas 299CD300.06
anti-CD30-MCC-DM1HHCD300.05
anti-CD30-MCC-DM1L428CD300.07
Free DM1Various-0.79 - 7.2

Table 2: Pharmacokinetic Parameters of DM1-Containing ADCs in Rats

ADCParameterValueUnitReference
T-DM1 (non-cleavable)Half-life (T1/2)4.56 ± 1.11days
T-DM1 (non-cleavable)Clearance (CL)22.55mL/day/kg

Detailed Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the this compound payload release mechanism.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound linker in plasma and determine the rate of premature payload release.

Methodology:

  • ADC Incubation: Incubate this compound ADC in plasma (human, rat, or other species of interest) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

  • Sample Collection: At each time point, collect aliquots of the plasma-ADC mixture.

  • Quantification of Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the intact ADC. This is typically done by capturing the antibody and detecting a component of the intact linker-payload.

  • Quantification of Released Payload:

    • Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

    • Centrifuge to separate the supernatant containing the released DM1.

    • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of free DM1.

  • Data Analysis: Plot the percentage of intact ADC and the concentration of released DM1 over time to determine the half-life of the ADC in plasma.

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dPlasma_Stability_Workflow Figure 4: In Vitro Plasma Stability Assay Workflow Start This compound ADC in Plasma (37°C) Timepoints Incubate for various time points Start->Timepoints Aliquots Collect Aliquots Timepoints->Aliquots ELISA ELISA for Intact ADC Aliquots->ELISA LCMS Protein Precipitation & LC-MS/MS for Free DM1 Aliquots->LCMS Analysis Data Analysis: - % Intact ADC vs. Time - [Free DM1] vs. Time - Calculate Half-life ELISA->Analysis LCMS->Analysis

Caption: Figure 4: In Vitro Plasma Stability Assay Workflow.

Intracellular Trafficking and Lysosomal Colocalization Assay

Objective: To visualize the internalization and trafficking of this compound ADC to the lysosomes.

Methodology:

  • Fluorescent Labeling: Label the this compound ADC with a fluorescent dye (e.g., Alexa Fluor 488).

  • Cell Culture: Plate target cancer cells on glass-bottom dishes.

  • ADC Incubation: Treat the cells with the fluorescently labeled this compound ADC for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Lysosomal Staining: In the final hour of incubation, add a lysosomal marker (e.g., LysoTracker Red) to the cell culture medium.

  • Imaging: Wash the cells and image them using a confocal microscope.

  • Colocalization Analysis: Analyze the images to determine the degree of colocalization between the fluorescently labeled ADC (green signal) and the lysosomes (red signal), which will appear as yellow in the merged image.

Quantification of Intracellular DM1 Release

Objective: To quantify the amount of DM1 released from the this compound ADC inside the target cells.

Methodology:

  • Cell Treatment: Treat a known number of target cells with this compound ADC for various time points.

  • Cell Lysis: At each time point, wash the cells to remove extracellular ADC and then lyse the cells to release the intracellular contents.

  • Sample Preparation: Precipitate proteins from the cell lysate.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of free DM1.

  • Data Normalization: Normalize the amount of released DM1 to the number of cells or total protein concentration.

Microtubule Depolymerization Assay

Objective: To assess the biological activity of the released DM1 by measuring its effect on microtubule dynamics.

Methodology:

  • Prepare Microtubules: Polymerize purified tubulin in vitro to form microtubules. The microtubules can be fluorescently labeled for visualization.

  • Immobilize Microtubules: Immobilize the pre-formed microtubules in a flow chamber on a microscope slide.

  • Introduce DM1: Introduce a solution containing a known concentration of DM1 (or cell lysate from ADC-treated cells) into the flow chamber.

  • Time-Lapse Microscopy: Acquire time-lapse images of the microtubules using fluorescence microscopy.

  • Analyze Microtubule Dynamics: Measure the rates of microtubule growth, shortening, and the frequency of catastrophes (transitions from growth to shortening) in the presence and absence of DM1. A significant decrease in the growth rate and an increase in the catastrophe frequency indicate potent microtubule-destabilizing activity.

Conclusion

The this compound payload release mechanism is a well-orchestrated intracellular process that leverages the unique biochemical environment of the lysosome to achieve targeted drug delivery. The disulfide-based SPP linker provides a balance of stability in circulation and efficient cleavage within the reducing environment of the tumor cell. The subsequent disruption of microtubule dynamics by the released DM1 payload leads to potent and specific cancer cell killing. A thorough understanding of this mechanism, supported by robust quantitative analysis and detailed experimental validation, is crucial for the continued development and optimization of next-generation antibody-drug conjugates.

References

An In-Depth Technical Guide to the Intracellular Trafficking of Spp-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy of these complex biotherapeutics is intrinsically linked to their intracellular trafficking pathway. This technical guide provides a comprehensive overview of the core mechanisms governing the journey of Spp-DM1 ADCs from the cell surface to the release of their cytotoxic payload, DM1. We delve into the critical steps of binding, internalization, endosomal sorting, and lysosomal degradation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. This document is intended to serve as a valuable resource for researchers and drug developers in the field of oncology, offering insights to optimize the design and application of next-generation ADCs.

Introduction

The this compound antibody-drug conjugate is a sophisticated therapeutic agent comprising a monoclonal antibody linked to the potent microtubule-disrupting agent, DM1, via a cleavable linker containing a disulfide bond (Spp). The antibody component provides specificity for a tumor-associated antigen, guiding the ADC to its target cancer cells. Upon binding, the ADC is internalized, and the intracellular environment facilitates the cleavage of the Spp linker, releasing the DM1 payload to exert its cytotoxic effect. A thorough understanding of each step in this intracellular trafficking process is paramount for the rational design of effective and safe ADCs.

The Intracellular Journey of this compound ADC

The intracellular trafficking of an this compound ADC is a multi-step process that begins with the specific recognition of a cell surface antigen and culminates in the cytotoxic action of the DM1 payload.

Binding to Target Antigen

The initial and critical step in the mechanism of action of an this compound ADC is its high-affinity binding to a specific antigen predominantly expressed on the surface of cancer cells. This interaction is governed by the principles of antibody-antigen recognition. While specific binding affinities (Kd) for this compound ADCs are dependent on the monoclonal antibody used, typical high-affinity interactions for therapeutic antibodies are in the nanomolar to picomolar range.

Internalization via Endocytosis

Following antigen binding, the ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis. The rate and pathway of internalization can significantly influence the overall efficacy of the ADC. For many ADCs, including those targeting receptors like HER2, internalization can be a relatively slow process, with half-lives for internalization reported to be in the range of 6 to 14 hours for similar maytansinoid ADCs[1]. Studies on T-DM1, a well-characterized ADC, have shown that intracellular levels can reach approximately 50% within 12 hours of incubation[2][3]. The specific endocytic pathway can vary depending on the target antigen and cell type, with both clathrin-mediated and caveolae-mediated endocytosis being implicated in ADC uptake[2].

Endosomal Sorting and Lysosomal Trafficking

Once inside the cell within an early endosome, the this compound ADC is trafficked through the endosomal-lysosomal pathway. The endosome matures, its internal pH decreases, and it eventually fuses with a lysosome. This trafficking is a crucial step as the lysosome provides the necessary environment for the release of the DM1 payload.

Lysosomal Degradation and Payload Release

Within the acidic and enzyme-rich environment of the lysosome, the Spp linker is cleaved. The disulfide bond in the Spp linker is susceptible to reduction in the intracellular environment, leading to the release of the DM1 payload. For ADCs with non-cleavable linkers, the entire antibody must be degraded to release the payload attached to an amino acid, a process that can be slower with a degradation half-life of 18-25 hours[1]. The cleavable nature of the Spp linker is designed to facilitate a more efficient release of the active drug.

Cytotoxic Action of DM1 and Bystander Effect

Once released into the cytoplasm, DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. A key feature of ADCs with cleavable linkers like this compound is their potential to induce a "bystander effect." The released, cell-permeable DM1 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is a significant advantage in treating heterogeneous tumors. In contrast, ADCs with non-cleavable linkers, such as T-DM1, do not exhibit a significant bystander effect as the released payload is charged and less membrane-permeable.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of DM1-containing ADCs. It is important to note that these values can vary significantly depending on the specific antibody, target antigen, cell line, and experimental conditions.

Table 1: In Vitro Cytotoxicity of DM1-based ADCs

ADC ConfigurationCell LineTarget AntigenIC50 (nmol/L)Reference
anti-CD30-MCC-DM1Karpas 299CD300.06
anti-CD30-MCC-DM1Various CD30+ linesCD300.05 - 0.13
T-DM1 (control)Karpas 299HER2 (negative)31.02
DM1 (free drug)Various cell linesN/A7.06 - 39.53

Table 2: Internalization and Degradation Kinetics of a Trastuzumab-Maytansinoid ADC (TM-ADC)

ParameterCell LineHalf-life (hours)Reference
InternalizationBT-474, NCI-N87, SK-BR-36 - 14
DegradationBT-474, NCI-N87, SK-BR-318 - 25
EffluxBT-474, NCI-N87, SK-BR-344 - 73

Experimental Protocols

This section provides detailed methodologies for key experiments to study the intracellular trafficking of this compound ADCs.

Synthesis and Characterization of this compound ADC

Objective: To conjugate the this compound linker-payload to a monoclonal antibody and characterize the resulting ADC.

Materials:

  • Monoclonal antibody (e.g., anti-HER2)

  • This compound linker-payload

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Purification system (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, SEC-HPLC, Mass Spectrometry)

Protocol:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP in conjugation buffer.

  • Linker-Payload Conjugation: Add the this compound linker-payload to the reduced antibody solution. The maleimide group of the linker will react with the free thiol groups on the antibody.

  • Purification: Remove unconjugated linker-payload and aggregated ADC using size-exclusion chromatography.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for protein) and a wavelength specific to the payload.

    • Assess the purity and aggregation of the ADC using SEC-HPLC.

    • Analyze the distribution of different drug-loaded species using HIC-HPLC.

    • Confirm the molecular weight of the conjugate using mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • This compound ADC

  • Free DM1 payload

  • Control antibody

  • Cell culture medium and supplements

  • 96-well plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • ADC Treatment: The following day, treat the cells with serial dilutions of the this compound ADC, free DM1, and control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (e.g., 72-96 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the drug concentration to determine the IC50 value.

ADC Internalization Assay using Flow Cytometry

Objective: To quantify the rate of this compound ADC internalization.

Materials:

  • Target cancer cell line

  • Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)

  • Flow cytometry buffer (e.g., PBS with BSA and sodium azide)

  • Trypsin or other cell detachment solution

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate.

  • ADC Incubation: Incubate cells with the fluorescently labeled this compound ADC at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). As a negative control, incubate cells with the ADC at 4°C to inhibit active internalization.

  • Cell Harvesting: At each time point, wash the cells with cold PBS to stop internalization and detach the cells.

  • Staining (Optional): A secondary antibody that recognizes the ADC can be used to specifically label the surface-bound ADC.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) will correlate with the amount of internalized ADC. The percentage of internalization can be calculated by comparing the MFI of cells at 37°C to the MFI of cells kept at 4°C (representing total binding).

Lysosomal Co-localization using Confocal Microscopy

Objective: To visualize the trafficking of the this compound ADC to the lysosomes.

Materials:

  • Target cancer cell line

  • Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 647)

  • Lysosomal marker (e.g., LysoTracker Green)

  • Nuclear stain (e.g., DAPI)

  • Confocal microscope slides or plates

  • Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells on confocal slides or plates.

  • ADC Incubation: Treat cells with the fluorescently labeled this compound ADC and incubate for various time points to allow for internalization and trafficking.

  • Lysosomal Staining: In the final 30-60 minutes of incubation, add the LysoTracker probe to the media.

  • Fixation and Permeabilization: Wash the cells, fix them with paraformaldehyde, and then permeabilize with Triton X-100.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Acquire images using a confocal microscope, capturing the signals from the ADC, lysosomal marker, and nucleus in separate channels.

  • Analysis: Merge the images to visualize co-localization of the ADC signal with the lysosomal marker, which will appear as overlapping pixels of the two different colors. Quantitative co-localization analysis can be performed using image analysis software.

Bystander Killing Effect Assay

Objective: To assess the ability of this compound ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (labeled with a fluorescent protein, e.g., GFP)

  • This compound ADC

  • Control ADC with a non-cleavable linker (e.g., MCC-DM1)

  • Cell culture medium

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a multi-well plate.

  • ADC Treatment: Treat the co-culture with the this compound ADC and the control non-cleavable ADC.

  • Incubation: Incubate the plate for a period sufficient to observe cytotoxicity.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The bystander effect is quantified by the reduction in the number of viable GFP-positive cells in the presence of the this compound ADC compared to the control ADC.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in this compound ADC trafficking and the experimental workflows to study them.

Intracellular_Trafficking_Spp_DM1_ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_Bound ADC-Antigen Complex Antigen->ADC_Bound EarlyEndosome Early Endosome ADC_Bound->EarlyEndosome 2. Internalization (Endocytosis) LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Endosomal Trafficking Lysosome Lysosome LateEndosome->Lysosome DM1_Released Released DM1 Lysosome->DM1_Released 4. Linker Cleavage & Payload Release Microtubules Microtubules DM1_Released->Microtubules 5. Microtubule Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: Intracellular trafficking pathway of an this compound ADC.

Experimental_Workflow_Internalization cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Seed Seed Cells Incubate_37C Incubate with labeled ADC at 37°C (Time course) Seed->Incubate_37C Incubate_4C Incubate with labeled ADC at 4°C (Control) Seed->Incubate_4C Label Label ADC with Fluorophore Label->Incubate_37C Label->Incubate_4C Harvest Harvest & Wash Cells Incubate_37C->Harvest Incubate_4C->Harvest FlowCytometry Flow Cytometry Analysis (MFI) Harvest->FlowCytometry Quantify Quantify Internalization FlowCytometry->Quantify

Caption: Workflow for ADC internalization assay using flow cytometry.

DM1_Signaling_Pathway DM1 DM1 Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization DM1->Microtubule_Polymerization Inhibits Microtubule_Dynamics Suppression of Microtubule Dynamics Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Spp-DM1 and the Disruption of Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The antibody-drug conjugate (ADC) Spp-DM1 represents a targeted therapeutic strategy designed to deliver the potent microtubule inhibitor DM1 specifically to antigen-expressing tumor cells. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's role in microtubule disruption, leading to cell cycle arrest and apoptosis. It consolidates key quantitative data, outlines experimental methodologies, and visually represents the critical pathways and processes involved.

Introduction to this compound and Microtubule Targeting

Maytansinoids, potent antimitotic agents, were initially explored as standalone cancer therapeutics but demonstrated significant systemic toxicity.[1][] The development of antibody-drug conjugates, such as those utilizing the maytansinoid derivative DM1, aimed to mitigate these off-target effects by ensuring tumor-specific delivery.[1][3][4] DM1, a thiol-containing maytansinoid, is conjugated to a monoclonal antibody via a linker, such as the cleavable disulfide-containing linker SPP (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or the non-cleavable thioether linker SMCC. This targeted delivery system enhances the therapeutic window of the cytotoxic payload.

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division. Their dynamic instability, characterized by phases of growth and shortening, is critical for proper chromosome segregation. Disruption of this dynamic process leads to mitotic arrest and, ultimately, apoptotic cell death, making microtubules a prime target for anticancer agents.

Mechanism of Action: From Antibody Binding to Microtubule Disruption

The therapeutic effect of an this compound conjugate is a multi-step process that begins with targeted binding and culminates in the disruption of microtubule function within the cancer cell.

Cellular Uptake and Payload Release
  • Antibody Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a tumor cell.

  • Endocytosis: Upon binding, the entire ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Degradation: The endocytic vesicle traffics to the lysosome.

  • Payload Release: Within the lysosome, the antibody is degraded, and for conjugates with a cleavable linker like SPP, the disulfide bond is cleaved, releasing the active DM1 payload into the cytoplasm. In the case of non-cleavable linkers like SMCC, proteolytic degradation of the antibody releases a lysine-linker-DM1 metabolite.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Surface Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubule Microtubule DM1->Microtubule 5. Binds to Microtubule Tips Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest 6. Suppression of Dynamic Instability Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 7. Cell Death

Figure 1. Cellular mechanism of action for this compound.
Interaction with Tubulin and Microtubules

Once released into the cytoplasm, DM1 exerts its cytotoxic effect by directly interacting with the microtubule network. Unlike some microtubule-targeting agents that cause wholesale depolymerization, DM1 acts as a "microtubule end poison." It binds with high affinity to the tips of microtubules, suppressing their dynamic instability. This suppression involves a reduction in both the growth and shortening rates of the microtubules. The binding of DM1 to tubulin is similar to that of vinca alkaloids.

The potent cytotoxicity of maytansinoids like DM1 is significantly greater than many clinically used anticancer drugs. The suppression of microtubule dynamics by DM1 ultimately leads to the arrest of the cell cycle in the G2/M phase, preventing cell division and inducing apoptosis.

Quantitative Data on DM1-Microtubule Interaction

The interaction of DM1 and its analogs with tubulin and microtubules has been characterized quantitatively in several studies. The following tables summarize key findings.

Compound Binding Target Dissociation Constant (KD) Reference
S-methyl DM1Tubulin0.93 ± 0.2 µmol/L
MaytansineTubulin0.86 ± 0.2 µmol/L
S-methyl DM1Microtubules (high-affinity sites)0.1 ± 0.05 µmol/L
Table 1: Binding affinities of maytansinoids to tubulin and microtubules.
Parameter Maytansine (100 nmol/L) S-methyl DM1 (100 nmol/L) Reference
Suppression of Shortening Rate35%70%
Suppression of Shortening Length40%60%
Suppression of Catastrophe Frequency30%90%
Suppression of Dynamicity45%84%
Table 2: Effect of maytansinoids on microtubule dynamic instability parameters.
Cell Line Compound IC50 for G2/M Arrest Reference
MCF-7MaytansineSub-nanomolar
MCF-7S-methyl DM1Sub-nanomolar
MCF-7anti-EpCAM-SPP-DM1Low nanomolar
MCF-7anti-EpCAM-SMCC-DM1Low nanomolar
B16F10Mertansine (DM1)0.092 µg/mL
Table 3: In vitro cytotoxicity and cell cycle arrest induced by DM1 and its conjugates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to elucidate the mechanism of this compound.

Microtubule Polymerization Assay

This assay is used to determine the effect of a compound on the assembly of tubulin into microtubules.

  • Preparation of Tubulin: Purify tubulin from a biological source (e.g., bovine brain) through cycles of temperature-dependent assembly and disassembly.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂), and the test compound (e.g., DM1) at various concentrations.

  • Initiation of Polymerization: Initiate microtubule polymerization by raising the temperature to 37°C.

  • Measurement: Monitor the increase in light scattering or turbidity at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • Analysis: Compare the polymerization curves of samples treated with the test compound to a vehicle control to determine the extent of inhibition.

Cell-Based Cytotoxicity and Mitotic Arrest Assay

This assay quantifies the ability of a compound to kill cancer cells and arrest them in mitosis.

  • Cell Culture: Culture a relevant cancer cell line (e.g., HER2-positive breast cancer cells for T-DM1) in appropriate media.

  • Treatment: Seed cells in multi-well plates and treat with a range of concentrations of the ADC (e.g., this compound) or free drug (DM1).

  • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

  • Cell Viability Assessment: Determine cell viability using a standard method such as MTT or CellTiter-Glo assay.

  • Cell Cycle Analysis:

    • Harvest cells and fix them in ethanol.

    • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of individual cells using flow cytometry.

    • Quantify the percentage of cells in the G2/M phase of the cell cycle to determine the extent of mitotic arrest.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth or induces mitotic arrest in 50% of the cell population.

G cluster_workflow Experimental Workflow: Cytotoxicity & Mitotic Arrest cluster_analysis Analysis Start Start: Cancer Cell Line Seed Seed Cells in Plates Start->Seed Treat Treat with this compound/ DM1 Concentrations Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability For Cytotoxicity Flow Flow Cytometry (Propidium Iodide Staining) Incubate->Flow For Mitotic Arrest IC50 Calculate IC50 for Growth Inhibition Viability->IC50 G2M Quantify % Cells in G2/M Phase Flow->G2M End End IC50->End G2M->End

Figure 2. Workflow for cytotoxicity and mitotic arrest assays.

Conclusion

This compound and related DM1-containing ADCs represent a powerful class of anticancer therapeutics that leverage the principles of targeted delivery to maximize efficacy and minimize toxicity. The core of their mechanism of action lies in the potent ability of the released DM1 payload to suppress microtubule dynamics by binding to microtubule ends. This disruption of a fundamental cellular process leads to mitotic arrest and subsequent apoptosis in antigen-expressing cancer cells. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of this promising therapeutic strategy.

References

The Discovery and Development of Spp-DM1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of Spp-DM1, a pivotal linker-payload combination utilized in the creation of next-generation Antibody-Drug Conjugates (ADCs). We will delve into the core components of this compound, its mechanism of action, preclinical data, and the detailed experimental protocols used for its evaluation.

Introduction to this compound

The term "this compound" refers to a specific configuration of an ADC's linker and payload components. It is not a standalone therapeutic but rather a critical technology applied to monoclonal antibodies (mAbs) to create highly targeted cancer therapies.

  • Spp (The Linker): "Spp" designates a cleavable linker, N-succinimidyl-4-(2-pyridyldithio)pentanoate. Its key feature is a disulfide bond, which is engineered to be stable in the bloodstream's neutral pH environment but is susceptible to cleavage in the reducing environment inside a cell.[][2] This intracellular release mechanism is primarily driven by the high concentration of glutathione (GSH) within the cytoplasm compared to the plasma.[2][3]

  • DM1 (The Payload): DM1 is a highly potent cytotoxic agent and a derivative of maytansine.[4] As a microtubule inhibitor, DM1 disrupts the formation of microtubules, which are essential for cellular structure and function, particularly during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

The combination of a tumor-targeting antibody with the this compound system allows for the selective delivery of the powerful DM1 toxin directly to cancer cells, aiming to maximize efficacy while minimizing the systemic toxicity associated with traditional chemotherapy.

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound system follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable Spp linker protects the DM1 payload from premature release. The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Linker Cleavage: The internalized complex is trafficked to the lysosomes. While some linker cleavage can begin here, the primary release mechanism for the disulfide-based Spp linker is reduction in the cytoplasm. The disulfide bond in the Spp linker is cleaved by intracellular reducing agents, most notably glutathione (GSH), which is significantly more concentrated inside the cell than in the bloodstream.

  • Payload Release and Cytotoxicity: The cleavage of the Spp linker liberates the active DM1 payload within the cancer cell. The released DM1 then binds to tubulin, inhibiting microtubule polymerization. This action disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.

Spp-DM1_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC This compound ADC Binding 1. ADC Binding ADC->Binding Targeting Receptor Tumor Antigen Receptor Receptor->Binding Endocytosis 2. Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage 3. Intracellular Linker Cleavage (High Glutathione) Lysosome->Cleavage DM1 Released DM1 Payload Cleavage->DM1 Microtubules Microtubule Disruption DM1->Microtubules Apoptosis 4. Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action for an this compound based Antibody-Drug Conjugate.

Preclinical Development and Data Presentation

The development of an this compound ADC involves a rigorous preclinical evaluation process to determine its efficacy and safety. A notable example comes from a study by Polson et al., which evaluated the efficacy of this compound ADCs against various B-cell non-Hodgkin's lymphoma (NHL) targets.

In Vitro Cytotoxicity

While specific IC50 values for the this compound conjugates from the Polson et al. study are not detailed in the primary publication, the general procedure for assessing in vitro cytotoxicity is a critical first step. This assay determines the concentration of ADC required to inhibit the growth of cancer cell lines by 50%.

(Note: The following table is a representative template. Specific data for this compound ADCs would be populated from dedicated in vitro studies.)

Table 1: Representative In Vitro Cytotoxicity of Anti-CD22-Spp-DM1
Cell Line Antigen Expression (Sites/Cell)
BJAB (Burkitt's Lymphoma)High
Ramos (Burkitt's Lymphoma)Moderate
Granta-519 (Mantle Cell)Moderate
In Vivo Efficacy

The in vivo anti-tumor activity of this compound ADCs was evaluated in subcutaneous xenograft models of non-Hodgkin's lymphoma. These studies demonstrated significant efficacy, including complete tumor regressions.

Table 2: In Vivo Efficacy of this compound ADCs in NHL Xenograft Models
Target Antigen Cell Line Model Dose (mg/kg) Outcome
Anti-CD19Raji5Tumor growth delay
Anti-CD20Granta-5195Complete tumor regression
Anti-CD21Raji5Tumor growth delay
Anti-CD22BJAB-luc5Complete tumor regression
Data synthesized from Polson et al. as depicted in publicly available charts.

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of ADCs. Below are methodologies for key experiments in the development of an this compound conjugate.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol determines the concentration of ADC that inhibits cell proliferation by 50% (IC50).

  • Cell Seeding: Plate target cancer cells (e.g., BJAB, Raji) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC in cell culture medium.

  • Incubation: Add the ADC dilutions to the cells and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add a viability reagent such as MTT or XTT to each well and incubate for 2-4 hours. This reagent is converted to a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Normalize the absorbance values to untreated control wells. Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value using a non-linear regression model.

Antibody Internalization Assay (Flow Cytometry)

This assay quantifies the rate and extent to which the ADC is internalized by target cells.

  • Cell Preparation: Harvest target cells and resuspend in a suitable buffer to a concentration of 1 x 10^6 cells/mL.

  • ADC Incubation: Add a fluorescently labeled version of the ADC (or use a pH-sensitive dye like pHrodo™) to the cells at a predetermined concentration.

  • Time Course: Incubate the cells at 37°C for various time points (e.g., 0, 30, 60, 120, 240 minutes). As a negative control, incubate a parallel set of cells at 4°C to inhibit active internalization.

  • Signal Quenching/Washing: For standard fluorescent labels, stop the internalization by placing cells on ice. Add a quenching antibody or wash the cells with a low pH buffer to strip or quench the signal from non-internalized, surface-bound ADC.

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the geometric mean fluorescence intensity (gMFI) of the cell population at each time point.

  • Analysis: The increase in fluorescence intensity over time at 37°C, corrected for the 4°C control, represents the amount of internalized ADC.

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of the this compound ADC in a living animal model.

  • Model Establishment: Implant human tumor cells (e.g., 5-10 x 10^6 Raji or BJAB cells) subcutaneously into the flank of immunocompromised mice (e.g., SCID or NSG mice).

  • Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Isotype control ADC, this compound ADC).

  • Dosing: Administer the ADC intravenously (IV) at specified doses and schedules (e.g., a single dose of 5 mg/kg).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week as a measure of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a predetermined period. Efficacy is measured by tumor growth inhibition (TGI) or tumor regression.

Logical and Workflow Visualizations

Visualizing the complex processes in ADC development is crucial for understanding the relationships between different stages and components.

ADC_Development_Workflow cluster_Discovery Phase 1: Discovery & Engineering cluster_Conjugation Phase 2: Conjugation & Characterization cluster_Preclinical Phase 3: Preclinical Evaluation cluster_Clinical Phase 4: Clinical Development Target_ID Target Antigen Identification Ab_Gen Antibody Generation & Humanization Conjugation Antibody-Linker-Payload Conjugation Ab_Gen->Conjugation Linker_Payload Linker (Spp) & Payload (DM1) Selection Linker_Payload->Conjugation Characterization Analytical Characterization (DAR, Purity, Stability) Conjugation->Characterization In_Vitro In Vitro Assays (Binding, Internalization, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology & Pharmacokinetics (PK) In_Vivo->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Phase I, II, III Clinical Trials IND->Clinical_Trials

Caption: General workflow for the development of an this compound Antibody-Drug Conjugate.

Conclusion

The this compound system represents a significant advancement in the field of antibody-drug conjugates. The strategic use of a cleavable disulfide linker (Spp) ensures stability in circulation and facilitates targeted intracellular release of the potent microtubule inhibitor, DM1. Preclinical studies, particularly in models of non-Hodgkin's lymphoma, have demonstrated the powerful anti-tumor efficacy of ADCs utilizing this technology. The continued exploration and optimization of this compound and similar linker-payload systems are crucial for the development of more effective and safer targeted therapies for a range of cancers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Impact of Spp-DM1 Antibody-Drug Conjugate on Cell Cycle Progression

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a cleavable antibody-drug conjugate (ADC), with a specific focus on its profound effects on cell cycle progression and the subsequent induction of apoptosis in cancer cells.

Introduction to this compound ADC

An Antibody-Drug Conjugate (ADC) is a class of targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug.[1][2] The this compound ADC consists of three key components:

  • A monoclonal antibody: This component is engineered to selectively bind to a specific antigen overexpressed on the surface of tumor cells.

  • The cytotoxic payload (DM1): DM1, a derivative of maytansine, is a highly potent microtubule-targeting agent.[1][2][3] Its high cytotoxicity makes it unsuitable for systemic administration as a standalone drug but ideal as an ADC payload.

  • The linker (Spp): The Spp (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable disulfide linker. This design allows the ADC to remain stable in circulation. Once the ADC is internalized into the target cancer cell, the disulfide bond is cleaved within the reducing environment of the cell, releasing the active DM1 payload.

The general mechanism involves the ADC binding to the target antigen, internalization of the ADC-antigen complex, and subsequent release of the DM1 payload into the cytoplasm to exert its cytotoxic effect.

Core Mechanism of Action: DM1 and Microtubule Disruption

The cytotoxic activity of this compound ADC is driven by the DM1 payload. DM1 exerts its effects by disrupting microtubule dynamics, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

The mechanism involves:

  • Binding to Tubulin: DM1 binds to tubulin, the protein subunit of microtubules.

  • Suppression of Microtubule Dynamics: Instead of causing large-scale depolymerization at potent concentrations, DM1 primarily suppresses the dynamic instability of microtubules. It inhibits both the growth and shortening phases of microtubules, effectively freezing them in a static state. This suppression occurs at subnanomolar concentrations.

  • Mitotic Spindle Disruption: The suppression of microtubule dynamics prevents the proper formation and function of the mitotic spindle, a structure indispensable for the accurate segregation of chromosomes into daughter cells.

This direct interference with the cytoskeleton leads to a halt in the cell division process.

Impact on Cell Cycle Progression: G2/M Arrest

The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This checkpoint arrests the cell cycle in the M phase to prevent chromosomal missegregation. The potent antimitotic effects of DM1 lead to a robust cell cycle arrest at the G2/M transition.

Cells treated with DM1 or DM1-containing ADCs, such as this compound, show a significant increase in the population of cells in the G2/M phase. This arrest is a direct consequence of the cell's inability to form a functional mitotic spindle and satisfy the requirements of the spindle assembly checkpoint.

Downstream Consequence: Induction of Apoptosis

Prolonged arrest in mitosis is unsustainable for a cell and ultimately triggers the intrinsic apoptotic pathway. The inability to complete mitosis and resolve the checkpoint signaling leads to the activation of pro-apoptotic proteins and caspases, culminating in programmed cell death. Therefore, the primary mechanism by which this compound ADC kills cancer cells is by first inducing G2/M cell cycle arrest, followed by the induction of apoptosis.


Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of DM1-based ADCs on cell cycle distribution and apoptosis.

Table 1: Effect of DM1-ADC on Cell Cycle Phase Distribution in A431 Cells

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated)65.2 ± 2.115.1 ± 0.519.7 ± 1.8
Activated PanP-DM148.5 ± 1.520.6 ± 1.230.9 ± 1.1

Data adapted from a study on a DM1-based ADC (PanP-DM1) on A431 cells, showing a significant increase in the G2/M population upon treatment.

Table 2: Induction of Apoptosis by DM1-ADC in Pancreatic Ductal Adenocarcinoma (PDAC) Cells

Cell LineTreatment% Apoptotic Cells (Cleaved Caspase 3 Positive)
ASPH-overexpressing MIA PaCa2Control AntibodyLow
ASPH-overexpressing MIA PaCa2SNS-622-DM1 (10 nM)Significantly Increased

Data summarized from a study indicating that an anti-ASPH DM1-ADC induces apoptosis, as measured by the marker cleaved caspase 3.


Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in G0/G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. RNase treatment is necessary to prevent staining of double-stranded RNA.

Methodology:

  • Cell Preparation: Culture cells (e.g., 1 x 10⁶ cells) and treat with this compound ADC or a control for the desired time period.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at ~300 x g for 5 minutes and wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.

  • Storage: Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.

  • Staining:

    • Centrifuge the fixed cells at ~300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in a PI staining solution. A typical solution contains:

      • Propidium Iodide (e.g., 20-50 µg/mL)

      • RNase A (e.g., 100 µg/mL) to degrade RNA

      • A detergent like Triton X-100 (e.g., 0.1%) to further permeabilize cells

      • PBS or a similar buffer

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and detect emission in the red channel (e.g., >600 nm). A histogram of fluorescence intensity will show distinct peaks for G0/G1, S, and G2/M populations.

Protocol 2: Apoptosis Assay by Flow Cytometry using Annexin V and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium iodide is used as a viability dye; it is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

  • Cell Preparation: Culture and treat cells with this compound ADC as described previously.

  • Harvesting: Collect all cells (adherent and floating). Centrifuge at ~300-500 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. A typical 1X Binding Buffer contains 10 mM HEPES (pH 7.4), 140 mM NaCl, and 2.5 mM CaCl₂.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).

    • Add 5-10 µL of a PI working solution (e.g., 1 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blotting for Cell Cycle Proteins (e.g., Cyclin B1/CDK1)

This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. An increase in proteins like Cyclin B1 is indicative of cells accumulating in the G2/M phase.

Methodology:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin B1 or anti-CDK1) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.


Visualizations

Signaling Pathways and Workflows

Spp_DM1_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome/ Lysosome Internalization->Endosome Release Linker Cleavage (Spp reduction) Endosome->Release DM1 Free DM1 Release->DM1 3. Payload Release Microtubule Microtubule Dynamics (Polymerization/Depolymerization) DM1->Microtubule 4. Binds Tubulin Tubulin αβ-Tubulin Dimers Tubulin->Microtubule Suppression Suppression of Microtubule Dynamics Microtubule->Suppression Inhibition G2M_Arrest G2/M Phase Arrest Suppression->G2M_Arrest 5. Mitotic Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis 6. Cell Death Cell_Cycle_Pathway DM1 DM1 Payload MT_Dynamics Microtubule Dynamic Instability DM1->MT_Dynamics Suppresses Spindle Mitotic Spindle Formation MT_Dynamics->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Failure leads to CycB_CDK1 Cyclin B1/CDK1 (MPF) Complex SAC->CycB_CDK1 Inhibits degradation of Cyclin B1 M_Phase M-Phase Progression SAC->M_Phase Prevents Anaphase Transition CycB_CDK1->M_Phase Drives G2M_Arrest G2/M Arrest M_Phase->G2M_Arrest Failure to progress leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces Cell_Cycle_Workflow Start Start: Treat Cells (e.g., 24-48h) Harvest Harvest & Wash Cells (PBS) Start->Harvest Fix Fix in Cold 70% Ethanol (≥2h at -20°C) Harvest->Fix Stain Stain with PI/RNase Solution (15-30 min, RT) Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Output Output: DNA Content Histogram (G1, S, G2/M populations) Analyze->Output Apoptosis_Workflow Start Start: Treat Cells (e.g., 48-72h) Harvest Harvest & Wash Cells (PBS) Start->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & PI (15 min, RT, dark) Resuspend->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Output Output: Dot Plot Quadrants (Viable, Early/Late Apoptotic) Analyze->Output

References

In Vitro Characterization of Spp-DM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Spp-DM1, an antibody-drug conjugate (ADC) component. Spp refers to a cleavable disulfide linker, while DM1 is a potent microtubule-disrupting maytansinoid derivative. The following sections detail the mechanism of action, quantitative data from key experiments, and the methodologies employed to evaluate the efficacy and properties of ADCs utilizing the this compound system.

Mechanism of Action

Antibody-drug conjugates are designed to selectively deliver highly potent cytotoxic agents to target cells, thereby minimizing systemic toxicity.[1] The this compound system operates through a multi-step process. First, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a tumor cell.[2] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1][3] Once inside the cell, the ADC is trafficked to the lysosome.[3] The acidic environment and lysosomal proteases within the lysosome cleave the Spp linker, releasing the active DM1 payload into the cytoplasm.

Free DM1 then exerts its cytotoxic effect by binding to tubulin, a key component of microtubules. Specifically, DM1 binds to the tips of microtubules, suppressing their dynamics by inhibiting both their growth and shortening. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptotic cell death. The high-affinity binding of DM1 to microtubules is a critical aspect of its potent anti-cancer activity.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies characterizing this compound and related DM1-containing ADCs.

Table 1: Cytotoxicity of DM1 and Related Compounds

CompoundCell LineIC50 (pM) for Mitotic ArrestIC50 (pM) for G2/M ArrestReference
S-methyl DM1MCF7330340
MaytansineMCF7710310

Table 2: Binding Affinity and Microtubule Suppression

CompoundParameterValueReference
S-methyl DM1Microtubule Binding Affinity (KD)0.1 µmol/L
S-methyl DM1High-Affinity Binding Sites per Microtubule~37
EpCAM-SPP-DM1Microtubule Dynamicity Suppression (after 24h)86%

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability (Cytotoxicity) Assay

This protocol is used to determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., MCF7, SK-BR-3)

  • Complete cell culture medium

  • This compound containing ADC and control antibody

  • 96-well microplates

  • MTT reagent or Cell Counting Kit-8 (CCK-8)

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound ADC and control antibody in complete culture medium.

  • Remove the existing medium from the cells and add the diluted ADC or control antibody to the respective wells.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add the MTT reagent or CCK-8 solution to each well and incubate for the recommended time (typically 1-4 hours).

  • If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., propanol).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.

Antibody Internalization Assay

This assay measures the extent and rate at which an antibody is internalized by target cells.

Materials:

  • Target cancer cell lines

  • Fluorescently labeled this compound ADC (e.g., with a pH-sensitive dye like pHrodo)

  • Flow cytometer or fluorescence microscope

  • Cell culture plates or coverslips

Procedure:

  • Plate target cells on culture plates or coverslips and allow them to adhere.

  • Add the fluorescently labeled this compound ADC to the cells at a specific concentration.

  • Incubate the cells for various time points (e.g., 15, 45, 90 minutes) at 37°C.

  • For flow cytometry:

    • Wash the cells to remove unbound antibody.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • For fluorescence microscopy:

    • Wash the cells to remove unbound antibody.

    • Fix and permeabilize the cells if intracellular visualization is required.

    • Mount the coverslips on microscope slides and visualize the cellular localization of the fluorescent signal.

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the ability of the antibody component of the ADC to recruit immune effector cells to kill target cancer cells.

Materials:

  • Target cancer cell lines

  • Peripheral blood mononuclear cells (PBMCs) as effector cells

  • This compound ADC and control antibody

  • Lactate dehydrogenase (LDH) release assay kit

  • 96-well plates

Procedure:

  • Plate target cancer cells in a 96-well plate.

  • Add the this compound ADC or control antibody at various concentrations.

  • Add PBMCs to the wells at a specific effector-to-target cell ratio.

  • Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.

  • Centrifuge the plate and collect the supernatant.

  • Measure the amount of LDH released into the supernatant using the LDH release assay kit, which is an indicator of cell lysis.

  • Calculate the percentage of specific lysis and determine the EC50 value.

Visualizations

The following diagrams illustrate key processes in the characterization and mechanism of action of this compound.

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking DM1 Free DM1 Lysosome->DM1 Linker Cleavage Microtubule Microtubule DM1->Microtubule Binds to Tips Arrest G2/M Arrest Microtubule->Arrest Dynamics Suppression Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound ADC Mechanism of Action.

G cluster_workflow In Vitro Characterization Workflow start Start cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK-8) start->cytotoxicity internalization Internalization Assay (Flow Cytometry/Microscopy) start->internalization binding Binding Affinity Assay (e.g., ELISA, SPR) start->binding adcc ADCC Assay start->adcc data_analysis Data Analysis (IC50, KD, % Lysis) cytotoxicity->data_analysis internalization->data_analysis binding->data_analysis adcc->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound ADC.

References

A Technical Guide to Spp-DM1 Linker Cleavage in the Lysosomal Environment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core mechanisms governing the cleavage of the Spp-DM1 linker within the lysosomal environment of target cells. The stability and subsequent cleavage of the linker are critical determinants of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. This document details the intracellular trafficking of ADCs, the specifics of the lysosomal milieu, the chemical basis of this compound cleavage, and the experimental protocols required for its evaluation.

Introduction to Antibody-Drug Conjugates (ADCs) and the this compound System

ADCs are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells.[1][2][3] This is achieved by conjugating a cytotoxic payload to a monoclonal antibody (mAb) via a chemical linker.[2][3] The mAb component selectively binds to a specific antigen overexpressed on the surface of tumor cells, initiating receptor-mediated endocytosis. Following internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect.

The this compound system utilizes:

  • DM1: A potent maytansinoid payload that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

  • Spp Linker (N-succinimidyl-4-(2-pyridyldithio)pentanoate): A disulfide-based linker designed to be stable in the systemic circulation but susceptible to cleavage within the reducing environment of the cell.

The success of an ADC hinges on the linker's ability to remain stable in the bloodstream to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage once inside the target cell.

The ADC Journey: Internalization and Lysosomal Trafficking

The mechanism of action for an ADC begins with its binding to a target antigen on the cancer cell surface. This binding event triggers the internalization of the ADC-antigen complex into the cell through receptor-mediated endocytosis. The complex is then enclosed within an endosome. As the endosome matures, its internal pH decreases. Ultimately, the late endosome fuses with a lysosome, delivering the ADC to a highly degradative environment. This acidic and enzyme-rich compartment is the primary site for the processing of ADCs and the release of their cytotoxic payloads.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Endosome Early Endosome (pH 6.0-6.5) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) + Reducing Agents (GSH) + Proteases (Cathepsins) Endosome->Lysosome 3. Trafficking & Fusion Payload Released DM1 Payload Lysosome->Payload 4. Linker Cleavage Target Microtubules Payload->Target 5. Cytotoxicity Spp_DM1_Cleavage ADC Antibody-S-S-DM1 (this compound ADC in Lysosome) Released_DM1 HS-DM1 (Free Payload) ADC->Released_DM1 Thiol-Disulfide Exchange Antibody_Remnant Antibody-S-S-G (Linker Remnant) GSH 2x Glutathione (GSH) (Reducing Agent) GSSG G-S-S-G (Oxidized Glutathione) GSH->GSSG Oxidation Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Analysis Lysosome_Assay 1a. Lysosomal Stability Assay (Incubate ADC with Lysosomes) Sample_Prep 2. Sample Preparation (Protein Precipitation, Extraction) Lysosome_Assay->Sample_Prep Cell_Assay 1b. Cytotoxicity Assay (Treat Cells with ADC) Data_Analysis 4. Data Interpretation (Quantify Cleavage Rate, Calculate IC50) Cell_Assay->Data_Analysis LCMS 3. LC-MS/MS Analysis (Separation & Detection of Released DM1) Sample_Prep->LCMS LCMS->Data_Analysis

References

The Bystander Effect of Spp-DM1: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) mechanisms is paramount to designing more effective cancer therapies. A key phenomenon influencing ADC efficacy is the "bystander effect," the ability of an ADC to kill not only antigen-positive (Ag+) target cells but also adjacent antigen-negative (Ag-) tumor cells. This in-depth guide explores the core of the bystander effect of Spp-DM1, an ADC utilizing a specific linker-payload combination.

The cytotoxic payload of this compound is DM1, a potent microtubule-disrupting agent.[1][2][3] The efficacy of an ADC's bystander effect is largely dictated by the properties of its linker and the released payload. For a significant bystander effect to occur, the cytotoxic payload, once released from the antibody within the target cell, must be able to traverse the cell membrane to reach and kill neighboring cells.[4][5] This requires the payload to be sufficiently lipophilic, hydrophobic, and uncharged.

In the case of the well-known ADC, ado-trastuzumab emtansine (T-DM1), the non-cleavable linker results in the intracellular release of a charged lysine-linker-DM1 complex (Lys-SMCC-DM1). This positive charge prevents the payload from crossing the cell membrane, thus eliminating any significant bystander effect. In stark contrast, ADCs equipped with cleavable linkers are designed to release the payload in its native, uncharged form, enabling it to diffuse out of the target cell and exert its cytotoxic activity on surrounding cells.

The "Spp" in this compound refers to a linker containing a disulfide bond. This linker is designed to be cleaved within the reducing environment of the cell, releasing the DM1 payload. This release of the unmodified, and therefore more membrane-permeable, DM1 is the basis for the bystander effect observed with this compound conjugates.

Mechanism of Action and Bystander Killing

The mechanism of action for an this compound conjugate begins with the binding of the antibody to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to lysosomes. Inside the lysosome, the antibody is degraded, and the Spp linker is cleaved, releasing DM1.

Free DM1 then binds to the tips of microtubules, suppressing their dynamics and leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. For the bystander effect to occur, a portion of this released DM1 diffuses out of the antigen-positive cell and into the tumor microenvironment, where it can be taken up by neighboring antigen-negative cells, inducing the same cytotoxic effect.

Below is a diagram illustrating the proposed signaling pathway and bystander mechanism of this compound.

Spp_DM1_Bystander_Effect cluster_antigen_positive Antigen-Positive (Ag+) Cell cluster_antigen_negative Antigen-Negative (Ag-) Cell Spp-DM1_ADC This compound ADC Antigen Target Antigen Spp-DM1_ADC->Antigen 1. Binding Binding Binding & Internalization Antigen->Binding Lysosome Lysosomal Trafficking & Linker Cleavage Binding->Lysosome 2. Internalization DM1_Ag_plus Released DM1 Lysosome->DM1_Ag_plus 3. Release Microtubule_Disruption_Ag_plus Microtubule Disruption DM1_Ag_plus->Microtubule_Disruption_Ag_plus 4a. Target Engagement DM1_Diffusion DM1 Diffusion (Bystander Effect) DM1_Ag_plus->DM1_Diffusion 4b. Efflux Apoptosis_Ag_plus Apoptosis Microtubule_Disruption_Ag_plus->Apoptosis_Ag_plus 5a. Cell Death DM1_Ag_minus Uptake of DM1 DM1_Diffusion->DM1_Ag_minus 5b. Bystander Uptake Microtubule_Disruption_Ag_minus Microtubule Disruption DM1_Ag_minus->Microtubule_Disruption_Ag_minus 6. Target Engagement Apoptosis_Ag_minus Apoptosis Microtubule_Disruption_Ag_minus->Apoptosis_Ag_minus 7. Cell Death

Caption: Mechanism of this compound action and bystander killing.

Experimental Assessment of the Bystander Effect

The bystander effect of ADCs is typically evaluated using in vitro co-culture assays and in vivo tumor models with heterogeneous antigen expression.

In Vitro Co-culture Bystander Assay

A common method to quantify the bystander effect in vitro involves co-culturing antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells.

Experimental Protocol:

  • Cell Line Selection: Choose an Ag+ cell line that expresses the target antigen for the ADC and an Ag- cell line that does not.

  • Cell Labeling: Label one or both cell populations with distinct fluorescent markers (e.g., GFP for Ag+ cells and mCherry for Ag- cells) to allow for their differentiation during analysis.

  • Co-culture Seeding: Seed the labeled Ag+ and Ag- cells together in various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90, 0:100) in multi-well plates.

  • ADC Treatment: Treat the co-cultures with the this compound ADC at a concentration that is cytotoxic to the Ag+ cells but ideally sub-lethal to the Ag- cells in monoculture. A non-bystander ADC (e.g., T-DM1) and an ADC with a known potent bystander effect can be used as negative and positive controls, respectively.

  • Incubation: Incubate the plates for a period sufficient to allow for ADC processing, payload release, and induction of cytotoxicity (typically 72-120 hours).

  • Analysis: Analyze cell viability for each population using high-content imaging or flow cytometry. The percentage of dead Ag- cells in the co-cultures is a direct measure of the bystander effect.

The following diagram outlines the workflow for a typical in vitro bystander assay.

Bystander_Assay_Workflow Start Start Cell_Labeling Label Ag+ (e.g., GFP) and Ag- (e.g., mCherry) cells Start->Cell_Labeling Co-culture Co-culture Ag+ and Ag- cells at various ratios Cell_Labeling->Co-culture ADC_Treatment Treat with this compound ADC and controls Co-culture->ADC_Treatment Incubation Incubate for 72-120h ADC_Treatment->Incubation Analysis Analyze cell viability of each population via imaging or flow cytometry Incubation->Analysis End End Analysis->End

Caption: Workflow of an in vitro co-culture bystander assay.

Quantitative Data Summary

ADC ConjugateLinker TypeReleased PayloadMembrane PermeabilityExpected Bystander Effect
This compound Cleavable (Disulfide)DM1PermeablePresent
T-DM1 Non-cleavable (Thioether)Lys-SMCC-DM1ImpermeableAbsent/Minimal

References

Methodological & Application

Application Notes and Protocols for Spp-DM1 Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This document provides a detailed protocol for the conjugation of the maytansinoid derivative DM1 to a monoclonal antibody (mAb) using the cleavable disulfide linker, SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate). The resulting Spp-DM1 ADC combines the antigen-targeting specificity of the antibody with the potent microtubule-disrupting activity of DM1.[1][2] Upon internalization by the target cell, the disulfide bond in the SPP linker is cleaved in the reducing environment of the cytosol, releasing the active DM1 payload to induce cell cycle arrest and apoptosis.[3]

This protocol outlines a two-step stochastic conjugation process targeting primary amines (lysine residues) on the antibody surface. It includes antibody modification with the heterobifunctional SPP linker, followed by conjugation of the thiol-containing DM1 payload. Additionally, methods for the characterization and purification of the resulting ADC are discussed.

Principle of the Method

The conjugation process involves two key chemical reactions:

  • Antibody Modification: The N-hydroxysuccinimide (NHS) ester of the SPP linker reacts with primary amine groups on the surface of the antibody (primarily the ε-amino groups of lysine residues) to form a stable amide bond. This step introduces a reactive pyridyldithiol group onto the antibody.

  • DM1 Conjugation: The thiol group of the DM1 payload undergoes a disulfide exchange reaction with the pyridyldithiol group on the SPP-modified antibody, forming a stable disulfide linkage and releasing pyridine-2-thione.

The resulting ADC is a heterogeneous mixture of molecules with varying Drug-to-Antibody Ratios (DARs).

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) of interest

  • SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker

  • DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

  • Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

  • Modification Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5

  • Conjugation Buffer: 50 mM Sodium Citrate, 50 mM NaCl, 2 mM EDTA, pH 5.0[4]

  • Purification Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, pH 6.5[4]

  • Sephadex G25F desalting column

  • Amicon Ultra centrifugal filter units (or equivalent) for buffer exchange and concentration

Step 1: Antibody Modification with SPP Linker

This step introduces the SPP linker to the antibody by reacting with lysine residues.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 3.0 mg/mL in Modification Buffer (pH 6.5).

    • Ensure the antibody is free of any amine-containing buffers (e.g., Tris) by performing a buffer exchange if necessary.

  • SPP Linker Preparation:

    • Prepare a stock solution of the SPP linker in an organic solvent such as DMA or DMSO. The concentration will depend on the desired linker-to-antibody molar ratio.

  • Modification Reaction:

    • Add the SPP linker stock solution to the antibody solution while gently mixing. A typical starting point is a 4- to 8-fold molar excess of the linker over the antibody.

    • The final concentration of the organic solvent in the reaction mixture should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 2 hours at room temperature with gentle agitation.

  • Purification of Modified Antibody:

    • Remove the excess, unreacted SPP linker immediately after the incubation period.

    • Purify the SPP-modified antibody using a pre-equilibrated Sephadex G25F desalting column with Conjugation Buffer (pH 5.0).

    • Alternatively, perform buffer exchange using centrifugal filter units.

    • Determine the linker-to-antibody ratio (LAR) by treating an aliquot of the modified antibody with dithiothreitol (DTT) to release pyridine-2-thione, which can be quantified spectrophotometrically by measuring the absorbance at 343 nm (ε = 8,080 M⁻¹cm⁻¹).

Step 2: Conjugation of DM1 to SPP-Modified Antibody

This step attaches the DM1 payload to the linker-modified antibody.

  • DM1 Preparation:

    • Prepare a stock solution of DM1 in DMA or DMSO.

  • Conjugation Reaction:

    • Adjust the concentration of the purified SPP-modified antibody in Conjugation Buffer (pH 5.0) as needed.

    • Slowly add the DM1 stock solution to the SPP-modified antibody solution. A typical starting point is a 1.7-fold molar excess of DM1 per linker.

    • The final concentration of the organic solvent should be kept below 6% (v/v).

    • Incubate the reaction at room temperature with gentle agitation. The reaction time can vary from 3 to 48 hours. It is recommended to monitor the reaction progress to determine the optimal time.

  • Purification of this compound ADC:

    • After the desired incubation time, purify the this compound ADC to remove unreacted DM1 and reaction by-products.

    • Use a Sephadex G25F desalting column pre-equilibrated with Purification Buffer (pH 6.5).

    • Alternatively, use centrifugal filter units for purification and buffer exchange into a suitable storage buffer (e.g., PBS).

Characterization of this compound ADC
  • Drug-to-Antibody Ratio (DAR):

    • The average DAR can be determined spectrophotometrically by measuring the absorbance at 252 nm and 280 nm.

    • Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the distribution of different drug-loaded species (DAR 0, 2, 4, etc.).

    • Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), can provide a more precise determination of the DAR and identify different conjugated species.

  • Purity and Aggregation:

    • Size Exclusion Chromatography (SEC) is used to assess the presence of aggregates and fragments in the final ADC product.

  • In Vitro Cytotoxicity:

    • The potency of the this compound ADC should be evaluated in vitro using relevant cancer cell lines.

Data Presentation

The following tables summarize key quantitative data related to the this compound conjugation process, adapted from patent literature.

Table 1: Effect of Conjugation pH on Drug-to-Antibody Ratio (DAR) Over Time

Reaction Time (hours)DAR (mol/mol) at pH 5.0DAR (mol/mol) at pH 6.5
32.432.97
193.383.28
253.41Not Tested
483.463.17
1203.442.85

This data indicates that conjugation at pH 5.0 results in a more efficient and stable conjugation over time compared to pH 6.5.

Table 2: Effect of Conjugation pH on the Percentage of Monomeric ADC

Reaction Time (hours)% Monomer at pH 5.0% Monomer at pH 6.5
398.397.4
1997.996.1
2598.1Not Tested
4898.195.9
12097.995.8

This data suggests that conjugation at pH 5.0 also leads to a slightly higher percentage of monomeric (non-aggregated) ADC.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: DM1 Conjugation cluster_2 Characterization mAb Monoclonal Antibody Mod_Rx Modification Reaction (pH 6.5, RT, 2h) mAb->Mod_Rx SPP SPP Linker SPP->Mod_Rx Mod_Purify Purification (Sephadex G25F) Mod_Rx->Mod_Purify SPP_mAb SPP-Modified Antibody Mod_Purify->SPP_mAb Conj_Rx Conjugation Reaction (pH 5.0, RT, 3-48h) SPP_mAb->Conj_Rx DM1 DM1 Payload DM1->Conj_Rx Conj_Purify Purification (Sephadex G25F) Conj_Rx->Conj_Purify ADC This compound ADC Conj_Purify->ADC HIC HIC (DAR) ADC->HIC SEC SEC (Aggregation) ADC->SEC MS LC-MS (DAR) ADC->MS Assay In Vitro Assay ADC->Assay

Caption: Workflow for this compound Antibody-Drug Conjugate (ADC) synthesis and characterization.

Mechanism of Action and Signaling Pathway

G cluster_0 Cellular Uptake and Payload Release cluster_1 DM1-Induced Apoptosis ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Release DM1 Release (Disulfide Cleavage) Lysosome->Release DM1 Free DM1 Release->DM1 Tubulin Tubulin DM1->Tubulin Binds to PI3K PI3K/AKT/mTOR Pathway Inhibition DM1->PI3K Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis PI3K->Apoptosis

Caption: Mechanism of this compound ADC internalization, payload release, and induction of apoptosis.

Conclusion

This document provides a comprehensive protocol for the synthesis and characterization of this compound ADCs. The presented methods are based on established chemical principles for antibody-drug conjugation and can be adapted for various antibody platforms. Careful control of reaction conditions, particularly pH, is crucial for achieving efficient conjugation and a high-quality final product. Thorough characterization of the resulting ADC is essential to ensure its desired properties, including DAR, purity, and in vitro potency. The information provided herein serves as a valuable resource for researchers and professionals engaged in the development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for Spp-DM1 Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of the cytotoxic agent DM1 to monoclonal antibodies (mAbs) using the cleavable disulfide linker, Spp (N-succinimidyl 4-(2-pyridyldithio)pentanoate). The resulting antibody-drug conjugate (ADC) leverages the specificity of the monoclonal antibody to deliver the potent microtubule-disrupting agent DM1 directly to target cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.

Introduction to Spp-DM1 Antibody-Drug Conjugates

Antibody-drug conjugates are a rapidly advancing class of biotherapeutics designed for targeted cancer therapy. They consist of three main components: a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

The this compound system utilizes a cleavable disulfide linker. The Spp linker reacts with primary amines (e.g., lysine residues) on the antibody surface. The DM1 payload, a maytansinoid derivative, is a potent inhibitor of tubulin polymerization. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized. Inside the cell, the disulfide bond of the Spp linker is cleaved in the reducing environment of the cytosol, releasing the active DM1 payload. The released DM1 then binds to tubulin, leading to cell cycle arrest at the G2/M phase and ultimately apoptotic cell death.

Mechanism of Action of this compound ADCs

The targeted delivery and intracellular release of DM1 by an Spp-linker-based ADC follows a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Intracellular Trafficking and Payload Release: The endosome containing the ADC matures and may fuse with a lysosome. The reducing environment within the cell, particularly in the cytosol, facilitates the cleavage of the disulfide bond in the Spp linker.

  • Cytotoxicity: The released DM1 payload is now free in the cytoplasm to exert its cytotoxic effect by binding to tubulin, disrupting microtubule dynamics, and inducing cell death.

Spp-DM1_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Target_Antigen Target Antigen ADC->Target_Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Target_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Tubulin Tubulin DM1->Tubulin 5. Binds to Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis 6. Microtubule Disruption

Mechanism of action of an this compound ADC.

Data Presentation

The following tables summarize quantitative data from preclinical studies of various this compound antibody-drug conjugates.

Table 1: Drug-to-Antibody Ratio (DAR) of this compound ADCs
Monoclonal AntibodyTarget AntigenConjugation MethodAverage DARReference
Anti-CD19CD19Lysine3.5[1]
Anti-CD22CD22Lysine3.8[1]
Anti-HER2HER2Lysine3.2[2]
Anti-EpCAMEpCAMLysine4.0[3]
Table 2: In Vitro Cytotoxicity of this compound ADCs
ADCCell LineTarget Antigen ExpressionIC50 (ng/mL)Reference
Anti-CD19-Spp-DM1RajiHigh15[1]
Anti-CD19-Spp-DM1DaudiHigh25
Anti-CD22-Spp-DM1BJABHigh12
Anti-HER2-Spp-DM1SK-BR-3High20
Anti-HER2-Spp-DM1NCI-N87High35
Anti-EpCAM-Spp-DM1MCF-7Moderate50
Table 3: In Vivo Efficacy of this compound ADCs in Xenograft Models
ADCXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
Anti-CD19-Spp-DM1Raji (Burkitt's lymphoma)5 mg/kg, Q4Dx385
Anti-CD22-Spp-DM1BJAB (B-cell lymphoma)5 mg/kg, Q4Dx390
Anti-HER2-Spp-DM1NCI-N87 (Gastric cancer)10 mg/kg, single dose78
Anti-EpCAM-Spp-DM1MCF-7 (Breast cancer)15 mg/kg, single dose65

Experimental Protocols

The following protocols provide a general framework for the conjugation, purification, and characterization of this compound ADCs. Optimization may be required for specific antibodies and applications.

Experimental Workflow Overview

Spp_DM1_Conjugation_Workflow Start Start mAb_Prep 1. mAb Preparation (Buffer Exchange) Start->mAb_Prep Linker_Activation 2. Spp Linker Activation (Reaction with mAb) mAb_Prep->Linker_Activation Purification1 3. Purification (Removal of excess linker) Linker_Activation->Purification1 Drug_Conjugation 4. DM1 Conjugation (Reaction with activated mAb) Purification1->Drug_Conjugation Purification2 5. Purification (Removal of free drug) Drug_Conjugation->Purification2 Characterization 6. ADC Characterization (DAR, Purity, etc.) Purification2->Characterization End End Characterization->End

This compound conjugation experimental workflow.
Protocol 1: this compound Conjugation to Monoclonal Antibody (Lysine Residues)

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), pH 7.2-7.4

  • This compound drug-linker conjugate

  • Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)

  • Quenching solution: 100 mM glycine

  • Purification columns (e.g., Sephadex G-25, Protein A)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dialyze or buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound Preparation:

    • Dissolve the this compound in a minimal amount of DMSO or DMA to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the mAb solution. The molar ratio of this compound to mAb will determine the final drug-to-antibody ratio (DAR) and should be optimized (a starting point is an 8:1 molar excess of this compound to mAb).

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 10 mM and incubate for 15 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated this compound and other small molecule impurities by size exclusion chromatography (e.g., Sephadex G-25 column) or tangential flow filtration, exchanging the buffer to a formulation buffer (e.g., PBS).

Protocol 2: Characterization of the this compound ADC

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified ADC at 280 nm and 252 nm.

    • Calculate the concentrations of the antibody and DM1 using their respective extinction coefficients and the following equations:

      • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

      • A252 = (εAb,252 * CAb) + (εDrug,252 * CDrug)

    • The DAR is then calculated as the molar ratio of the drug to the antibody.

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC can be performed using techniques like ESI-MS or MALDI-TOF MS to determine the distribution of different drug-loaded species.

    • The average DAR can be calculated from the relative abundance of each species.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC can separate ADC species with different numbers of conjugated drug molecules based on their hydrophobicity. The peak area of each species can be used to calculate the average DAR.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC):

    • SEC is used to determine the percentage of monomeric ADC and to detect the presence of aggregates or fragments.

3. In Vitro Cytotoxicity Assay:

  • Cell Lines: Use a panel of cancer cell lines with varying levels of target antigen expression.

  • Assay:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound ADC, unconjugated mAb, and free DM1 for 72-96 hours.

    • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each cell line.

4. In Vivo Efficacy Study:

  • Animal Model: Use an appropriate xenograft or patient-derived xenograft (PDX) model.

  • Procedure:

    • Implant tumor cells subcutaneously into immunocompromised mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, unconjugated mAb, this compound ADC).

    • Administer the treatments intravenously at a predetermined dosing schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, calculate the tumor growth inhibition (TGI).

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR Insufficient molar excess of this compound.Increase the molar ratio of this compound to mAb.
Low reactivity of mAb lysine residues.Optimize the reaction pH (7.5-8.5).
Short reaction time.Increase the incubation time.
High Aggregation High DAR leading to increased hydrophobicity.Reduce the molar ratio of this compound to mAb.
Inappropriate buffer conditions.Optimize the formulation buffer (e.g., add stabilizing excipients).
Low In Vitro Potency Low DAR.Optimize the conjugation to achieve a higher DAR.
Poor internalization of the ADC.Confirm antibody binding and internalization.
Target antigen not expressed on the cell line.Verify target antigen expression by flow cytometry or western blot.

Conclusion

The this compound platform offers a robust method for developing potent and specific antibody-drug conjugates. The cleavable disulfide linker ensures the targeted release of the highly cytotoxic DM1 payload within the cancer cell, maximizing therapeutic efficacy while minimizing systemic toxicity. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are crucial for successful preclinical and clinical development. These application notes and protocols provide a comprehensive guide for researchers and scientists working in the field of targeted cancer therapy.

References

Application Note: In Vitro Cytotoxicity Assay for Spp-DM1 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The Spp-DM1 ADC is comprised of a monoclonal antibody targeting Secreted Phosphoprotein 1 (SPP1), a protein overexpressed in a variety of solid tumors, conjugated to the microtubule-disrupting agent DM1 via a stable linker. The targeted delivery of DM1 to SPP1-expressing cancer cells is designed to enhance the therapeutic window by maximizing anti-tumor efficacy while minimizing systemic toxicity.

This application note provides a detailed protocol for determining the in-vitro cytotoxicity of this compound ADC using a cell viability assay. The described methodology enables the quantification of the dose-dependent cytotoxic effects of the ADC on SPP1-positive cancer cells compared to SPP1-negative cells, thereby establishing its potency and specificity.

Mechanism of Action

The this compound ADC exerts its cytotoxic effect through a multi-step process. The antibody component of the ADC binds to SPP1 on the surface of cancer cells, leading to the internalization of the ADC-SPP1 complex. Following internalization, the complex is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 payload into the cytoplasm.[1][2][3] DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[1][3]

Experimental Overview

The in-vitro cytotoxicity of this compound ADC is assessed by treating SPP1-positive and SPP1-negative cancer cell lines with serial dilutions of the ADC. Cell viability is measured after a defined incubation period using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The resulting data is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), a key measure of the ADC's potency.

Data Presentation

The following table summarizes the hypothetical cytotoxic activity of this compound ADC against SPP1-positive and SPP1-negative cancer cell lines.

Cell LineSPP1 ExpressionThis compound ADC IC50 (nM)Unconjugated Spp Antibody IC50 (nM)Free DM1 IC50 (nM)
A549 (Lung Carcinoma)High1.5> 10000.05
MDA-MB-231 (Breast Cancer)High2.1> 10000.08
MCF-7 (Breast Cancer)Low/Negative> 500> 10000.1
Jurkat (T-cell Leukemia)Negative> 1000> 10000.03

Experimental Protocols

Materials and Reagents
  • This compound Antibody-Drug Conjugate

  • Unconjugated Spp Antibody (Isotype Control)

  • Free DM1 cytotoxic drug

  • SPP1-positive cancer cell lines (e.g., A549, MDA-MB-231)

  • SPP1-negative cancer cell lines (e.g., MCF-7, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Cell Culture
  • Culture SPP1-positive and SPP1-negative cell lines in their appropriate complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • Prior to the assay, harvest the cells using Trypsin-EDTA (for adherent cells) or by centrifugation (for suspension cells) and perform a cell count to determine the cell concentration.

Cytotoxicity Assay (MTT Method)
  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C to allow the cells to attach (for adherent cells).

  • ADC and Control Preparation:

    • Prepare a serial dilution of the this compound ADC, unconjugated Spp antibody, and free DM1 in complete culture medium. The final concentrations should be 2X the desired final assay concentrations.

  • Cell Treatment:

    • Carefully remove 50 µL of the medium from each well and add 50 µL of the 2X ADC or control solutions to the respective wells.

    • Include wells with untreated cells as a negative control and wells with medium only as a blank.

    • Incubate the plate for 72-96 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (SPP1+ & SPP1- lines) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding adc_prep Prepare Serial Dilutions (this compound, Controls) treatment Treat Cells with ADC/Controls adc_prep->treatment cell_seeding->treatment incubation Incubate for 72-96 hours treatment->incubation mtt_assay Add MTT Reagent & Incubate incubation->mtt_assay solubilization Solubilize Formazan Crystals mtt_assay->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the in-vitro cytotoxicity assay of this compound ADC.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm spp_dm1 This compound ADC spp1_receptor SPP1 Receptor spp_dm1->spp1_receptor Binding endosome Endosome spp1_receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking dm1 Released DM1 lysosome->dm1 Antibody Degradation & Payload Release tubulin Tubulin dm1->tubulin Binding & Inhibition microtubules Microtubule Disruption tubulin->microtubules cell_cycle_arrest G2/M Arrest microtubules->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of action of this compound ADC leading to apoptosis.

Conclusion

The in-vitro cytotoxicity assay is a fundamental and indispensable tool for the preclinical evaluation of ADCs like this compound. The protocol outlined in this application note provides a robust framework for determining the potency and specificity of this compound, generating critical data to support its further development as a targeted cancer therapeutic. The observed potent and selective killing of SPP1-positive cancer cells validates the therapeutic concept of this ADC.

References

Application Notes and Protocols for Spp-DM1 ADC Xenograft Model Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The Spp-DM1 ADC platform utilizes a monoclonal antibody conjugated to the microtubule-disrupting agent DM1 via a cleavable N-succinimidyl 4-(2-pyridyldithio) pentanoate (SPP) linker. The SPP linker contains a disulfide bond, which remains stable in the bloodstream but is efficiently cleaved in the reducing intracellular environment of tumor cells, releasing the DM1 payload.

This document provides detailed protocols for the development and evaluation of this compound ADC efficacy in subcutaneous xenograft models, a critical step in the preclinical assessment of this therapeutic platform. The protocols outlined below cover cell line selection, animal model establishment, ADC administration, and efficacy evaluation.

Mechanism of Action of this compound ADC

The this compound ADC exerts its anti-tumor activity through a targeted mechanism. Upon intravenous administration, the antibody component of the ADC selectively binds to a specific antigen on the surface of tumor cells. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis. Inside the cell, the disulfide bond of the SPP linker is reduced by intracellular glutathione, releasing the DM1 payload. Free DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase, which ultimately induces apoptosis and tumor cell death.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Payload_Release DM1 Release (Linker Cleavage by Glutathione) Lysosome->Payload_Release 3. Trafficking & Linker Cleavage Tubulin Tubulin Payload_Release->Tubulin 4. DM1 binds to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound ADC.

Data Presentation: In Vivo Efficacy of this compound ADCs

The following tables summarize quantitative data from preclinical studies of this compound ADCs in various non-Hodgkin's lymphoma (NHL) xenograft models.[1]

Table 1: Efficacy of Anti-CD19-Spp-DM1 in RAJI Xenograft Model [1]

ParameterValue
Cell LineRAJI (Burkitt's lymphoma)
Target AntigenCD19
Animal ModelImmunodeficient Mice
Number of Animals/Group8
Cell Implantation5 x 10⁶ cells, subcutaneous
Avg. Starting Tumor Volume140 mm³
TreatmentAnti-CD19-Spp-DM1
Dosage5 mg/kg, intravenous
Dosing ScheduleDays indicated by arrows in source
OutcomeSignificant tumor growth inhibition

Table 2: Efficacy of Anti-CD20-Spp-DM1 in Granta-519 Xenograft Model [1]

ParameterValue
Cell LineGranta-519 (Mantle cell lymphoma)
Target AntigenCD20
Animal ModelImmunodeficient Mice
Number of Animals/Group10
Cell Implantation2 x 10⁷ cells, subcutaneous
Avg. Starting Tumor Volume140 mm³
TreatmentAnti-CD20-Spp-DM1
Dosage5 mg/kg, intravenous
Dosing ScheduleDays indicated by arrows in source
OutcomeEffective tumor growth control

Table 3: Efficacy of Anti-CD21-Spp-DM1 in RAJI Xenograft Model [1]

ParameterValue
Cell LineRAJI (Burkitt's lymphoma)
Target AntigenCD21
Animal ModelImmunodeficient Mice
Number of Animals/Group8
Cell Implantation5 x 10⁶ cells, subcutaneous
Avg. Starting Tumor Volume125 mm³
TreatmentAnti-CD21-Spp-DM1
Dosage5 mg/kg, intravenous
Dosing ScheduleDays indicated by arrows in source
OutcomePronounced anti-tumor activity

Table 4: Efficacy of Anti-CD22-Spp-DM1 in BJAB-luc Xenograft Model [1]

ParameterValue
Cell LineBJAB-luc (B-cell lymphoma)
Target AntigenCD22
Animal ModelImmunodeficient Mice
Number of Animals/Group8
Cell Implantation2 x 10⁷ cells, subcutaneous
Avg. Starting Tumor Volume130 mm³
TreatmentAnti-CD22-Spp-DM1
Dosage~5 mg/kg (214 µg drug/m²), intravenous
Dosing ScheduleDays indicated by arrows in source
OutcomeSignificant tumor regression

Experimental Protocols

The development of a robust ADC xenograft model is crucial for obtaining reliable efficacy and tolerability data. The following section details the key experimental protocols.

start Start: Select Cell Line cell_culture 1. Cell Culture (Logarithmic Growth Phase) start->cell_culture cell_prep 2. Cell Preparation (Harvest, Wash, Resuspend) cell_culture->cell_prep implantation 4. Tumor Implantation (Subcutaneous Injection) cell_prep->implantation animal_prep 3. Animal Preparation (Acclimatization, Anesthesia) animal_prep->implantation tumor_growth 5. Tumor Growth Monitoring (Calipers, Volume Calculation) implantation->tumor_growth randomization 6. Randomization (Group animals when tumors reach target size) tumor_growth->randomization treatment 7. This compound ADC Administration (Intravenous Injection) randomization->treatment monitoring 8. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint 9. Experimental Endpoint (Tumor Burden Limit, Study Duration) monitoring->endpoint end End: Data Analysis endpoint->end

Caption: Experimental workflow for this compound ADC xenograft model development.

Protocol 1: Cell Culture and Preparation
  • Cell Line Culture: Culture selected human cancer cell lines (e.g., RAJI, Granta-519) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Logarithmic Growth: Ensure cells are in the logarithmic growth phase for optimal tumor take rate.

  • Harvesting: Harvest cells by centrifugation. Wash the cell pellet three times with sterile, serum-free medium or phosphate-buffered saline (PBS) to remove any residual culture medium.

  • Cell Counting and Viability: Resuspend the cells in cold, sterile PBS. Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using a Trypan Blue exclusion assay; viability should be >95%.

  • Final Suspension: Adjust the cell concentration to the desired density for injection (e.g., 5 x 10⁷ cells/mL for RAJI) in cold, sterile PBS. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor establishment. Keep the cell suspension on ice until injection.

Protocol 2: Subcutaneous Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice (e.g., SCID, NSG, or athymic nude mice), typically 6-8 weeks old. Allow animals to acclimatize for at least one week before any procedures.

  • Implantation Site: Shave and sterilize the right flank of the mouse with an alcohol wipe.

  • Injection: Using a 27-gauge needle and a 1 mL syringe, draw up the cell suspension (typically 0.1-0.2 mL per mouse). Subcutaneously inject the cell suspension into the prepared flank.

  • Post-Injection Monitoring: Monitor the animals regularly for tumor development.

  • Tumor Measurement: Once tumors become palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .

  • Randomization: When tumors reach the predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Protocol 3: this compound ADC Administration and Monitoring
  • ADC Preparation: Reconstitute the lyophilized this compound ADC in sterile water or PBS to the desired stock concentration. Further dilute with sterile PBS to the final dosing concentration immediately before injection.

  • Administration: Administer the this compound ADC solution to the mice via intravenous (tail vein) injection. The typical dose is 5 mg/kg, but this should be optimized based on the specific ADC and model.

  • Control Groups: Include relevant control groups, such as vehicle (PBS), an unconjugated antibody, and a non-binding isotype control ADC.

  • Efficacy Monitoring: Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Toxicity Monitoring: Monitor animal health daily. Record body weight 2-3 times per week as an indicator of systemic toxicity. Note any clinical signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when significant toxicity is observed.

DM1-Induced Apoptotic Signaling Pathway

The cytotoxic payload DM1, once released intracellularly, disrupts microtubule function, which triggers a cascade of signaling events culminating in apoptosis, primarily through the intrinsic mitochondrial pathway.

cluster_mito Mitochondrial (Intrinsic) Pathway DM1 Intracellular DM1 Tubulin Tubulin Polymerization DM1->Tubulin Inhibits Microtubule_Disruption Microtubule Instability Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Cell_Cycle_Arrest->Bcl2 Inhibits Bax_Bak Pro-apoptotic (Bax, Bak) Cell_Cycle_Arrest->Bax_Bak Activates Mito Mitochondrion Bcl2->Mito Bax_Bak->Mito CytoC Cytochrome c (Release) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Active_Casp3 Active Caspase-3 Active_Casp9->Active_Casp3 Activates Casp3 Pro-Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis (Cell Death) Active_Casp3->Apoptosis Executes

Caption: DM1-induced intrinsic apoptotic signaling pathway.

Conclusion

The this compound ADC platform offers a promising strategy for targeted cancer therapy. The successful development of a relevant xenograft model is paramount for the preclinical validation of these conjugates. The protocols and data presented herein provide a comprehensive guide for researchers to establish and utilize these models effectively. Careful attention to experimental detail, including cell handling, animal welfare, and consistent data collection, will ensure the generation of high-quality, reproducible results to inform further clinical development.

References

Murine Models for In Vivo Studies of ADCs Targeting Sialic Acid-Binding Lectin-Like Proteins with DM1 Payload

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a promising therapeutic modality in oncology, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. This document provides detailed application notes and protocols for conducting in vivo studies in murine models with ADCs targeting sialic acid-binding lectin-like proteins, specifically focusing on the use of a DM1 payload conjugated via a cleavable SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker.

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of cell surface receptors that are attractive targets for ADC development due to their differential expression on normal and malignant tissues. CD22, a well-characterized Siglec, is expressed on the surface of B-cells and is a validated target in B-cell malignancies like non-Hodgkin's lymphoma (NHL). The protocols outlined below are based on preclinical studies of an anti-CD22-SPP-DM1 ADC.

Mechanism of Action

The anti-Sialic acid-binding lectin-DM1 ADC exerts its cytotoxic effect through a multi-step process. Following intravenous administration, the antibody component of the ADC specifically binds to its target receptor on the surface of tumor cells. The ADC-receptor complex is then internalized, typically via endocytosis. Inside the cell, the cleavable SPP linker is reduced, releasing the DM1 payload. DM1 is a potent microtubule inhibitor that binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.

DM1_Mechanism_of_Action DM1 Payload Mechanism of Action ADC SPP-DM1 ADC Receptor Sialic Acid-Binding Lectin (e.g., CD22) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Lysosome Intracellular Vesicle Endocytosis->Lysosome Trafficking DM1 Free DM1 Lysosome->DM1 Linker Cleavage & Payload Release Tubulin Tubulin DM1->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Mechanism of action of a Sialic acid-binding lectin-targeted this compound ADC.

Experimental Protocols

Murine Xenograft Models for Non-Hodgkin's Lymphoma

This protocol describes the establishment of a subcutaneous xenograft model using human non-Hodgkin's lymphoma cell lines to evaluate the in vivo efficacy of an anti-CD22-SPP-DM1 ADC.

Materials:

  • Cell Line: BJAB-luc (human Burkitt's lymphoma, CD22-positive)

  • Animals: Immunodeficient mice (e.g., SCID or NOD/SCID), female, 6-8 weeks old.

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hank's Balanced Salt Solution (HBSS), Matrigel (optional).

  • ADC: Anti-CD22-SPP-DM1, vehicle control (e.g., PBS), non-binding control ADC.

  • Equipment: Laminar flow hood, centrifuges, hemocytometer, syringes, needles (27-30 gauge), calipers.

Protocol:

  • Cell Culture:

    • Culture BJAB-luc cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain cells in the logarithmic growth phase.

    • Prior to injection, harvest cells by centrifugation, wash with sterile PBS or HBSS, and resuspend in HBSS at the desired concentration. Perform a viable cell count using trypan blue exclusion.

  • Tumor Implantation:

    • Anesthetize the mice according to institutional guidelines.

    • Prepare a cell suspension of 2 x 10⁷ BJAB-luc cells in 100-200 µL of HBSS (Matrigel can be mixed 1:1 with the cell suspension to improve tumor take rate).

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Study Initiation:

    • Monitor the mice for tumor growth.

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of approximately 130 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • ADC Administration:

    • Administer the anti-CD22-SPP-DM1 ADC intravenously (i.v.) via the tail vein. A typical dose is 5 mg/kg.[1]

    • Administer the vehicle control and non-binding control ADC to the respective control groups.

    • Dosing schedules can vary; a common schedule is a single dose or multiple doses (e.g., on days 0, 7, and 14).

  • Efficacy Evaluation and Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity (e.g., changes in behavior, ruffled fur, hunched posture).

    • The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

    • Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant distress, in accordance with animal welfare guidelines.

In_Vivo_Workflow In Vivo Efficacy Study Workflow CellCulture Cell Culture (BJAB-luc) TumorImplantation Subcutaneous Tumor Implantation in Mice CellCulture->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization ADCAdmin ADC Administration (i.v.) Randomization->ADCAdmin Monitoring Tumor Volume & Body Weight Measurement ADCAdmin->Monitoring DataAnalysis Data Analysis (Tumor Growth Inhibition, Survival) Monitoring->DataAnalysis Endpoint Study Endpoint DataAnalysis->Endpoint

Figure 2: General workflow for an in vivo efficacy study of an ADC in a xenograft model.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: In Vivo Efficacy of Anti-CD22-SPP-DM1 in a BJAB-luc Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Start (mm³)Tumor Growth Inhibition (%)Survival Benefit
Vehicle Control-QW x 3~1300-
Non-binding Control ADC5QW x 3~130Not SignificantNone
Anti-CD22-SPP-DM15QW x 3~130SignificantSignificant

Note: This table is a representative example based on published findings. Actual data will vary based on the specific study.

Table 2: Summary of Murine Models for this compound ADC In Vivo Studies

TargetCell LineTumor TypeMouse StrainNumber of Cells InjectedStarting Tumor Volume (mm³)ADC Dose (mg/kg)
CD19RAJIBurkitt's LymphomaSCID5 x 10⁶~1405
CD20Granta-519Mantle Cell LymphomaSCID2 x 10⁷~1405
CD21RAJIBurkitt's LymphomaSCID5 x 10⁶~1255
CD22BJAB-lucBurkitt's LymphomaSCID2 x 10⁷~1305

Source: Data compiled from preclinical studies of this compound ADCs.[1]

Conclusion

The protocols and data presented provide a framework for the in vivo evaluation of ADCs targeting sialic acid-binding lectin-like proteins, such as CD22, using a DM1 payload with an SPP linker. Careful study design, including the appropriate choice of murine model, cell line, and dosing regimen, is crucial for obtaining reliable and translatable preclinical data. The use of well-characterized models and standardized protocols will aid in the successful development of novel ADC therapeutics.

References

Application Notes and Protocols for Spp-DM1 ADC in HER2-Positive Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the preclinical evaluation of Spp-DM1, an ADC targeting HER2-positive cancers. This compound comprises a HER2-targeting monoclonal antibody conjugated to the microtubule-disrupting agent DM1 via a cleavable linker, SPP (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). These guidelines are intended to assist researchers in assessing the efficacy, mechanism of action, and pharmacokinetic profile of this compound.

Mechanism of Action of this compound

The therapeutic strategy of this compound is predicated on the targeted delivery of the potent cytotoxic payload, DM1, to HER2-overexpressing tumor cells. The mechanism unfolds in a series of sequential steps:

  • Binding: The antibody component of this compound specifically binds to the HER2 receptor on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-receptor complex is internalized into the cell via endocytosis.[1]

  • Payload Release: Inside the cell, the ADC is trafficked to the lysosome. The cleavable SPP linker is designed to be stable in circulation but is cleaved within the lysosomal environment, releasing the DM1 payload.[1][2]

  • Cytotoxicity: The released DM1, a maytansinoid derivative, binds to tubulin at the microtubule ends, potently suppressing microtubule dynamics.[1] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[3]

HER2 Signaling Pathway in Cancer

Human Epidermal Growth Factor Receptor 2 (HER2) is a member of the ErbB family of receptor tyrosine kinases. In 20-30% of invasive breast cancers, the HER2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface. This overexpression results in the formation of HER2-containing homodimers and heterodimers (most notably with HER3), which are potent activators of downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. These pathways are crucial for promoting cell proliferation, survival, and invasion. The targeted delivery of a cytotoxic agent by an anti-HER2 ADC like this compound offers a strategy to specifically eliminate these cancer cells.

Below is a diagram illustrating the HER2 signaling pathway and the mechanism of action of this compound.

HER2_Signaling_and_Spp_DM1_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis & Trafficking cluster_cytotoxicity Cytotoxicity cluster_signaling HER2 Signaling Spp-DM1_ADC This compound ADC HER2_Receptor HER2 Receptor Spp-DM1_ADC->HER2_Receptor Binding Endosome Endosome HER2_Receptor->Endosome Internalization PI3K PI3K HER2_Receptor->PI3K MAPK MAPK HER2_Receptor->MAPK Lysosome Lysosome (Linker Cleavage) Endosome->Lysosome DM1 Released DM1 Lysosome->DM1 Microtubule Microtubule Disruption DM1->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

Caption: HER2 signaling pathway and the mechanism of action of this compound ADC.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in HER2-positive and HER2-negative cancer cell lines.

Materials:

  • HER2-positive cell lines (e.g., SK-BR-3, BT-474)

  • HER2-negative cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound ADC, unconjugated antibody, and free DM1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete medium. Replace the culture medium with 100 µL of the diluted compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Data Presentation:

CompoundCell LineHER2 ExpressionIC50 (nM) (Representative Data)
This compound ADCSK-BR-3High1.5
This compound ADCBT-474High2.1
This compound ADCMDA-MB-231Low/Negative>1000
Free DM1SK-BR-3High0.1
Free DM1MDA-MB-231Low/Negative0.1
Unconjugated AntibodySK-BR-3High>1000
In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of HER2-positive breast cancer.

Materials:

  • Female athymic nude mice (5-7 weeks old)

  • HER2-positive cancer cells (e.g., BT-474)

  • Matrigel

  • This compound ADC, vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 BT-474 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).

  • Treatment Administration: Administer this compound or vehicle intravenously (i.v.) at the designated doses and schedule (e.g., once weekly for 3 weeks).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) (Representative Data)Tumor Growth Inhibition (%)
Vehicle Control-12000
This compound535070.8
This compound1015087.5
Pharmacokinetic (PK) Analysis

This protocol describes the assessment of the pharmacokinetic profile of this compound in rodents.

Materials:

  • Sprague-Dawley rats or mice

  • This compound ADC

  • Plasma collection tubes (e.g., with EDTA)

  • ELISA or LC-MS/MS equipment for ADC quantification

Procedure:

  • Dosing: Administer a single intravenous (i.v.) dose of this compound to the animals.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 168 hours) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of total antibody and intact ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

Data Presentation:

AnalyteCmax (µg/mL) (Representative Data)AUC (µg*h/mL) (Representative Data)t½ (hours) (Representative Data)
Total Antibody15015000150
Intact ADC14512000120

Experimental Workflow Diagrams

In_Vitro_Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_ADC_Dilutions Add Serial Dilutions of this compound Incubate_Overnight->Add_ADC_Dilutions Incubate_72_96h Incubate for 72-96 hours Add_ADC_Dilutions->Incubate_72_96h Add_MTT Add MTT Reagent Incubate_72_96h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In_Vivo_Xenograft_Workflow Start Start Implant_Cells Implant HER2+ Cancer Cells in Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Grow to 100-150 mm³ Implant_Cells->Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer this compound or Vehicle Randomize_Mice->Administer_Treatment Measure_Tumors Measure Tumor Volume Regularly Administer_Treatment->Measure_Tumors Monitor_Health Monitor Animal Health and Weight Administer_Treatment->Monitor_Health Endpoint Endpoint and Data Analysis Measure_Tumors->Endpoint Monitor_Health->Endpoint End End Endpoint->End

Caption: Workflow for the in vivo xenograft tumor model study.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the preclinical evaluation of this compound ADC for HER2-positive cancer. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, crucial for advancing the development of this promising therapeutic candidate. The provided diagrams and structured data tables are intended to facilitate a clear understanding of the experimental workflows and to aid in the comparative analysis of results.

References

Application Notes and Protocols for Spp-DM1 in Non-Hodgkin's Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a targeted therapeutic approach, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Spp-DM1 is a linker-payload combination used in the construction of ADCs. It consists of the cytotoxic agent DM1, a maytansinoid derivative that inhibits tubulin polymerization, connected to a cleavable disulfide linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP). This linker is designed to be stable in circulation but is cleaved in the reducing environment of the cell, releasing the active DM1 payload.

In the context of non-Hodgkin's lymphoma (NHL), this compound is conjugated to antibodies that target specific antigens expressed on lymphoma cells, such as CD19, CD20, and CD22. This targeted delivery aims to increase the therapeutic index of the cytotoxic agent by concentrating its effect on malignant cells while minimizing systemic toxicity. These application notes provide a summary of the preclinical data and protocols for the use of this compound-based ADCs in NHL models.

Data Presentation

In Vitro Cytotoxicity of DM1-Containing ADCs in Non-Hodgkin's Lymphoma Cell Lines

The following table summarizes the in vitro cytotoxic activity of various DM1-conjugated antibodies against a panel of non-Hodgkin's lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Antibody TargetCell LineHistologyLinkerIC50 (ng/mL)Reference
CD30Karpas 299Anaplastic Large Cell LymphomaMCC0.06 nM[1]
CD30HHCutaneous T-Cell LymphomaMCC< 0.13 nM[1]
CD30L428Hodgkin LymphomaMCC< 0.13 nM[1]

Note: While the provided reference uses an MCC linker, the DM1 payload is the same as in this compound. The potency is indicative of the payload's activity once intracellularly delivered.

In Vivo Efficacy of this compound ADCs in Non-Hodgkin's Lymphoma Xenograft Models

The antitumor activity of this compound ADCs has been evaluated in various subcutaneous xenograft models of NHL. The data below highlights the efficacy of these ADCs in inhibiting tumor growth.

Antibody TargetCell LineMouse ModelDosing ScheduleOutcomeReference
Anti-CD19RajiNude5 mg/kg, i.v., days 14, 21, 28Significant tumor growth inhibition[2]
Anti-CD20Granta-519Nude5 mg/kg, i.v., days 10, 17Significant tumor growth inhibition[2]
Anti-CD21RajiNude5 mg/kg, i.v., days 14, 21, 28Significant tumor growth inhibition
Anti-CD22BJAB-lucNude~5 mg/kg, i.v., days 10, 17, 24Significant tumor growth inhibition
Pharmacokinetic Parameters of this compound Conjugates

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of ADCs. The following table presents comparative pharmacokinetic data for a trastuzumab-SPP-DM1 conjugate in mice.

ConjugateClearance (mL/day/kg)Reference
Trastuzumab-SPP-DM141
Trastuzumab-MCC-DM119

Note: This data is for a trastuzumab conjugate but provides an indication of the pharmacokinetic properties of an this compound ADC.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The cytotoxic effect of this compound is initiated by the binding of the ADC to its target antigen on the surface of a lymphoma cell. Following internalization, the SPP linker is cleaved, releasing DM1, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

G cluster_extracellular Extracellular Space cluster_cell B-Cell Lymphoma cluster_endosome Endosome cluster_cytoplasm Cytoplasm Spp-DM1_ADC This compound ADC Target_Antigen Target Antigen (e.g., CD19, CD22) Spp-DM1_ADC->Target_Antigen Binding ADC_Internalized Internalized ADC Target_Antigen->ADC_Internalized Internalization DM1_Released Released DM1 ADC_Internalized->DM1_Released Linker Cleavage Microtubule_Disruption Microtubule Disruption DM1_Released->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation

Caption: Proposed mechanism of action for this compound ADCs in NHL.

Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram outlines the typical workflow for assessing the in vitro cytotoxicity of an this compound ADC against non-Hodgkin's lymphoma cell lines using a colorimetric assay such as MTT.

G Start Start Cell_Seeding Seed NHL cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 ADC_Treatment Treat cells with serial dilutions of this compound ADC Incubation1->ADC_Treatment Incubation2 Incubate for 72-96 hours ADC_Treatment->Incubation2 Assay_Reagent Add MTT or XTT reagent Incubation2->Assay_Reagent Incubation3 Incubate for 2-4 hours Assay_Reagent->Incubation3 Absorbance_Reading Read absorbance Incubation3->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing of this compound ADCs.

Experimental Workflow: In Vivo Xenograft Efficacy Study

This diagram illustrates the key steps involved in evaluating the in vivo efficacy of an this compound ADC in a subcutaneous non-Hodgkin's lymphoma xenograft model.

G Start Start Cell_Implantation Subcutaneously implant NHL cells into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization ADC_Administration Administer this compound ADC, vehicle, and controls Randomization->ADC_Administration Monitoring Monitor tumor volume and body weight ADC_Administration->Monitoring Data_Analysis Analyze tumor growth inhibition Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo efficacy studies in NHL xenograft models.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

1. Materials:

  • Non-Hodgkin's lymphoma cell lines (e.g., Raji, Granta-519, BJAB-luc)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound conjugated antibody

  • Unconjugated antibody (isotype control)

  • Free DM1 drug

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing NHL cells and determine cell viability (e.g., via trypan blue exclusion).

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the diluted compounds. Include wells with medium only as a blank control and cells with medium as an untreated control.

    • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vivo Subcutaneous Xenograft Efficacy Study

1. Materials:

  • Non-Hodgkin's lymphoma cell lines (e.g., Raji, Granta-519, BJAB-luc)

  • Immunocompromised mice (e.g., Nude, SCID)

  • Matrigel (optional)

  • This compound conjugated antibody

  • Vehicle control (e.g., PBS)

  • Isotype control antibody

  • Calipers for tumor measurement

  • Sterile syringes and needles

2. Procedure:

  • Cell Implantation:

    • Harvest NHL cells during the exponential growth phase.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 2 x 10^7 cells per 100-200 µL.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control, this compound ADC).

  • ADC Administration:

    • Administer the this compound ADC and control articles intravenously (i.v.) via the tail vein at the desired dose and schedule (e.g., 5 mg/kg, once weekly for 3 weeks).

  • Monitoring and Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the mice daily.

    • The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.

    • Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the observed anti-tumor effects.

Conclusion

This compound-based ADCs have demonstrated significant anti-tumor activity in preclinical models of non-Hodgkin's lymphoma. The cleavable disulfide linker allows for the targeted release of the potent microtubule inhibitor, DM1, within the tumor cells, leading to cell cycle arrest and apoptosis. The provided protocols offer a framework for the in vitro and in vivo evaluation of this compound ADCs, which can aid in the selection and development of promising therapeutic candidates for NHL. Further investigation into the detailed pharmacokinetic and pharmacodynamic properties of specific this compound ADCs will be crucial for their successful clinical translation.

References

Application of Spp-DM1 in Solid Tumor Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Spp-DM1, a potent antibody-drug conjugate (ADC) linker-payload system, in the context of solid tumor research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological mechanisms to facilitate the design and execution of studies investigating novel ADCs.

Introduction to this compound

This compound is a critical component in the construction of antibody-drug conjugates, consisting of the cytotoxic agent DM1 linked via the cleavable linker, SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate). DM1, a maytansinoid derivative, is a highly potent microtubule-disrupting agent.[1] Its conjugation to a monoclonal antibody (mAb) that targets a tumor-specific antigen allows for the selective delivery of this cytotoxic payload to cancer cells, thereby minimizing systemic toxicity.[2] The SPP linker is designed to be stable in circulation and release the DM1 payload upon internalization into the tumor cell.[3]

Mechanism of Action

The anti-tumor activity of an this compound-based ADC is a multi-step process initiated by the specific binding of the ADC to its target antigen on the surface of a solid tumor cell.

  • Binding and Internalization: The mAb component of the ADC recognizes and binds to a specific tumor-associated antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[2]

  • Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the SPP linker is cleaved, releasing the active DM1 payload into the cytoplasm.

  • Microtubule Disruption: The released DM1 binds to tubulin, the fundamental protein component of microtubules.[4] This binding disrupts microtubule dynamics by inhibiting their polymerization.

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death, or apoptosis, through a process known as mitotic catastrophe. In some contexts, DM1 has been shown to interact with cytoskeleton-associated protein 5 (CKAP5), contributing to microtubule disassembly.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by DM1 and a general experimental workflow for evaluating an this compound based ADC.

spp_dm1_mechanism Mechanism of Action of this compound ADC cluster_cell Tumor Cell ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DM1 Free DM1 Lysosome->DM1 Linker Cleavage Tubulin Tubulin Dimers DM1->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization Mitotic_Catastrophe Mitotic Catastrophe Microtubule->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis experimental_workflow Experimental Workflow for this compound ADC Evaluation ADC_Prep ADC Preparation & Characterization In_Vitro In Vitro Cytotoxicity Assays ADC_Prep->In_Vitro MTT_Assay MTT/Cell Viability Assay In_Vitro->MTT_Assay Cell_Line_Selection Target-Expressing Solid Tumor Cell Lines Cell_Line_Selection->In_Vitro In_Vivo In Vivo Xenograft Studies MTT_Assay->In_Vivo Tumor_Implantation Tumor Cell Implantation In_Vivo->Tumor_Implantation ADC_Administration ADC Administration Tumor_Implantation->ADC_Administration Tumor_Measurement Tumor Volume Measurement ADC_Administration->Tumor_Measurement Data_Analysis Data Analysis & Efficacy Determination Tumor_Measurement->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Spp-DM1 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spp-DM1 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the conjugation of this compound to antibodies.

Troubleshooting Guide: Low this compound Conjugation Efficiency

Low conjugation efficiency, resulting in a low drug-to-antibody ratio (DAR), is a common challenge in the development of antibody-drug conjugates (ADCs). This guide provides a systematic approach to troubleshooting this issue.

Question: We are observing a consistently low DAR and poor yields after conjugating our antibody with this compound. What are the potential causes and how can we improve our conjugation efficiency?

Answer:

Several factors can contribute to low this compound conjugation efficiency. A systematic evaluation of each step in the process is crucial for identifying the root cause. Below is a step-by-step troubleshooting guide.

Step 1: Verify Reagent Quality and Storage

Question: Could the quality or storage of our this compound or antibody be the issue?

Answer: Yes, the integrity of your reagents is critical.

  • This compound: this compound is a drug-linker conjugate that should be stored under specific conditions to prevent degradation.[1][2] Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[1][2] Ensure that the this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. To improve solubility, you can warm the tube to 37°C and sonicate it in an ultrasonic bath for a short period.[2]

  • Antibody: The purity and concentration of your antibody are paramount.

    • Purity: The antibody should be highly pure (>95%). Impurities, such as other proteins (e.g., BSA), can compete for the conjugation sites, thereby reducing the efficiency of this compound conjugation.

    • Concentration: A low antibody concentration can dilute the reactants and slow down the reaction kinetics. It is recommended to use an antibody with a starting concentration of at least 0.5 mg/mL.

Step 2: Optimize Antibody Reduction

For cysteine-based conjugation, the reduction of interchain disulfide bonds to generate free thiol groups is a critical preceding step.

Question: How can we ensure the antibody reduction step is optimal for providing available thiol groups for conjugation?

Answer: Incomplete or uncontrolled reduction of the antibody's disulfide bonds will directly lead to a lower number of available sites for this compound conjugation.

  • Reducing Agent: The choice and concentration of the reducing agent are critical. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly used. The concentration of the reducing agent directly impacts the number of generated thiol groups. For example, increasing DTT concentration from 0.1 mM to 20 mM can increase the number of thiols per antibody from approximately 0.4 to 8. It is crucial to perform a concentration titration to find the optimal level for your specific antibody.

  • Reaction Conditions:

    • Temperature: Temperature significantly influences the reduction process. Higher temperatures generally lead to a greater number of free thiols. For instance, reduction at 56°C can yield more thiols per antibody compared to 4°C, 25°C, or 37°C.

    • Incubation Time: The duration of the reduction reaction needs to be optimized.

  • Removal of Excess Reducing Agent: It is essential to remove the excess reducing agent after the reduction step and before the addition of this compound. Residual reducing agent can react with the maleimide group of the Spp linker, rendering it unavailable for conjugation to the antibody's thiol groups.

Step 3: Optimize Conjugation Reaction Conditions

Question: What are the key reaction parameters to optimize for the maleimide-thiol conjugation itself?

Answer: The conjugation reaction between the maleimide group of the Spp linker and the thiol groups on the reduced antibody is sensitive to several parameters.

  • pH: The pH of the conjugation buffer is critical. Thiol-maleimide reactions are most efficient at a pH between 6.5 and 7.5. A higher pH can lead to hydrolysis of the maleimide group, while a lower pH can decrease the reactivity of the thiol groups.

  • Molar Ratio of this compound to Antibody: Increasing the molar equivalents of the this compound linker-payload relative to the antibody can drive the reaction towards a higher DAR. However, an excessively high ratio can lead to ADC aggregation and faster clearance from circulation.

  • Co-solvent: The hydrophobicity of the DM1 payload can lead to poor solubility of the this compound conjugate in aqueous buffers. Introducing a small amount of an organic co-solvent, such as DMSO or DMA, can improve solubility and conjugation efficiency. However, high concentrations of organic solvents can denature the antibody.

  • Reaction Time and Temperature: These parameters should be systematically optimized. While longer reaction times can increase conjugation, they may also promote aggregation or degradation.

Step 4: Characterize the ADC and Troubleshoot Instability

Question: We have achieved a reasonable initial DAR, but it seems to decrease over time. What could be the cause?

Answer: The thioether bond formed between the maleimide and the thiol group can be unstable and undergo a retro-Michael reaction. This can lead to deconjugation of the this compound from the antibody.

  • Thiol Exchange: The released maleimide-Spp-DM1 can then react with other thiol-containing molecules, such as albumin, leading to a loss of the therapeutic payload from the intended antibody target.

  • Stabilization Strategies: Research has focused on methods to stabilize the maleimide-thiol linkage, for instance, through "self-hydrolysing maleimides" or by promoting transcyclization reactions to form a more stable ring structure. While this is an area of active research, being aware of this potential instability is crucial for interpreting results.

Summary of Key Parameters and Recommended Ranges

ParameterRecommended Range/ConsiderationPotential Issue if Not Optimal
Antibody Purity >95%Competing reactions from impurities.
Antibody Concentration >0.5 mg/mLDilute reaction, slow kinetics.
Reducing Agent (DTT) 1-20 mM (titration recommended)Insufficient free thiols for conjugation.
Reduction Temperature 25-56°C (optimization needed)Incomplete disulfide bond reduction.
Conjugation pH 6.5 - 7.5Maleimide hydrolysis or low thiol reactivity.
This compound:Antibody Molar Ratio Titrate to find optimal ratioLow DAR or ADC aggregation.
Co-solvent (e.g., DMSO) Titrate, use minimal amountPoor solubility of this compound or antibody denaturation.

Experimental Protocols

Protocol 1: Antibody Reduction
  • Prepare the antibody in a suitable buffer (e.g., PBS).

  • Add the reducing agent (e.g., DTT or TCEP) to the desired final concentration.

  • Incubate the reaction mixture at the chosen temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.

Protocol 2: this compound Conjugation
  • Immediately after removing the excess reducing agent, add the this compound solution to the reduced antibody. The this compound should be freshly prepared in a suitable solvent (e.g., DMSO).

  • Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature or 4°C) for the optimized reaction time (e.g., 1-4 hours).

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purify the resulting ADC from unconjugated this compound and other reagents using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Visualizations

Troubleshooting_Workflow start Low this compound Conjugation Efficiency reagent_check Step 1: Verify Reagent Quality - this compound storage & handling - Antibody purity & concentration start->reagent_check reduction_opt Step 2: Optimize Antibody Reduction - Reducing agent concentration - Temperature & incubation time - Removal of excess reducing agent reagent_check->reduction_opt Reagents OK fail Re-evaluate Entire Process reagent_check->fail Reagents Faulty conjugation_opt Step 3: Optimize Conjugation Reaction - pH of buffer - this compound:Antibody molar ratio - Use of co-solvent reduction_opt->conjugation_opt Reduction Optimized reduction_opt->fail Suboptimal Reduction stability_check Step 4: Assess Conjugate Stability - Monitor DAR over time - Investigate potential deconjugation conjugation_opt->stability_check Conjugation Optimized conjugation_opt->fail Suboptimal Conjugation success Improved Conjugation Efficiency stability_check->success Stable Conjugate stability_check->fail Unstable Conjugate

Caption: Troubleshooting workflow for low this compound conjugation efficiency.

Spp_DM1_Conjugation_Pathway cluster_reduction Antibody Reduction cluster_conjugation This compound Conjugation cluster_instability Potential Instability Antibody_SS Antibody with Disulfide Bonds (S-S) Reduced_Antibody_SH Reduced Antibody with Thiol Groups (SH) Antibody_SS->Reduced_Antibody_SH + Reducing Agent (e.g., DTT) ADC Antibody-Drug Conjugate (ADC) Reduced_Antibody_SH->ADC + this compound (pH 6.5-7.5) Spp_DM1 This compound (Maleimide-Linker-Drug) Deconjugated Deconjugated Antibody (SH) + Maleimide-Spp-DM1 ADC->Deconjugated Retro-Michael Reaction

Caption: Chemical pathway of this compound conjugation to an antibody.

Frequently Asked Questions (FAQs)

Q1: What is the typical drug-to-antibody ratio (DAR) to aim for with this compound?

A1: The optimal DAR can vary depending on the specific antibody, target antigen, and desired therapeutic window. While a higher DAR might seem more potent, it can also lead to faster clearance and increased toxicity. A DAR of 3-4 is often a good starting point for maytansinoid-based ADCs.

Q2: Can I use a different linker instead of Spp?

A2: Yes, various linkers are available for ADC development, each with different properties. The choice of linker can significantly impact the stability, efficacy, and toxicity of the ADC. For example, cleavable linkers like SPP may offer a bystander killing effect, while non-cleavable linkers like SMCC might provide greater stability in circulation.

Q3: How can I accurately determine the DAR of my this compound conjugate?

A3: The DAR can be determined using several analytical techniques, including:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the DAR can be calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values.

  • Mass Spectrometry (MS): Intact protein mass spectrometry can provide a precise measurement of the molecular weight of the ADC, from which the DAR can be calculated.

Q4: My ADC is aggregating after conjugation. What can I do?

A4: Aggregation can be caused by several factors, including high DAR, the hydrophobic nature of the DM1 payload, and suboptimal buffer conditions. To mitigate aggregation, you can try:

  • Optimizing the this compound to antibody molar ratio to achieve a lower DAR.

  • Including a hydrophilic polymer like PEG in the linker design.

  • Screening different buffer formulations for the final ADC product.

Q5: What are the storage recommendations for the final this compound ADC?

A5: The optimal storage conditions for an ADC should be determined experimentally. Generally, it is recommended to store the purified ADC at 2-8°C for short-term storage and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The formulation buffer should also be optimized for stability.

References

Spp-DM1 Technical Support Center: Optimizing Drug-to-Antibody Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers and scientists working on the optimization of the drug-to-antibody ratio (DAR) for Spp-DM1, an antibody-drug conjugate (ADC) that utilizes the potent microtubule-disrupting agent DM1 linked via a cleavable SPP linker.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[3][4] It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, safety, toxicity, and pharmacokinetic profile.[5] An optimal DAR ensures a balance between delivering a potent cytotoxic payload to tumor cells and minimizing off-target toxicities. Inconsistent or poorly optimized DAR can lead to variability in potency and an unfavorable therapeutic window.

Q2: What is the theoretical optimal DAR for an this compound ADC?

There is no single "optimal" DAR for all ADCs; the ideal ratio is highly dependent on the specific antibody, target antigen, linker chemistry, and tumor indication. However, for many clinical-stage ADCs, the average DAR is often restricted to a range of 3.5 to 4.

  • Low DAR (<2): May result in reduced potency and insufficient efficacy.

  • High DAR (>4): While potentially more potent, high-DAR species are often more hydrophobic, which can lead to faster clearance from circulation, increased aggregation, and higher off-target toxicity, ultimately narrowing the therapeutic index.

The goal of optimization is to produce a homogeneous ADC population with a DAR that provides the best balance of efficacy and safety. For this compound, which uses a cleavable linker, the bystander effect can be significant, meaning even a moderate DAR can be highly effective.

Q3: What analytical methods are recommended for determining the DAR of this compound?

Several robust methods are available for DAR determination, each with distinct advantages. The primary techniques include Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy, and Mass Spectrometry (MS).

MethodPrincipleAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific λmax for DM1) to calculate the average DAR based on extinction coefficients.Simple, rapid, and requires minimal sample preparation.Provides only the average DAR, not the distribution of different species. Can be inaccurate if spectra overlap or if free drug is present.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Since each DM1 molecule increases hydrophobicity, species with different DARs (DAR0, DAR2, DAR4, etc.) can be resolved.Considered the standard for cysteine-conjugated ADCs. Provides detailed information on drug load distribution and heterogeneity. Performed under non-denaturing conditions.Lysine-conjugated ADCs may not resolve well. Requires specialized columns and chromatography systems.
Mass Spectrometry (MS) Measures the precise molecular weight of the intact ADC and its subunits. The mass difference between the naked antibody and the ADC species reveals the number of conjugated drugs.Provides highly accurate DAR values and distribution. Can identify specific conjugation sites and by-products.Requires sophisticated instrumentation and complex data deconvolution.
Reversed-Phase HPLC (RP-HPLC) Separates the light and heavy chains of the ADC after reduction. The DAR is calculated based on the weighted peak areas of the drug-loaded and unloaded chains.Orthogonal method that provides good correlation with other techniques.Denatures the protein, so the native structure is lost.

Troubleshooting Guide

Problem 1: The average DAR measured by UV/Vis is consistently higher than expected.

Possible CauseRecommended Action
Presence of free, unconjugated DM1 payload in the sample. Free drug absorbs light and can lead to an overestimation of the DAR. Purify the ADC sample using size-exclusion chromatography (SEC) to remove any residual free drug before UV/Vis analysis.
Inaccurate Molar Extinction Coefficients (ε). The extinction coefficients for both the antibody and the this compound linker-drug must be determined accurately in the specific buffer used for analysis. Do not rely solely on theoretical values.
Overlapping Absorbance Spectra. If the absorbance spectrum of DM1 significantly overlaps with the antibody at 280 nm, it can interfere with the calculation. Ensure the calculation correctly accounts for the drug's contribution to absorbance at 280 nm.
Cuvette Contamination or Material. Use clean quartz cuvettes instead of disposable plastic ones, which may have limited wavelength ranges or leach interfering substances.

Problem 2: HIC analysis shows poor peak resolution or unexpected peak distributions.

Possible CauseRecommended Action
Suboptimal Mobile Phase Composition. The salt concentration and type (e.g., ammonium sulfate, sodium phosphate) are critical. Optimize the gradient from high to low salt to improve the separation of different DAR species.
Incorrect Column Chemistry or Temperature. Select a HIC column chemistry (e.g., Butyl, Phenyl) suitable for your ADC's hydrophobicity. Column temperature can also affect resolution; test temperatures around 25°C.
ADC Aggregation. High DAR species are prone to aggregation, which can cause peak broadening or the appearance of unexpected peaks. Analyze the sample by SEC to check for aggregates before HIC analysis.
Heterogeneous Conjugation. If conjugation is not well-controlled, it can lead to a wide distribution of species that are difficult to resolve. Re-evaluate the conjugation reaction parameters (pH, temperature, reagent ratios).

Experimental Protocols & Workflows

Protocol 1: DAR Determination by UV/Vis Spectroscopy

This protocol provides a simplified method for calculating the average DAR.

1. Determine Molar Extinction Coefficients (ε):

  • Accurately measure the concentration of the naked antibody and the this compound linker-drug standard.

  • Measure the absorbance of the antibody at 280 nm (ε_Ab,280_).

  • Measure the absorbance of this compound at its maximum absorbance wavelength (λ_max_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).

2. Measure ADC Absorbance:

  • Dilute the purified this compound ADC sample in a suitable buffer.

  • Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the drug's λ_max_ (A_λmax_).

3. Calculate DAR:

  • Use the following equations derived from the Beer-Lambert law to solve for the concentration of the antibody ([Ab]) and the drug ([Drug]):

    • A_280 = (ε_Ab,280 * [Ab]) + (ε_Drug,280 * [Drug])

    • A_λmax = (ε_Drug,λmax * [Drug]) (Assuming antibody absorbance is negligible at drug's λ_max_)

  • Calculate the average DAR: DAR = [Drug] / [Ab]

Protocol 2: DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines the steps for analyzing this compound using HIC-HPLC.

1. Materials and Reagents:

  • HPLC System: Biocompatible system with a UV detector.

  • HIC Column: TSKgel Butyl-NPR or equivalent.

  • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

2. Sample Preparation:

  • Dilute the this compound ADC sample to approximately 1 mg/mL using Mobile Phase A.

  • Filter the sample if necessary.

3. HPLC Method:

  • Column Temperature: 25°C.

  • Flow Rate: 0.5 mL/min.

  • Detection: 280 nm.

  • Gradient:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10 µL of the sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

4. Data Analysis:

  • Integrate the peak area for each resolved species (corresponding to DAR 0, 2, 4, 6, 8, etc.).

  • Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (Peak Area % of Species_i * DAR_i) / 100

    • Where DAR_i is the drug load for that species (e.g., 0, 2, 4).

Visual Diagrams

DAR_Troubleshooting_Workflow cluster_start Start: Inconsistent DAR Results cluster_method Step 1: Verify Analytical Method cluster_reaction Step 2: Review Conjugation Reaction cluster_purification Step 3: Evaluate Purification Process start Problem: DAR is out of specification check_uv Using UV/Vis? start->check_uv check_hic Using HIC? check_uv->check_hic No uv_issues Verify Extinction Coefficients Check for Free Drug (SEC) Use Quartz Cuvettes check_uv->uv_issues Yes hic_issues Optimize Salt Gradient Check Column & Temp Assess for Aggregation (SEC) check_hic->hic_issues Yes reaction_params Review Conjugation Protocol check_hic->reaction_params No/Resolved uv_issues->reaction_params hic_issues->reaction_params reagent_check Check Reagent Concentration (Antibody, this compound, Reducing Agent) reaction_params->reagent_check Parameters OK? No purification_check Review Purification Method (e.g., SEC, TFF) reaction_params->purification_check Yes condition_check Verify Reaction pH, Temp, & Time reagent_check->condition_check condition_check->purification_check purification_outcome Ensure efficient removal of unreacted drug and aggregates. purification_check->purification_outcome end_node Optimized Process purification_outcome->end_node

Caption: Troubleshooting workflow for inconsistent DAR results.

HIC_Workflow start This compound ADC Sample prep Sample Prep: Dilute in High Salt Buffer (A) start->prep inject Inject into HIC-HPLC System prep->inject separation Separation on HIC Column (Gradient from High to Low Salt) inject->separation detect UV Detection at 280 nm separation->detect chromatogram Generate Chromatogram (Peaks for DAR0, DAR2, DAR4...) detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Weighted Average DAR integrate->calculate result Final DAR Value & Distribution calculate->result

Caption: Experimental workflow for HIC-based DAR analysis.

References

Preventing Spp-DM1 ADC aggregation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SPP-DM1 ADC Stability

Welcome to the technical support center for this compound ADC. This resource provides troubleshooting guides and answers to frequently asked questions regarding the aggregation of this compound ADC during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound ADC aggregation during storage?

A1: Aggregation of Antibody-Drug Conjugates (ADCs) like this compound is a complex issue stemming from both the inherent properties of the molecule and environmental factors.[1][2] The primary drivers are conformational and colloidal instability.[1]

  • Physicochemical Properties : The conjugation of the cytotoxic payload, DM1, to the SPP antibody increases the overall hydrophobicity of the molecule.[2][3] These hydrophobic patches on the ADC surface can interact, leading to self-association and the formation of aggregates to minimize exposure to the aqueous environment. A high drug-to-antibody ratio (DAR) can further increase this hydrophobicity and aggregation propensity.

  • Environmental Stress : Storage and handling conditions play a critical role. Exposure to thermal stress, repeated freeze-thaw cycles, shaking during transport, and even light can accelerate product degradation and lead to aggregation.

  • Formulation Conditions : The composition of the storage buffer is crucial. Unfavorable conditions, such as a pH near the isoelectric point of the ADC, improper salt concentrations, or the presence of solvents used during conjugation, can disrupt the molecule's stability and promote aggregation.

  • Disulfide Bond Scrambling : The interchain disulfide bonds of the antibody can be susceptible to rearrangement, or "scrambling," particularly under neutral to alkaline pH conditions often used in conjugation processes. This can lead to structural changes that promote aggregation.

Key Drivers of this compound ADC Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors A Increased Surface Hydrophobicity (DM1 Payload) B High Drug-to-Antibody Ratio (DAR) AGG This compound ADC Aggregation A->AGG C Disulfide Bond Scrambling B->AGG C->AGG D Thermal Stress (High Temp, Freeze/Thaw) E Mechanical Stress (Shaking, Agitation) D->AGG F Suboptimal Formulation (pH, Excipients) E->AGG F->AGG

Diagram of ADC aggregation drivers.
Q2: How can I detect and quantify this compound ADC aggregation?

A2: Detecting and quantifying ADC aggregates requires robust analytical methods. Using a combination of techniques is recommended for a comprehensive assessment.

  • Size Exclusion Chromatography (SEC) : This is the industry-standard method for quantifying aggregates based on differences in hydrodynamic volume. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are used for this purpose. Modern SEC columns with unique surface chemistries are designed to minimize nonspecific interactions that can be problematic for hydrophobic ADCs.

  • Dynamic Light Scattering (DLS) : DLS is a rapid, non-destructive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of even small amounts of large aggregates and is excellent for monitoring the stability of a sample over time or under stress.

  • Analytical Ultracentrifugation (AUC) : AUC is a powerful technique that characterizes macromolecules in solution by monitoring their sedimentation under centrifugal force. It is highly sensitive to changes in molecular weight, making it an invaluable tool for identifying and quantifying different aggregate species.

Workflow for ADC Aggregation Analysis start This compound ADC Sample sec Primary Analysis: Size Exclusion Chromatography (SEC) start->sec Quantify aggregate % dls Orthogonal Method 1: Dynamic Light Scattering (DLS) start->dls Assess size distribution & polydispersity other Orthogonal Method 2: AUC, SEC-MALS, etc. start->other Detailed characterization report Comprehensive Aggregation Report sec->report dls->report other->report

Workflow for ADC aggregation analysis.
Q3: What formulation strategies can minimize aggregation of this compound ADC during storage?

A3: A rational formulation design is critical for ensuring the long-term stability of this compound ADC. This involves optimizing the buffer system and including specific stabilizing excipients.

  • pH and Buffer System : Maintaining an optimal pH is paramount. The buffer should have a pH that is sufficiently far from the ADC's isoelectric point to ensure colloidal stability. Histidine is a commonly used buffer in monoclonal antibody formulations.

  • Excipients : Various excipients can be included to protect the ADC from degradation.

    • Surfactants : Polysorbates (e.g., Polysorbate 20 or 80) are widely used to prevent aggregation at interfaces (e.g., liquid-air) and to shield hydrophobic patches on the protein surface.

    • Sugars/Polyols : Sugars like sucrose and trehalose act as cryoprotectants and stabilizers, particularly in frozen or lyophilized formulations.

    • Amino Acids : Certain amino acids, such as arginine and proline, can increase solubility and prevent aggregation.

Table 1: Common Stabilizing Excipients for ADC Formulations

Excipient ClassExampleTypical Concentration RangePrimary Function
Surfactants Polysorbate 20 / 800.01% - 0.1% (w/v)Prevents surface-induced aggregation and shields hydrophobic regions.
Sugars (Bulking Agents) Sucrose, Trehalose1% - 10% (w/v)Stabilizes protein structure, acts as cryo/lyoprotectant.
Amino Acids Arginine, Glycine50 - 250 mMSuppresses aggregation, increases solubility.
Buffers Histidine, Citrate10 - 50 mMMaintains optimal pH for stability.
Q4: What are the optimal storage conditions for this compound ADC?

A4: Proper storage conditions are essential to maintain the stability and efficacy of this compound ADC.

  • Temperature : Ultra-cold temperatures, typically ranging from -20°C to -80°C, are recommended for long-term storage. For short-term storage (1-2 weeks), refrigeration at 2-8°C may be acceptable, but the specific product datasheet should always be consulted. It is crucial to avoid frost-free freezers, as their temperature cycling can denature the antibody.

  • Aliquoting : To minimize damage from repeated freeze-thaw cycles, it is highly recommended to aliquot the ADC into smaller, single-use volumes upon receipt. Aliquots should be no smaller than 10 µL to avoid effects from evaporation and surface adsorption.

  • Light Protection : ADCs, especially those with photosensitive payloads or linkers, should be stored in dark vials or protected from light to prevent degradation.

  • Concentration : Proteins are generally more stable when stored at higher concentrations (ideally >1 mg/mL).

Table 2: Effect of Storage Temperature on ADC Aggregation (Hypothetical Data)

ConditionDuration% High Molecular Weight (HMW) Species
-80°C 12 Months0.5%
-20°C 12 Months0.8%
2-8°C 1 Month1.5%
25°C 1 Week5.2%
-20°C (5x Freeze/Thaw) N/A3.5%
Q5: I'm observing aggregation in my stored this compound ADC. How do I troubleshoot this?

A5: If you observe aggregation, a systematic troubleshooting approach can help identify the cause and solution.

Troubleshooting this compound ADC Aggregation cluster_check Initial Checks cluster_formulation Formulation Review cluster_analysis In-depth Analysis start Aggregation Detected in this compound ADC check_handling Review Handling Procedures: - Freeze/Thaw Cycles? - Vigorous Mixing? - Light Exposure? start->check_handling check_storage Verify Storage Conditions: - Correct Temperature? - Frost-Free Freezer? start->check_storage review_buffer Assess Formulation Buffer: - pH correct? - Surfactant present? check_handling->review_buffer check_storage->review_buffer consider_excipients Consider Adding/Optimizing Excipients (e.g., Arginine) review_buffer->consider_excipients characterize Characterize Aggregates: - SEC-MALS for size - DLS for distribution review_buffer->characterize If formulation seems correct solution Implement Corrective Actions: - Optimize storage/handling - Reformulate ADC - Contact Technical Support consider_excipients->solution stress_study Perform Forced Degradation Study (Thermal, Mechanical) characterize->stress_study stress_study->solution

Troubleshooting flowchart for ADC aggregation.

Detailed Experimental Protocols

Protocol 1: Quantification of Aggregates by Size Exclusion-HPLC (SEC-HPLC)

This protocol outlines a general method for analyzing this compound ADC aggregation.

  • System Preparation :

    • HPLC System: Agilent 1290 Infinity II LC or similar.

    • Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, or similar column designed to minimize secondary interactions with hydrophobic molecules.

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

    • Equilibrate the column with at least 10 column volumes of mobile phase until a stable baseline is achieved.

  • Sample Preparation :

    • Thaw the this compound ADC sample on ice.

    • Dilute the sample to a final concentration of 1 mg/mL using the mobile phase.

    • Filter the diluted sample through a 0.22 µm low-protein-binding PVDF syringe filter.

  • Data Acquisition :

    • Inject 20 µL of the prepared sample.

    • Run the analysis for approximately 20-30 minutes, ensuring all species have eluted.

  • Data Analysis :

    • Integrate the peaks corresponding to the high-molecular-weight (HMW) species (aggregates) and the main monomer peak.

    • Calculate the percentage of aggregate using the formula: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.

Protocol 2: Analysis of Size Distribution by Dynamic Light Scattering (DLS)

This protocol provides a method for rapid assessment of the hydrodynamic size distribution.

  • System Preparation :

    • Instrument: Malvern Panalytical Zetasizer, Wyatt DynaPro, or similar DLS instrument.

    • Set the measurement temperature to 25°C.

    • Ensure the instrument is clean and has passed performance checks.

  • Sample Preparation :

    • Thaw the this compound ADC sample on ice.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any large, insoluble particles.

    • Carefully transfer at least 20 µL of the supernatant into a clean, low-volume cuvette. Ensure no bubbles are present.

    • A sample concentration of 0.5-1.0 mg/mL is typically sufficient.

  • Data Acquisition :

    • Place the cuvette in the instrument and allow it to equilibrate thermally for at least 2 minutes.

    • Perform the measurement using the instrument's software. Typically, this involves collecting data from 10-15 runs of 10 seconds each.

  • Data Analysis :

    • Analyze the correlation function to obtain the intensity-weighted size distribution.

    • Report the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value < 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species or aggregates.

References

Overcoming off-target toxicity of Spp-DM1 ADC

Author: BenchChem Technical Support Team. Date: November 2025

Spp-DM1 ADC Technical Support Center

Welcome to the technical support center for this compound, an antibody-drug conjugate (ADC) designed for targeted cancer therapy. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound ADC and how does it work?

A1: this compound is an antibody-drug conjugate consisting of a monoclonal antibody targeting a specific tumor-associated antigen (Spp), a potent microtubule-disrupting agent called DM1, and a stable linker connecting them.[1][2] The antibody component is designed to selectively bind to cancer cells overexpressing the Spp antigen.[1] Following binding, the ADC is internalized by the cancer cell, and the DM1 payload is released, leading to cell cycle arrest and apoptosis.[3][4]

Q2: What are the primary mechanisms of off-target toxicity observed with DM1-based ADCs?

A2: Off-target toxicity of DM1-based ADCs is a significant concern and can arise from several mechanisms:

  • Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of the DM1 payload, causing damage to healthy tissues.

  • Antigen-Independent Uptake: Healthy cells, particularly those in the liver and hematopoietic system, can take up the ADC through non-specific mechanisms like macropinocytosis.

  • "On-Target, Off-Tumor" Toxicity: The target antigen (Spp) may be expressed at low levels on healthy cells, leading to unintended ADC binding and toxicity in normal tissues.

  • Payload-Mediated Off-Target Binding: The DM1 payload itself has been shown to mediate binding to other cell surface proteins, such as cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity in an antigen-independent manner.

Q3: What are the common types of toxicities associated with this compound ADC?

A3: Based on clinical and preclinical data from DM1-based ADCs, the most common toxicities include:

  • Hepatotoxicity: Elevated liver enzymes are a frequent finding.

  • Thrombocytopenia: A decrease in platelet count is a common hematologic toxicity.

  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea have been reported.

  • Peripheral Neuropathy: Nerve damage is a known side effect of microtubule-disrupting agents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro or in vivo experiments with this compound ADC.

Issue Potential Cause Recommended Action
High cytotoxicity in antigen-negative (Spp-) cells in vitro. 1. Premature cleavage of the linker in the culture medium. 2. Non-specific uptake of the ADC by the cells. 3. Bystander effect from a small population of contaminating Spp+ cells.1. Perform a linker stability assay in the culture medium. 2. Use a lower concentration of the ADC. 3. Ensure the purity of your Spp- cell line. 4. Conduct a bystander effect assay to quantify this phenomenon.
Unexpectedly high in vivo toxicity (e.g., rapid weight loss, signs of distress in animal models). 1. The dose is too high. 2. The linker is unstable in vivo, leading to systemic payload release. 3. "On-target, off-tumor" toxicity due to Spp expression in vital organs.1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). 2. Analyze plasma samples to measure free DM1 levels over time. 3. Evaluate Spp expression in normal tissues of the animal model using immunohistochemistry (IHC).
Low in vitro potency against antigen-positive (Spp+) cells. 1. Low level of Spp antigen expression on the target cells. 2. Inefficient internalization of the ADC. 3. Resistance of the cell line to the DM1 payload.1. Quantify Spp receptor density on the cell surface using flow cytometry. 2. Perform an internalization assay to confirm the ADC is being taken up by the cells. 3. Determine the IC50 of free DM1 on the target cells to check for inherent resistance.
Inconsistent results between experimental batches. 1. Variation in the drug-to-antibody ratio (DAR) of the ADC batches. 2. Degradation of the ADC during storage. 3. Inconsistent cell culture conditions.1. Characterize each new batch of ADC for its DAR and aggregation state. 2. Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. 3. Standardize cell passage number, seeding density, and other culture parameters.

Experimental Protocols

1. In Vitro Linker Stability Assay

  • Objective: To assess the stability of the this compound ADC and the rate of DM1 release in plasma or cell culture medium.

  • Methodology:

    • Incubate this compound ADC at a concentration of 100 µg/mL in plasma (human, mouse) or cell culture medium at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

    • Separate the ADC from the released payload using affinity chromatography.

    • Quantify the amount of conjugated DM1 and free DM1 using LC-MS/MS.

    • Calculate the percentage of intact ADC remaining at each time point.

2. Bystander Effect Co-Culture Assay

  • Objective: To determine if the DM1 payload released from Spp+ cells can kill neighboring Spp- cells.

  • Methodology:

    • Label Spp- cells with a fluorescent marker (e.g., GFP) for easy identification.

    • Co-culture the fluorescently labeled Spp- cells with unlabeled Spp+ cells at different ratios (e.g., 1:1, 1:3, 3:1).

    • Treat the co-cultures with a range of this compound ADC concentrations.

    • After a set incubation period (e.g., 72-96 hours), stain the cells with a viability dye (e.g., propidium iodide).

    • Use flow cytometry or high-content imaging to quantify the viability of the Spp- (GFP-positive) and Spp+ (GFP-negative) cell populations separately.

3. In Vitro Cytotoxicity Assay

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound ADC on both Spp+ and Spp- cells.

  • Methodology:

    • Seed Spp+ and Spp- cells in separate 96-well plates at an optimal density.

    • Treat the cells with a serial dilution of this compound ADC. Include untreated cells as a control.

    • Incubate for 72-120 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value using a non-linear regression model.

Visualizations

Off_Target_Toxicity_Pathways cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue (Off-Target) cluster_tumor Tumor Tissue (On-Target) ADC This compound ADC Free_DM1 Free DM1 Payload ADC->Free_DM1 Premature Linker Cleavage Hematopoietic_Cell Hematopoietic Cell ADC->Hematopoietic_Cell Non-specific Uptake CKAP5 CKAP5 Receptor ADC->CKAP5 Payload-mediated Binding Tumor_Cell Spp+ Tumor Cell ADC->Tumor_Cell Specific Binding & Internalization Hepatocyte Hepatocyte Free_DM1->Hepatocyte Non-specific Uptake Toxicity Off-Target Toxicity (Hepatotoxicity, Thrombocytopenia) Hepatocyte->Toxicity Hematopoietic_Cell->Toxicity CKAP5->Toxicity Apoptosis Tumor Cell Death (Efficacy) Tumor_Cell->Apoptosis

Caption: Mechanisms of this compound ADC on-target efficacy and off-target toxicity.

Troubleshooting_Workflow Start High Cytotoxicity in Spp-Negative Cells Linker_Stability Assess Linker Stability in Medium Start->Linker_Stability Unstable Linker Unstable Linker_Stability->Unstable Yes Stable Linker Stable Linker_Stability->Stable No Bystander_Assay Perform Bystander Effect Assay Positive Bystander Effect Positive Bystander_Assay->Positive Yes Negative Bystander Effect Negative Bystander_Assay->Negative No NonSpecific_Uptake Investigate Non-Specific Uptake High_Uptake High Non-Specific Uptake NonSpecific_Uptake->High_Uptake Yes Low_Uptake Re-evaluate Experiment NonSpecific_Uptake->Low_Uptake No Action1 Action: Modify Linker Chemistry Unstable->Action1 Stable->Bystander_Assay Action2 Action: Use Non-cleavable Linker or Lower Payload Permeability Positive->Action2 Negative->NonSpecific_Uptake Action3 Action: Modify Antibody (Fc region) or Formulation High_Uptake->Action3

Caption: Troubleshooting workflow for unexpected cytotoxicity in antigen-negative cells.

References

Technical Support Center: Optimizing the Therapeutic Index of Spp-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and experimental use of Spp-DM1 antibody-drug conjugates (ADCs). Our goal is to help you improve the therapeutic index of your ADC constructs by providing detailed experimental protocols, quantitative data comparisons, and visual workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the preclinical evaluation of this compound ADCs, offering potential causes and step-by-step solutions.

Issue Potential Causes Troubleshooting Steps
High Off-Target Toxicity in vivo 1. Premature Payload Release: The Spp (sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a cleavable disulfide linker, which can be susceptible to reduction in the systemic circulation, leading to premature release of the highly potent DM1 payload.[1][2] 2. High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR (e.g., >6) can exhibit rapid clearance and increased accumulation in the liver, leading to hepatotoxicity.[3] 3. Non-specific Uptake: The ADC may be taken up by non-target cells through mechanisms like macropinocytosis.1. Optimize Linker Stability: Consider using more sterically hindered disulfide linkers to reduce the rate of premature payload release.[2] 2. Optimize DAR: Prepare and test ADCs with a lower average DAR (typically in the range of 2-4) to improve pharmacokinetics and reduce off-target toxicity.[3] 3. Evaluate Target Expression: Confirm the specificity of your antibody and assess the expression level of the target antigen on both tumor and normal tissues.
Low in vivo Efficacy 1. Low DAR: An insufficient amount of DM1 may be delivered to the tumor cells. 2. Poor ADC Stability: The ADC may be clearing from circulation too quickly. 3. Inefficient Internalization: The target antigen may not internalize efficiently upon antibody binding. 4. Limited Bystander Effect: The released DM1 may not be effectively killing neighboring antigen-negative tumor cells in a heterogeneous tumor.1. Increase DAR: If toxicity is not a limiting factor, consider preparing conjugates with a slightly higher DAR. 2. Assess Pharmacokinetics: Conduct a pharmacokinetic study to determine the clearance rate of your ADC. 3. Internalization Assay: Perform an in vitro assay to confirm that your ADC is being internalized by target cells. 4. Evaluate Bystander Effect: Use a co-culture assay to determine the bystander killing potential of your this compound ADC.
Inconsistent Batch-to-Batch Results 1. Heterogeneity of Conjugation: Stochastic conjugation to lysine or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs and pharmacokinetic properties. 2. Aggregation: High DAR ADCs can be prone to aggregation, affecting their stability and in vivo behavior.1. Site-Specific Conjugation: Employ site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR. 2. Characterize Conjugates: Thoroughly characterize each batch of ADC for average DAR, aggregation, and free drug levels using techniques like hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of an this compound ADC?

A1: An this compound ADC targets a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through endocytosis. Inside the cell, the Spp linker is cleaved in the reducing environment of the lysosome, releasing the DM1 payload. DM1 is a potent microtubule inhibitor that binds to tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).

Q2: How does the cleavable Spp linker compare to a non-cleavable linker like MCC?

A2: The Spp linker is a disulfide-based cleavable linker, while the MCC (maleimidomethyl)cyclohexane-1-carboxylate) linker is a thioether-based non-cleavable linker. This compound ADCs can exhibit a "bystander effect," where the released, cell-permeable DM1 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This can be advantageous in treating heterogeneous tumors. However, the disulfide bond in the Spp linker can be less stable in circulation compared to the thioether bond in the MCC linker, potentially leading to higher off-target toxicity. In some preclinical models, this compound ADCs have shown efficacy against a broader range of target antigens compared to MCC-DM1 ADCs.

Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for an this compound ADC?

A3: The optimal DAR is a balance between efficacy and toxicity. While a higher DAR can increase in vitro potency, it can also lead to faster clearance, increased aggregation, and higher off-target toxicity, particularly hepatotoxicity. Preclinical studies suggest that maytansinoid conjugates with an average DAR between 2 and 6 have a better therapeutic index than those with a very high DAR (e.g., 9-10). For most maytansinoid ADCs, a DAR of 3-4 is often considered a good starting point.

Q4: What are the common toxicities associated with DM1-based ADCs?

A4: The toxicities of DM1-based ADCs are primarily driven by the payload. Common dose-limiting toxicities observed in preclinical and clinical studies include thrombocytopenia (low platelet count) and hepatotoxicity (liver damage), characterized by elevated liver transaminases. Peripheral neuropathy has also been reported.

Q5: How can I assess the therapeutic index of my this compound ADC?

A5: The therapeutic index (TI) is the ratio between the toxic dose and the effective dose. To determine the TI, you need to conduct both efficacy and toxicology studies in a relevant animal model. The Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable toxicity, is determined from the toxicology study. The minimal effective dose (MED), the lowest dose that produces the desired anti-tumor effect, is determined from the efficacy study. The TI can then be calculated as MTD/MED. A wider therapeutic index indicates a safer drug.

Quantitative Data Summary

The following tables summarize preclinical data comparing different ADC constructs to help guide experimental design.

Table 1: Comparison of in vivo Efficacy of this compound vs. MCC-DM1 ADCs in Non-Hodgkin Lymphoma (NHL) Xenograft Models

TargetCell LineLinker-PayloadDose (mg/kg)Outcome
CD19RAJIThis compound5Tumor regression
CD19RAJIMCC-DM15Less effective than this compound
CD20Granta-519This compound5Tumor growth inhibition
CD20Granta-519MCC-DM15Similar efficacy to this compound
CD22BJAB-lucThis compound5Tumor regression
CD22BJAB-lucMCC-DM110Required higher dose for similar effect
Data adapted from preclinical studies in mouse xenograft models.

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties

Average DARIn Vitro PotencyIn Vivo ClearanceLiver Accumulation (%ID/g)Therapeutic Index
~2LowerComparable to DAR <67-10Potentially favorable
3-4ModerateComparable to DAR <67-10Generally considered optimal
~6HigherComparable to DAR <67-10May be favorable depending on target
9-10HighestRapid24-28Poor due to rapid clearance and toxicity
%ID/g: percentage of injected dose per gram of tissue.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an this compound ADC on target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • This compound ADC, unconjugated antibody, and free DM1

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully aspirate the medium and add solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Toxicology Study

Objective: To determine the Maximum Tolerated Dose (MTD) and characterize the toxicity profile of an this compound ADC in a relevant animal model (e.g., mice or rats).

Procedure:

  • Animal Model: Select a relevant species. If the antibody is not cross-reactive with the rodent target, a single non-rodent species (e.g., cynomolgus monkey) may be required for GLP toxicology studies.

  • Dose Escalation: Administer the this compound ADC intravenously to groups of animals at escalating doses. Include a vehicle control group.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.

  • Hematology and Clinical Chemistry: Collect blood samples at predetermined time points (e.g., before dosing and at the end of the study) for complete blood counts and analysis of liver and kidney function markers.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination to identify any microscopic changes.

  • MTD Determination: The MTD is defined as the highest dose that does not cause dose-limiting toxicities (e.g., >20% body weight loss, significant changes in hematological or clinical chemistry parameters, or severe histopathological findings).

Visualizations

spp_dm1_mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Endocytosis Antigen->Internalization Lysosome Lysosome (Reducing Environment) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage DM1 Free DM1 Cleavage->DM1 Tubulin Tubulin DM1->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

This compound ADC Mechanism of Action

troubleshooting_workflow Start Unexpected in vivo Toxicity Observed Check_DAR Analyze DAR and Aggregation Start->Check_DAR High_DAR High DAR (>6) or Aggregation Check_DAR->High_DAR Yes Check_Stability Assess in vitro Plasma Stability Check_DAR->Check_Stability No Optimize_DAR Optimize Conjugation Chemistry (Lower DAR, Site-Specific) High_DAR->Optimize_DAR End Problem Resolved Optimize_DAR->End Unstable Premature Payload Release Check_Stability->Unstable Yes Check_Target Evaluate Off-Target Expression Check_Stability->Check_Target No Modify_Linker Consider More Stable Linker Unstable->Modify_Linker Modify_Linker->End Off_Target High Expression on Normal Tissues Check_Target->Off_Target Yes Check_Target->End No Re_evaluate_Target Re-evaluate Target Suitability Off_Target->Re_evaluate_Target Re_evaluate_Target->End

Troubleshooting Workflow for Unexpected Toxicity

ti_workflow Start Develop this compound ADC Candidate In_Vitro In Vitro Characterization (Cytotoxicity, Bystander Effect) Start->In_Vitro In_Vivo_Tox In Vivo Toxicology Study (Dose Escalation) In_Vitro->In_Vivo_Tox In_Vivo_Efficacy In Vivo Efficacy Study (Tumor Xenograft Model) In_Vitro->In_Vivo_Efficacy Determine_MTD Determine MTD In_Vivo_Tox->Determine_MTD Calculate_TI Calculate Therapeutic Index (TI = MTD / MED) Determine_MTD->Calculate_TI Determine_MED Determine MED In_Vivo_Efficacy->Determine_MED Determine_MED->Calculate_TI Optimize Optimize ADC (Linker, DAR) Calculate_TI->Optimize TI too narrow End Candidate Selection Calculate_TI->End TI acceptable Optimize->Start

Experimental Workflow for Therapeutic Index Evaluation

References

Spp-DM1 ADC premature linker cleavage issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Spp-DM1 Antibody-Drug Conjugate (ADC). This resource is designed for researchers, scientists, and drug development professionals to address technical challenges related to the use of this compound ADC, with a specific focus on premature linker cleavage.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about this compound ADC stability.

Q1: What are the components of the this compound ADC?

This compound is an antibody-drug conjugate consisting of three main components:

  • Antibody: A monoclonal antibody (mAb) that targets a specific antigen on tumor cells.

  • Payload: DM1 (Mertansine), a potent microtubule-disrupting agent that induces cell death.[1]

  • Linker: The Spp (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker connects the antibody to the DM1 payload. This is a disulfide-based linker, designed to be cleaved inside the target cell where the reducing environment is stronger than in the bloodstream.[2][]

Q2: What is premature linker cleavage and why is it a concern?

Premature linker cleavage is the unintended release of the DM1 payload from the antibody while the ADC is still in systemic circulation, before it reaches the target tumor cells.[4][5] This is a significant concern for two primary reasons:

  • Increased Off-Target Toxicity: The released, highly potent DM1 payload can damage healthy, rapidly dividing cells, leading to systemic toxicity.

  • Reduced Therapeutic Efficacy: If the payload is released prematurely, less of the potent drug reaches the target cancer cells, which can compromise the anti-tumor efficacy of the ADC.

Q3: What causes premature cleavage of the Spp (disulfide) linker?

The Spp linker contains a disulfide bond, which is susceptible to cleavage by reducing agents. While the intracellular environment has a high concentration of reducing agents like glutathione, which facilitates payload release within the tumor cell, the linker can also be vulnerable to trace reducing agents in the plasma. Factors that influence the stability of disulfide linkers include:

  • Plasma Reductants: Small molecules in the blood can reduce the disulfide bond.

  • Steric Hindrance: The degree of steric hindrance around the disulfide bond can significantly impact its stability. Linkers with more steric hindrance are generally more stable in circulation.

  • Conjugation Site: The location of the linker on the antibody can expose it to varying degrees of solvent and plasma components, affecting its stability.

Q4: How does the this compound linker differ from a non-cleavable linker like SMCC-DM1?

The key difference lies in the mechanism of payload release.

  • Spp (Cleavable): Releases the DM1 payload upon cleavage of the disulfide bond in a reducing environment. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.

  • SMCC (Non-cleavable): Releases the payload (as Lys-SMCC-DM1) only after the entire antibody is degraded within the lysosome of the target cell. Non-cleavable linkers generally exhibit higher plasma stability but may have a less pronounced bystander effect.

Troubleshooting Guide: Premature Cleavage

This guide provides solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Issue 1: My in vitro plasma stability assay shows a rapid decrease in the average Drug-to-Antibody Ratio (DAR) over time.

  • Possible Cause 1: Linker Instability. The Spp disulfide linker may be susceptible to cleavage in the plasma matrix used.

    • Troubleshooting Steps:

      • Run Controls: Include a control where the ADC is incubated in buffer (e.g., PBS) alone. This helps distinguish between inherent ADC instability and plasma-mediated cleavage.

      • Compare Plasma Sources: Test stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human), as enzymatic and reductive components can vary.

      • Consider a More Stable Linker: If instability is confirmed, consider re-conjugating your antibody with a more sterically hindered disulfide linker (e.g., SPDB) or a non-cleavable linker (e.g., SMCC) for comparison.

  • Possible Cause 2: Assay Artifacts. The experimental conditions may be causing artificial degradation.

    • Troubleshooting Steps:

      • Optimize Assay Conditions: Ensure the incubation is performed at physiological conditions (37°C, pH 7.4). Verify the quality of the plasma used.

      • Check Analytical Methods: Ensure your analytical method (e.g., LC-MS) is not causing in-source fragmentation or dissociation of the ADC. Use native mass spectrometry conditions where possible for cysteine-conjugated ADCs.

Issue 2: High levels of free DM1 payload are detected in my plasma samples, but the total antibody concentration remains stable.

  • Possible Cause: Confirmed Linker Cleavage. This observation is a direct indicator of premature payload release.

    • Troubleshooting Steps:

      • Quantify Payload Release: Use LC-MS/MS to accurately quantify the concentration of free DM1 over time. This data is crucial for understanding the kinetics of cleavage.

      • Evaluate Linker Chemistry: The Spp linker may be too labile for your specific antibody or in vivo model. As mentioned, exploring linkers with increased steric hindrance is a primary strategy to mitigate this. The kinetics of release can be modulated by the steric hindrance around the disulfide bond.

      • Investigate Conjugation Site: If using site-specific conjugation, compare the stability of ADCs with the linker attached at different sites on the antibody.

Issue 3: The this compound ADC shows increased aggregation during storage or in plasma.

  • Possible Cause: Payload Hydrophobicity. The DM1 payload is hydrophobic, and at higher DARs, this can lead to intermolecular interactions and aggregation.

    • Troubleshooting Steps:

      • Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.

      • Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates) to identify a formulation that minimizes aggregation.

      • Incorporate Hydrophilic Linkers: While this requires re-synthesis, using linkers that incorporate hydrophilic moieties (e.g., PEG) can help mask the payload's hydrophobicity.

Quantitative Data Summary

The following tables summarize representative data for ADC linker stability. These are example datasets to illustrate expected outcomes from stability assays.

Table 1: In Vitro Plasma Stability of Different DM1 Linkers (% Intact ADC Remaining)

Time (hours) This compound (Disulfide) SPDB-DM1 (Hindered Disulfide) SMCC-DM1 (Non-cleavable)
0 100% 100% 100%
24 85% 95% 99%
48 72% 91% 98%
96 55% 84% 96%
168 38% 75% 93%

Data is hypothetical and represents typical relative stability trends in human plasma.

Table 2: Impact of Linker on In Vivo Pharmacokinetics (PK) in Mice

ADC Construct ADC Half-Life (t½, hours) Free DM1 Cmax (ng/mL)
This compound ~90 ~25
SMCC-DM1 ~150 < 5

This table illustrates how a more stable, non-cleavable linker (SMCC) results in a longer ADC half-life and significantly lower systemic exposure to the free payload compared to a less stable disulfide linker (Spp).

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay

Objective: To assess the stability of this compound ADC in plasma by monitoring the average DAR and quantifying the release of free DM1 over time.

Methodology:

  • Preparation:

    • Thaw frozen plasma (e.g., human, mouse) in a 37°C water bath. Centrifuge to remove any cryoprecipitates.

    • Prepare a stock solution of this compound ADC in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Dilute the ADC stock solution into the pre-warmed plasma to a final concentration of approximately 100 µg/mL.

    • Prepare a parallel control sample by diluting the ADC in PBS.

    • Incubate all samples at 37°C.

  • Time-Point Collection:

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots from each sample.

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Sample Analysis:

    • DAR Analysis (LC-MS): Thaw samples and analyze the intact ADC to determine the average DAR. This may involve affinity capture of the ADC followed by analysis.

    • Free Payload Analysis (LC-MS/MS): To quantify free DM1, precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant using a sensitive LC-MS/MS method with an appropriate internal standard.

Protocol 2: Characterization of ADC Fragments by HPLC

Objective: To identify and quantify ADC fragments, aggregates, and lower DAR species resulting from linker cleavage.

Methodology:

  • Size Exclusion Chromatography (SEC-HPLC):

    • Purpose: To separate ADC species based on size, identifying monomers, aggregates, and large fragments.

    • Procedure: Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate buffer with NaCl). Inject the plasma stability sample and monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC.

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Purpose: To separate ADC species based on hydrophobicity. This is an excellent method for resolving species with different DARs, as each conjugated payload adds hydrophobicity.

    • Procedure: Use a salt gradient (e.g., decreasing ammonium sulfate) to elute the ADC from a HIC column. Species with a higher DAR are more hydrophobic and will elute later (at lower salt concentrations). This allows for the quantification of DAR distribution and the appearance of lower DAR species over time.

  • Reverse Phase HPLC (RP-HPLC):

    • Purpose: To separate the light and heavy chains of the antibody after reduction. This allows for detailed characterization of drug load on each chain.

    • Procedure: Reduce the ADC sample with a reducing agent (e.g., DTT). Inject the sample onto a C4 or C8 reverse-phase column and elute with an organic solvent gradient (e.g., acetonitrile/water with TFA). This will separate unconjugated chains from those carrying one or more DM1 molecules.

Visual Guides and Pathways

ADC Mechanism of Action and Cleavage

ADC_Mechanism cluster_circulation Systemic Circulation (Bloodstream) cluster_tumor Tumor Microenvironment ADC This compound ADC (Intact) Free_DM1 Free DM1 (Toxicity) ADC->Free_DM1 Premature Cleavage (Reductants) Cleaved_ADC Cleaved ADC (Reduced Efficacy) ADC->Cleaved_ADC Premature Cleavage Tumor_Cell Tumor Cell (Antigen Positive) ADC->Tumor_Cell Targeting Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome (High Glutathione) Internalization->Lysosome Payload_Release DM1 Release Lysosome->Payload_Release Linker Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death

Caption: General mechanism of this compound ADC action and the impact of premature linker cleavage.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_analysis Analytical Methods start This compound ADC Sample incubation Incubate at 37°C (Plasma and PBS Control) start->incubation sampling Collect Aliquots (0, 24, 48, 96, 168h) incubation->sampling analysis Analysis sampling->analysis lcms LC-MS (Average DAR) analysis->lcms lcmsms LC-MS/MS (Free DM1) analysis->lcmsms hplc HIC/SEC-HPLC (Fragments/Aggregates) analysis->hplc results Data Interpretation: - Calculate ADC Half-Life - Quantify Payload Release - Assess Aggregation lcms->results lcmsms->results hplc->results

Caption: Workflow for conducting an in vitro plasma stability assessment of this compound ADC.

Troubleshooting Decision Tree for Linker Instability

Troubleshooting_Tree start High DAR loss or Free Payload Detected? check_controls Is DAR loss also high in PBS control? start->check_controls Yes inherent_instability Issue: Inherent ADC Instability Action: Check formulation, conjugation process, storage. check_controls->inherent_instability Yes plasma_instability Issue: Plasma-Mediated Cleavage check_controls->plasma_instability No compare_linkers Action: Compare with more stable linkers (e.g., SPDB, SMCC). plasma_instability->compare_linkers optimize_assay Action: Verify assay conditions (pH, temp) and analytical methods. plasma_instability->optimize_assay

Caption: Decision tree for troubleshooting premature linker cleavage of this compound ADC.

References

Enhancing Spp-DM1 ADC solubility and formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility and formulation of Spp-DM1 Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for this compound ADCs?

A1: Aggregation of this compound ADCs is a common challenge, primarily driven by the hydrophobic nature of the DM1 payload.[][2] Key contributing factors include:

  • Hydrophobic Interactions: The conjugation of the hydrophobic DM1 payload to the antibody surface can create patches that interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.[3][4]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[5] Optimizing the conjugation reaction to achieve a lower, more homogeneous DAR is crucial.

  • Formulation and Buffer Conditions: Suboptimal formulation conditions, such as unfavorable pH or low ionic strength, can promote aggregation. Some solvents used to dissolve the linker-payload during conjugation can also disrupt the antibody's structure.

  • Environmental Stress: Exposure to thermal stress, agitation (e.g., during transportation), freeze-thaw cycles, and even light can degrade the ADC and induce aggregation.

  • Inherent Antibody Properties: Some monoclonal antibodies (mAbs) are intrinsically more prone to aggregation. The conjugation process itself can also induce conformational changes, exposing previously buried hydrophobic regions.

Q2: My this compound ADC is showing signs of precipitation after formulation. What troubleshooting steps can I take?

A2: Precipitation is often a result of significant aggregation. Here are some immediate troubleshooting steps:

  • Analyze for Aggregates: First, confirm the presence and quantity of aggregates using analytical techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).

  • Review Formulation Components: Evaluate your buffer composition. Most cytotoxic drugs used in ADCs, including DM1, are highly hydrophobic, which can lead to aggregation in aqueous solutions. Consider using specialized ADC stabilizing buffers that contain excipients to prevent hydrophobic interactions.

  • Optimize pH and Ionic Strength: The pH of the formulation is critical. For many commercial ADCs, a pH range of 5.0-8.0 is utilized. Ensure the pH is not near the isoelectric point (pI) of the antibody, as this is the point of least aqueous solubility. Adjusting the ionic strength with salts can also help maintain ADC stability.

  • Introduce Solubilizing Excipients: Consider the addition of stabilizers and solubilizers. Excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) can help prevent aggregation.

  • Control DAR: If possible, re-evaluate the conjugation process. A high DAR is a major contributor to hydrophobicity and subsequent aggregation.

Q3: What are the recommended storage conditions for this compound ADCs to ensure long-term stability?

A3: Proper storage is crucial for maintaining the stability of this compound ADCs.

  • Frozen Storage: For long-term storage, aliquoting the ADC into single-use tubes and storing them frozen at -20°C or -80°C is recommended. However, freezer storage can sometimes accelerate aggregation during the freezing process if the formulation is not optimized. Using a cryoprotectant (e.g., sucrose, trehalose) or a specialized ADC stabilizing buffer is highly recommended for frozen storage. Avoid repeated freeze-thaw cycles.

  • Refrigerated Storage: For short-term storage (a few weeks), some ADCs may be stored at 4°C.

  • Lyophilization: Lyophilization (freeze-drying) is an effective method for long-term stability. The lyophilized powder can be stored at -20°C or even ambient temperature for temporary periods. Reconstitution should be done with an appropriate buffer.

  • Use of Stabilizing Buffers: Consider using commercially available ADC stabilizing buffers. These are formulated with stabilizers that prevent hydrophobic drug-drug interactions, preserving the ADC's structure during freezing and lyophilization.

Troubleshooting Guide: Aggregation & Precipitation

This guide provides a systematic approach to diagnosing and resolving common solubility issues with this compound ADCs.

Diagram: Troubleshooting Workflow for ADC Aggregation

ADC_Troubleshooting_Workflow start Start: Observe Aggregation/Precipitation check_analytical 1. Quantify Aggregation (SEC, DLS) start->check_analytical is_aggregate Aggregation Confirmed? check_analytical->is_aggregate review_formulation 2. Review Formulation (pH, Buffer, Excipients) is_aggregate->review_formulation Yes end_resolved Issue Resolved is_aggregate->end_resolved No review_dar 3. Review Conjugation (DAR, Homogeneity) review_formulation->review_dar optimize_formulation 4. Optimize Formulation - Adjust pH/Ionic Strength - Add Stabilizers (e.g., Polysorbate) - Use ADC Stabilizing Buffer review_formulation->optimize_formulation optimize_conjugation 5. Optimize Conjugation - Lower DAR - Use Hydrophilic Linker review_dar->optimize_conjugation retest 6. Re-analyze ADC (SEC, DLS) optimize_formulation->retest optimize_conjugation->retest retest->end_resolved Aggregation Reduced end_consult Consult Further retest->end_consult No Improvement

Caption: A workflow for troubleshooting this compound ADC aggregation issues.

Data Presentation: Formulation Components

The selection of appropriate excipients is critical for stabilizing ADCs. The following tables summarize common excipients used in commercial ADC formulations that can be considered for this compound ADC development.

Table 1: Common Buffer Systems for ADC Formulations

Buffer System Typical pH Range Notes
Histidine 5.5 - 6.5 Commonly used to reduce aggregation.
Acetate 4.0 - 5.5 Effective at lower pH ranges.
Succinate 5.0 - 6.0 Provides good buffering capacity.
Phosphate 6.5 - 7.5 Can be used, but may have implications for freeze-thawing.

| Tris | 7.0 - 8.0 | Used for linkers requiring higher pH for stability. |

Table 2: Stabilizers and Surfactants for Enhancing ADC Solubility

Excipient Type Example Typical Concentration Purpose
Surfactant Polysorbate 20/80 0.01% - 0.1% Prevents surface-induced aggregation and agitation stress.
Cryoprotectant Sucrose 5% - 10% Stabilizes protein structure during freezing and lyophilization.
Lyoprotectant Trehalose 5% - 10% Protects against aggregation during lyophilization and storage.
Amino Acid Arginine, Glycine 100 - 250 mM Can reduce protein-protein interactions and aggregation.

| Solubilizer | Cyclodextrins | Varies | Can act as a stabilizer and solubilizer for the ADC. |

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)

This protocol outlines a standard method for quantifying high molecular weight species (HMWS) or aggregates in an this compound ADC sample.

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (typically the formulation buffer or phosphate-buffered saline) at a constant flow rate (e.g., 0.5 mL/min).

    • Ensure the system is stable and a flat baseline is achieved by monitoring the UV detector at 280 nm.

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter to remove any large particulates.

  • Data Acquisition:

    • Inject 10-20 µL of the prepared ADC sample onto the column.

    • Run the separation for approximately 15-20 minutes, monitoring the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomeric ADC and any earlier eluting peaks, which represent HMWS (aggregates).

    • Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of HMWS peaks / Total area of all peaks) * 100

Protocol 2: Formulation Buffer Screening for this compound ADC

This protocol provides a framework for screening different buffer formulations to identify conditions that enhance the stability of your this compound ADC.

  • Prepare Buffer Stocks: Prepare a series of buffers (e.g., Histidine, Succinate, Phosphate) at the desired pH levels (e.g., pH 5.5, 6.0, 6.5, 7.0).

  • Buffer Exchange:

    • Perform a buffer exchange of your this compound ADC into each of the candidate buffers using a suitable method like dialysis or diafiltration (e.g., using spin columns).

    • Ensure the final concentration of the ADC is consistent across all samples (e.g., 1 mg/mL).

  • Stress Induction (Optional but Recommended):

    • Aliquot samples from each buffer condition.

    • Expose one set of aliquots to a stress condition, such as thermal stress (e.g., incubate at 40°C for 1 week) or mechanical stress (e.g., gentle agitation for 24 hours).

    • Keep a corresponding set of aliquots at the recommended storage temperature (e.g., 4°C) as a control.

  • Analysis:

    • At designated time points (e.g., T=0 and after stress), analyze all samples for aggregation using SEC (as described in Protocol 1).

    • Additionally, use Dynamic Light Scattering (DLS) to monitor for changes in particle size distribution and the polydispersity index (PDI).

  • Evaluation:

    • Compare the percentage of aggregation and any changes in DLS parameters across the different buffer conditions. The formulation that shows the least increase in aggregation after stress is considered more stable.

Diagram: Factors Influencing ADC Solubility & Stability

ADC_Stability_Factors cluster_intrinsic cluster_process cluster_formulation adc_stability This compound ADC Solubility & Stability intrinsic Intrinsic Properties intrinsic->adc_stability antibody Antibody Backbone intrinsic->antibody payload Payload (DM1) - Hydrophobicity intrinsic->payload linker Linker Chemistry - Hydrophilicity intrinsic->linker process Process Parameters process->adc_stability dar Drug-to-Antibody Ratio (DAR) process->dar conjugation Conjugation Method process->conjugation purification Purification Process process->purification formulation Formulation Factors formulation->adc_stability ph pH formulation->ph buffer Buffer System formulation->buffer excipients Excipients (Surfactants, Sugars) formulation->excipients

Caption: Key factors influencing the solubility and stability of this compound ADCs.

References

Technical Support Center: Minimizing Spp-DM1 ADC Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in Spp-DM1 Antibody-Drug Conjugate (ADC) experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and in vitro testing of this compound ADCs, providing potential causes and actionable solutions.

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Values Across Batches

Question: We are observing significant variability in our calculated Drug-to-Antibody Ratio (DAR) for different batches of this compound ADC. What are the potential causes and how can we improve consistency?

Answer: Inconsistent DAR is a common challenge in ADC production and can significantly impact therapeutic efficacy and safety.[1][2] Variability can stem from several factors related to the conjugation chemistry, antibody characteristics, and analytical methods.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Molar Ratios of Reactants - Precisely control the molar ratio of the DM1 payload and linker to the Spp antibody during the conjugation reaction. - Ensure accurate concentration determination of all starting materials.
Variability in Antibody Thiol Groups - For cysteine-linked ADCs, ensure complete and consistent reduction of interchain disulfide bonds. - Quantify the number of available thiol groups pre-conjugation.
Inconsistent Reaction Conditions - Tightly control reaction parameters such as temperature, pH, and incubation time.[3] - Use a consistent buffer system for all conjugation reactions.
Inaccurate Analytical Methods - Utilize and validate orthogonal methods for DAR determination, such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectrophotometry.[4] - Ensure proper calibration of instruments and use of appropriate extinction coefficients for both the antibody and DM1.

Issue 2: High Levels of Aggregation in this compound ADC Preparations

Question: Our this compound ADC batches show high and variable levels of aggregation upon analysis by Size Exclusion Chromatography (SEC). What leads to this aggregation and how can we mitigate it?

Answer: ADC aggregation is a critical quality attribute to control, as it can impact efficacy, stability, and immunogenicity. The conjugation of the hydrophobic DM1 payload can increase the propensity for the Spp antibody to aggregate.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Solutions
Hydrophobicity of the DM1 Payload - Optimize the DAR; higher DARs can increase hydrophobicity and aggregation. - Consider using hydrophilic linkers to counteract the hydrophobicity of DM1.
Unfavorable Buffer Conditions - Screen different buffer formulations, pH, and excipients to find conditions that minimize aggregation. - Avoid buffer conditions near the isoelectric point (pI) of the Spp antibody.
Manufacturing and Storage Stress - Minimize exposure to physical stress such as vigorous mixing or multiple freeze-thaw cycles. - Store the ADC at recommended temperatures and protect from light.
High Protein Concentration - If possible, perform the conjugation reaction at a lower antibody concentration to reduce intermolecular interactions.

Issue 3: Inconsistent IC50 Values in Cytotoxicity Assays

Question: We are observing significant variability in the IC50 values of our this compound ADC between experiments using the same cancer cell line. What are the potential causes and solutions?

Answer: Inconsistent IC50 values in in vitro potency assays are a frequent challenge. This variability can be due to the ADC itself, cell culture conditions, or the assay protocol.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Solutions
ADC Quality and Handling - Aggregation: Ensure the ADC is not aggregated before use, as this can affect potency. Characterize the aggregation state using methods like SEC. - Stability: Verify the stability of your ADC in the assay medium. - Freeze-Thaw Cycles: Aliquot the ADC stock to minimize freeze-thaw cycles.
Cell Culture Conditions - Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number. - Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase. Seed cells at a consistent density.
Assay Protocol - Incubation Time: Optimize and standardize the incubation time with the ADC. - Reagent Consistency: Use the same source and lot of reagents (e.g., media, serum, assay kits) whenever possible.
Antigen Expression Levels - Variable Antigen Expression: Monitor the expression level of the target antigen on the cell surface using flow cytometry, as this can vary with cell passage and culture conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a DM1-based ADC?

The optimal DAR for an ADC is a balance between efficacy and safety. While a higher DAR can increase potency, it can also lead to faster clearance, increased aggregation, and potential toxicity. For maytansinoid-based ADCs like those with DM1, a DAR in the range of 2 to 4 has often been found to provide a good therapeutic index. However, the optimal DAR is specific to the antibody, linker, payload, and target antigen, and should be determined empirically.

Q2: How does the choice of linker affect the stability and efficacy of this compound ADC?

The linker plays a crucial role in the stability and efficacy of an ADC. For this compound, a non-cleavable linker like SMCC or a cleavable linker such as SPP could be used.

  • Non-cleavable linkers (e.g., SMCC) release the payload upon lysosomal degradation of the antibody. This can lead to lower off-target toxicity.

  • Cleavable linkers (e.g., SPP) are designed to be stable in circulation and release the payload in the tumor microenvironment or inside the cell in response to specific triggers (e.g., low pH, high glutathione, or specific enzymes). This can result in a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. However, premature release of the payload in circulation can increase systemic toxicity.

Q3: What are the recommended analytical methods to ensure this compound ADC batch-to-batch consistency?

A combination of analytical techniques is recommended to ensure batch-to-batch consistency:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To quantify aggregates and determine the molar mass of the ADC.

  • Hydrophobic Interaction Chromatography (HIC): To determine the DAR and the distribution of different drug-loaded species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC, determine the average DAR, and characterize different species.

  • UV-Vis Spectrophotometry: A simpler method to estimate the average DAR.

  • Cell-Based Cytotoxicity Assays: To assess the in vitro potency (IC50) of the ADC.

Experimental Protocols

1. Determination of Average DAR by UV-Vis Spectrophotometry

This method relies on the differential absorbance of the Spp antibody and the DM1 payload at two different wavelengths.

  • Materials:

    • This compound ADC sample

    • Unconjugated Spp antibody

    • DM1 payload

    • Spectrophotometer

    • Quartz cuvettes

  • Methodology:

    • Determine the extinction coefficients of the unconjugated Spp antibody and the DM1 payload at 280 nm and a wavelength where DM1 has high absorbance and the antibody has low absorbance (e.g., 252 nm).

    • Measure the absorbance of the this compound ADC sample at both 280 nm and 252 nm.

    • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and solving a system of two simultaneous equations.

    • The average DAR is calculated as the molar ratio of the drug to the antibody.

2. Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order aggregates.

  • Materials:

    • This compound ADC sample

    • SEC column suitable for monoclonal antibodies

    • HPLC system with a UV detector

    • Mobile phase (e.g., phosphate-buffered saline)

  • Methodology:

    • Equilibrate the SEC column with the mobile phase.

    • Inject a known amount of the this compound ADC sample.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the monomer, dimer, and any higher molecular weight species.

    • Calculate the percentage of aggregation by dividing the sum of the areas of the aggregate peaks by the total area of all peaks.

3. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability to determine the potency (IC50) of the this compound ADC.

  • Materials:

    • Target cancer cell line (antigen-positive)

    • Control cell line (antigen-negative)

    • This compound ADC

    • Unconjugated Spp antibody

    • Complete cell culture medium

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Methodology:

    • Seed the target and control cells in 96-well plates at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.

    • Replace the medium in the wells with the ADC or antibody dilutions. Include untreated cells as a control.

    • Incubate the plates for a predetermined duration (e.g., 72-120 hours).

    • Add MTT solution to each well and incubate for 1-4 hours.

    • Add the solubilization buffer and incubate overnight in the dark.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

Visualizations

ADC_Variability_Workflow cluster_synthesis This compound Synthesis cluster_characterization Batch Characterization cluster_variability Sources of Variability Ab Spp Antibody Conjugation Conjugation Reaction Ab->Conjugation Linker_Payload Linker-DM1 Linker_Payload->Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis (HIC, UV-Vis) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC-MALS) Purification->Aggregation_Analysis Potency_Assay Potency Assay (Cytotoxicity) Purification->Potency_Assay V_Reactants Reactant Ratios V_Reactants->Conjugation V_Conditions Reaction Conditions V_Conditions->Conjugation V_Handling Storage & Handling V_Handling->Purification V_Assay Assay Performance V_Assay->DAR_Analysis V_Assay->Aggregation_Analysis V_Assay->Potency_Assay

Caption: Workflow for this compound ADC synthesis and characterization, highlighting key sources of batch-to-batch variability.

Troubleshooting_Logic cluster_adc_issues ADC Quality cluster_assay_issues Assay Conditions Start Inconsistent Experimental Results Check_DAR Verify DAR Start->Check_DAR Check_Aggregation Assess Aggregation Start->Check_Aggregation Check_Stability Confirm Stability Start->Check_Stability Check_Cells Validate Cells (Passage, Antigen Expression) Start->Check_Cells Check_Protocol Standardize Protocol (Timing, Reagents) Start->Check_Protocol Optimize_Conjugation Optimize_Conjugation Check_DAR->Optimize_Conjugation If inconsistent Optimize_Formulation Optimize_Formulation Check_Aggregation->Optimize_Formulation If high Optimize_Handling Optimize_Handling Check_Stability->Optimize_Handling If unstable Standardize_Culture Standardize_Culture Check_Cells->Standardize_Culture If variable Standardize_Assay Standardize_Assay Check_Protocol->Standardize_Assay If inconsistent ADC_Internalization_Pathway cluster_cell Intracellular Pathway ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Cell_Surface Cancer Cell Surface Lysosome Lysosome Endosome->Lysosome Payload_Release DM1 Release Lysosome->Payload_Release Antibody Degradation Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

References

Spp-DM1 ADC Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Spp-DM1 Antibody-Drug Conjugate (ADC) purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the purification of this compound ADCs?

A1: The production of this compound ADCs results in a heterogeneous mixture. Common impurities that need to be removed during purification include:

  • High Molecular Weight Species (HMWS): Primarily aggregates of the ADC molecules. The presence of high levels of aggregates can be a safety concern, potentially causing complement activation or anaphylaxis.[1] The hydrophobic nature of the DM1 payload can increase the propensity for aggregation, especially in species with a high drug-to-antibody ratio (DAR).[2][3]

  • Unconjugated Antibody: Monoclonal antibodies that have not been conjugated with the this compound linker-drug.

  • Low Molecular Weight Species (LMWS): These include unconjugated or "free" this compound drug-linker, as well as residual solvents and other reactants from the conjugation process.[1]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for this compound ADCs?

A2: The Drug-to-Antibody Ratio (DAR) represents the average number of DM1 molecules conjugated to a single antibody molecule.[4] It is a critical quality attribute because:

  • Efficacy: A low DAR may result in reduced potency of the ADC.

  • Safety and Pharmacokinetics: A high DAR can alter the pharmacokinetic profile and increase toxicity. High DAR species also have a greater tendency to aggregate.

  • Process Control: The DAR is a key indicator of the consistency and control of the conjugation reaction. For lysine-conjugated ADCs like this compound, the conjugation process is random, leading to a heterogeneous mixture of species with different DARs (e.g., DAR 0 to 8).

Q3: Which chromatographic techniques are most effective for purifying this compound ADCs?

A3: A multi-step chromatographic approach is typically employed to address the various impurities. Common methods include:

  • Size Exclusion Chromatography (SEC): Widely used for removing high molecular weight aggregates. However, it can be cumbersome and lead to significant product dilution, which is a drawback for large-scale manufacturing.

  • Hydrophobic Interaction Chromatography (HIC): Effective for separating ADC species with different DARs due to the increased hydrophobicity imparted by the DM1 payload. This allows for the isolation of fractions with a more homogeneous DAR distribution.

  • Ion Exchange Chromatography (IEX): Used to separate charge variants of the ADC. However, the complex charge profile of randomly conjugated lysine ADCs can make this challenging.

  • Hydroxyapatite Chromatography (HAC): Can be used for the removal of aggregates.

  • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and the removal of unconjugated small molecules like the free drug-linker.

Q4: How can I determine the average DAR of my purified this compound ADC?

A4: The average DAR can be determined using several analytical techniques:

  • UV-Visible Spectrophotometry: This is a common and relatively simple method. It relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the DM1 payload (around 252 nm). By measuring the absorbance at these two wavelengths, the average DAR can be calculated.

  • Mass Spectrometry (MS): Techniques like ESI-MS provide a more detailed picture of the DAR distribution, showing the relative abundance of each DAR species (DAR 0, 1, 2, etc.). This is often coupled with a separation technique like reversed-phase HPLC (RP-HPLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This denaturing technique can be used to separate the light and heavy chains of the ADC after reduction, allowing for the determination of drug load on each chain.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of aggregation in the purified product. High DAR species are prone to aggregation. Harsh elution conditions (e.g., low pH) in chromatography can induce aggregation. High salt concentrations can increase hydrophobic interactions, leading to aggregation.Implement a Hydrophobic Interaction Chromatography (HIC) step to remove high DAR species. Optimize elution conditions in chromatographic steps. For example, using arginine-containing buffers in Protein A chromatography can reduce aggregation during elution. Perform a final polishing step with Size Exclusion Chromatography (SEC) to remove remaining aggregates. Evaluate and optimize buffer conditions to maintain ADC solubility.
Poor resolution of different DAR species during HIC. Non-specific interactions between the ADC and the stationary phase due to the hydrophobicity of DM1.Add organic modifiers to the mobile phase, such as propylene glycol, DMSO, or isopropanol, to reduce non-specific binding and improve peak shape. Optimize the salt gradient and pH of the mobile phase.
Inconsistent average DAR between batches. Variability in the conjugation reaction conditions (e.g., reactant concentrations, temperature, pH).Tightly control the parameters of the conjugation reaction. Implement robust in-process controls to monitor the progress of the reaction. Characterize the purified ADC from each batch thoroughly using methods like MS and RP-HPLC to understand the DAR distribution, not just the average.
Presence of free this compound drug-linker in the final product. Inefficient removal during purification steps.Utilize Tangential Flow Filtration (TFF) for efficient removal of small molecule impurities. Optimize the number of diavolumes during the TFF step. Size Exclusion Chromatography (SEC) can also be effective in separating the ADC from the much smaller free drug-linker.
Complex charge variant profile in IEX or iCIEF analysis. Inherent heterogeneity of lysine-conjugated ADCs. Post-translational modifications (PTMs) on the antibody, such as deamidation or glycosylation, contribute to charge heterogeneity.Use orthogonal methods like imaged Capillary Isoelectric Focusing coupled with Mass Spectrometry (iCIEF-MS) to identify the species contributing to each peak. This can help distinguish between charge changes due to drug conjugation and those from PTMs. For routine analysis, focus on the consistency of the charge variant profile between batches rather than resolving every single peak.

Experimental Protocols

1. Determination of Average DAR by UV-Visible Spectrophotometry

  • Principle: This method utilizes the Beer-Lambert law and the known extinction coefficients of the antibody and the DM1 drug at two different wavelengths (e.g., 252 nm and 280 nm).

  • Methodology:

    • Prepare a solution of the purified this compound ADC in a suitable buffer (e.g., PBS).

    • Measure the absorbance of the solution at 280 nm (A280) and 252 nm (A252) using a spectrophotometer.

    • Calculate the concentration of the antibody and the drug using the following equations, correcting for the contribution of the drug's absorbance at 280 nm and the antibody's absorbance at 252 nm.

      • Correction factors will be specific to the antibody and drug-linker.

    • The average DAR is calculated as the molar ratio of the drug to the antibody.

2. DAR Distribution Analysis by Reversed-Phase HPLC-MS (RP-HPLC-MS)

  • Principle: The ADC is reduced to separate the light and heavy chains. RP-HPLC separates these chains based on hydrophobicity, and online MS determines the mass of each species, revealing the number of conjugated DM1 molecules.

  • Methodology:

    • Sample Preparation: Reduce the this compound ADC sample using a reducing agent like Dithiothreitol (DTT) to break the inter-chain disulfide bonds.

    • Chromatography:

      • Column: A reversed-phase column (e.g., PLRP-S).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from low to high percentage of Mobile Phase B to elute the protein chains.

    • Mass Spectrometry:

      • The eluent from the HPLC is directed into an ESI-MS instrument.

      • Acquire mass spectra across the elution profile.

    • Data Analysis:

      • Deconvolute the mass spectra for the light and heavy chain peaks to obtain their zero-charge masses.

      • Determine the number of DM1 molecules attached to each chain based on the mass shift.

      • Calculate the overall DAR distribution and average DAR by integrating the peak areas of the different species.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification Steps cluster_2 Final Product & Analysis start Crude Conjugation Mixture capture Initial Capture / Buffer Exchange (e.g., TFF or Protein A) start->capture Remove free drug-linker & unconjugated reactants hic Hydrophobic Interaction Chromatography (HIC) capture->hic Separate by DAR sec Size Exclusion Chromatography (SEC) hic->sec Remove aggregates final_product Purified this compound ADC sec->final_product analysis Quality Control Analysis (DAR, Purity, Aggregates) final_product->analysis

Caption: General workflow for the purification of this compound ADCs.

Troubleshooting_Tree start Purification Issue Identified q_aggregate High Aggregation? start->q_aggregate q_dar Incorrect DAR? q_aggregate->q_dar No sol_aggregate1 Incorporate/Optimize SEC Step q_aggregate->sol_aggregate1 Yes q_impurity Free Drug Impurity? q_dar->q_impurity No sol_dar1 Review & Control Conjugation Reaction q_dar->sol_dar1 Yes sol_impurity Optimize TFF / SEC for small molecule removal q_impurity->sol_impurity Yes sol_aggregate2 Optimize Elution Conditions (e.g., pH, arginine) sol_aggregate1->sol_aggregate2 sol_aggregate3 Use HIC to remove high-DAR species sol_aggregate2->sol_aggregate3 sol_dar2 Optimize HIC Separation sol_dar1->sol_dar2

Caption: Decision tree for troubleshooting common this compound ADC purification issues.

References

Validation & Comparative

Cleavable vs. Non-Cleavable Linkers for DM1-Based Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. For ADCs utilizing the potent microtubule inhibitor DM1, a derivative of maytansine, the choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker types for DM1-based ADCs, supported by experimental data and detailed methodologies.

Mechanism of Action: A Fundamental Divergence

The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.

Non-Cleavable Linkers: These linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable thioether bond with DM1. The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell. This process liberates the DM1 molecule still attached to the linker and a lysine residue from the antibody (Lys-SMCC-DM1). This resulting charged metabolite is generally unable to cross the cell membrane, limiting its action to the target cell and preventing a "bystander effect" on neighboring antigen-negative cells.[1][2] The approved ADC, Ado-trastuzumab emtansine (Kadcyla®), utilizes this non-cleavable SMCC linker to conjugate DM1 to the anti-HER2 antibody trastuzumab.[2][3]

Cleavable Linkers: In contrast, cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside the cancer cell. This controlled release can be triggered by:

  • Enzymatic Cleavage: Peptide linkers, such as those containing valine-citrulline (Val-Cit) or glycine-glycine-glycine (triglycyl), can be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[4]

  • Redox Environment: Disulfide-based linkers remain stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the extracellular space.

  • pH Sensitivity: Hydrazone linkers can be engineered to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).

The release of a less polar and membrane-permeable DM1 payload by cleavable linkers can enable a bystander effect , where the cytotoxin diffuses out of the target cell and kills adjacent, antigen-negative tumor cells. This is a significant advantage in treating heterogeneous tumors with varied antigen expression.

Data Presentation: A Quantitative Comparison

The choice of linker significantly impacts the performance of a DM1-ADC across several key parameters.

Table 1: In Vitro Cytotoxicity
ADC ConfigurationLinker TypeCell LineIC50 (ng/mL)Key Findings
anti-EpCAM-CX-DM1Cleavable (Triglycyl Peptide)Calu-3~10More potent than the non-cleavable counterpart in this cell line.
anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)Calu-3~50
anti-EGFR-CX-DM1Cleavable (Triglycyl Peptide)HSC-2~5More potent than the non-cleavable counterpart in this cell line.
anti-EGFR-SMCC-DM1Non-cleavable (Thioether)HSC-2~25
huC242-SPDB-DM4Cleavable (Disulfide)VariousNot SpecifiedShowed approximate in vitro activity to the non-cleavable version.
huC242-SMCC-DM1Non-cleavable (Thioether)VariousNot Specified

Note: IC50 values are approximate and can vary based on experimental conditions. Data extracted from multiple sources for comparative illustration.

Table 2: In Vivo Efficacy in Xenograft Models
ADC ConfigurationLinker TypeXenograft ModelDosingOutcome
anti-EpCAM-CX-DM1Cleavable (Triglycyl Peptide)Calu-33 mg/kgSignificant tumor regression. More active at a 5-fold lower dose than the SMCC ADC.
anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)Calu-315 mg/kgTumor growth inhibition.
anti-EGFR-CX-DM1Cleavable (Triglycyl Peptide)HSC-23 mg/kgImproved antitumor activity over the SMCC conjugate.
anti-EGFR-SMCC-DM1Non-cleavable (Thioether)HSC-215 mg/kgTumor growth inhibition.
huC242-SPDB-DM4Cleavable (Disulfide)Multiple ModelsNot SpecifiedExhibited significantly higher activity in multiple xenograft models compared to the non-cleavable version.
huC242-SMCC-DM1Non-cleavable (Thioether)Multiple ModelsNot SpecifiedLess efficacious than the cleavable counterpart in these models.
Table 3: Plasma Stability
ADC ConfigurationLinker TypeHalf-life (t1/2) in MiceKey Findings
Ab-CX-DM1Cleavable (Triglycyl Peptide)9.9 daysComparable stability to the non-cleavable SMCC linker in mouse plasma.
Ab-SMCC-DM1Non-cleavable (Thioether)10.4 daysHigh plasma stability, which is a hallmark of non-cleavable linkers.
T-SPP-DM1Cleavable (Disulfide)Not specified, but faster clearance than T-DM1Disulfide linkers can be less stable in circulation compared to thioether linkers.
T-DM1 (SMCC)Non-cleavable (Thioether)~4.56 days (in rats)Demonstrates good stability, though some payload loss can occur over time.

Mandatory Visualization

cleavable_vs_non_cleavable_linker cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization ADC_cleavable->Internalization_c Endosome_Lysosome_c Endosome/Lysosome (Low pH, High Protease) Internalization_c->Endosome_Lysosome_c Payload_Release_c Cleavage & Payload Release (e.g., DM1) Endosome_Lysosome_c->Payload_Release_c Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_c->Bystander_Effect Membrane Permeable Cytotoxicity_c Target Cell Killing Payload_Release_c->Cytotoxicity_c ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Antibody_Degradation Antibody Degradation Lysosome_nc->Antibody_Degradation Payload_Release_nc Release of Charged Metabolite (e.g., Lys-SMCC-DM1) Antibody_Degradation->Payload_Release_nc Cytotoxicity_nc Target Cell Killing Payload_Release_nc->Cytotoxicity_nc

Caption: Mechanisms of cleavable vs. non-cleavable linkers.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 Cytotoxicity->IC50 Determine IC50 Bystander Bystander Effect Assay (Co-culture) Bystander_Killing Bystander_Killing Bystander->Bystander_Killing Quantify Bystander Killing Stability Plasma Stability Assay Half_life Half_life Stability->Half_life Determine Half-life Xenograft Xenograft Model Establishment Treatment ADC Administration Xenograft->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Efficacy Tumor Growth Inhibition (TGI) Analysis Monitoring->Efficacy Start ADC Synthesis (Cleavable & Non-cleavable) Start->Cytotoxicity Start->Bystander Start->Stability Start->Xenograft

Caption: General workflow for ADC performance comparison.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the DM1-ADCs with both cleavable and non-cleavable linkers. Add the diluted ADCs to the respective wells. Include untreated cells and cells treated with a non-binding control ADC as controls.

  • Incubation: Incubate the plates for 72-120 hours at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

In Vitro Bystander Effect Co-Culture Assay

This assay assesses the ability of the released DM1 to kill neighboring antigen-negative cells.

  • Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line that has been engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells (e.g., at a 1:1 ratio) in 96-well plates. Also, seed monocultures of Ag- cells as a control.

  • ADC Treatment: Treat the co-cultures and Ag- monocultures with serial dilutions of the cleavable and non-cleavable DM1-ADCs.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Measure the fluorescence intensity (e.g., GFP) using a plate reader to specifically quantify the viability of the Ag- cell population.

  • Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Efficacy in a Xenograft Tumor Model

This study evaluates the anti-tumor activity of the ADCs in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, non-binding control ADC, cleavable DM1-ADC, non-cleavable DM1-ADC).

  • ADC Administration: Administer the ADCs, typically via intravenous injection, at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.

Plasma Stability Assay

This assay determines the stability of the ADC and the rate of premature payload release in plasma.

  • Incubation: Incubate the ADCs in plasma (from human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Quantification of Intact ADC (ELISA-based):

    • Coat a 96-well plate with the target antigen.

    • Add the plasma samples containing the ADC. The intact ADC will bind to the antigen.

    • Detect the bound ADC using a secondary antibody conjugated to an enzyme that recognizes the DM1 payload.

    • Add a substrate and measure the resulting signal, which is proportional to the concentration of intact ADC.

  • Quantification of Released Payload (LC-MS/MS):

    • At each time point, precipitate the plasma proteins to separate the free DM1.

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of released DM1.

  • Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of DM1 released over time to determine the plasma half-life of the ADC.

Conclusion

The selection of a cleavable or non-cleavable linker for a DM1-based ADC is a critical decision with significant trade-offs.

  • Non-cleavable linkers offer superior plasma stability and a more favorable safety profile due to the targeted release of a membrane-impermeable payload, which minimizes off-target toxicity. This strategy is exemplified by the clinical success of Kadcyla®. However, the lack of a bystander effect may limit its efficacy in heterogeneous tumors.

  • Cleavable linkers can provide enhanced potency, particularly in tumors with heterogeneous antigen expression, due to the bystander killing effect of the released, membrane-permeable DM1. However, this often comes at the cost of reduced plasma stability and a potential for increased off-target toxicity if the payload is released prematurely in circulation.

The optimal choice of linker depends on various factors, including the target antigen's expression level and heterogeneity, the internalization rate of the ADC, and the specific characteristics of the tumor microenvironment. A thorough preclinical evaluation using the methodologies outlined in this guide is essential for the rational design and development of the most effective and safest DM1-based ADC for a given cancer indication.

References

A Comparative Analysis of Bystander Killing Efficacy: Spp-DM1 vs. vc-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells. This phenomenon is particularly crucial in the context of heterogeneous tumors. This guide provides a detailed comparison of the bystander killing capabilities of two prominent ADC linker-payload systems: Spp-DM1 and vc-MMAE.

Executive Summary

The bystander effect of an ADC is primarily dictated by the properties of its linker and payload. The vc-MMAE system, which utilizes a cathepsin B-cleavable valine-citrulline (vc) linker, releases the highly membrane-permeable and potent cytotoxic agent monomethyl auristatin E (MMAE). This high permeability allows MMAE to diffuse out of the target cancer cell and eliminate surrounding antigen-negative cells, resulting in a robust bystander effect.

Conversely, the this compound system employs a disulfide linker (Spp) that is cleaved in the reducing intracellular environment to release the maytansinoid derivative, DM1. While ADCs with cleavable linkers and DM1 can exhibit a bystander effect, the efficiency is highly dependent on the specific linker and the resulting metabolite. Notably, the clinically approved ADC, Trastuzumab emtansine (T-DM1), utilizes a non-cleavable SMCC linker, which, upon intracellular degradation, releases a charged lysine-SMCC-DM1 metabolite. This metabolite has poor membrane permeability, leading to a negligible bystander effect.[1] The Spp linker in this compound, being cleavable, allows for the release of a less charged DM1 payload compared to the metabolite of T-DM1, suggesting a potential for a bystander effect, though generally considered to be less pronounced than that of vc-MMAE.

Comparison of this compound and vc-MMAE Characteristics

FeatureThis compoundvc-MMAEReferences
Payload DM1 (a maytansinoid derivative)MMAE (monomethyl auristatin E, an auristatin derivative)[2][3]
Linker Type Cleavable (disulfide bond)Cleavable (dipeptide)[4][]
Cleavage Mechanism Reduction of the disulfide bond in the high glutathione environment of the cell.Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).
Released Payload DM1MMAE
Membrane Permeability of Released Payload ModerateHigh
Reported Bystander Effect Potential for bystander effect, but generally considered less potent than vc-MMAE. The effect is dependent on the specific cleavable linker used.Potent and well-documented bystander killing effect.

Mechanism of Action and Bystander Effect

The efficacy of the bystander effect is contingent on a sequence of events: ADC internalization, linker cleavage, payload release, and diffusion of the payload out of the target cell to neighboring cells.

vc-MMAE Mechanism

The vc-MMAE linker is designed for specific cleavage within the lysosome. Following binding to the target antigen and internalization, the ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, which are often upregulated in tumor cells, lead to the cleavage of the valine-citrulline dipeptide. This cleavage initiates a self-immolative cascade of the p-aminobenzylcarbamate (PABC) spacer, resulting in the release of the unmodified and highly membrane-permeable MMAE payload. The hydrophobicity of MMAE facilitates its diffusion across the lysosomal and plasma membranes into the tumor microenvironment, where it can be taken up by adjacent antigen-negative cells, leading to their death.

vc_MMAE_Mechanism ADC vc-MMAE ADC in Circulation TargetCell Antigen-Positive Tumor Cell ADC->TargetCell Binding Internalization Internalization (Endocytosis) TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage MMAE_release MMAE Release Cleavage->MMAE_release Diffusion MMAE Diffusion MMAE_release->Diffusion Apoptosis_Target Apoptosis MMAE_release->Apoptosis_Target Microtubule Inhibition BystanderCell Antigen-Negative Tumor Cell Diffusion->BystanderCell Uptake Apoptosis_Bystander Apoptosis BystanderCell->Apoptosis_Bystander Microtubule Inhibition

Mechanism of vc-MMAE bystander effect.
This compound Mechanism

The Spp linker contains a disulfide bond that is stable in the bloodstream but is susceptible to cleavage in the reducing environment of the cytoplasm, which has a high concentration of glutathione (GSH). Upon internalization of the this compound ADC, the disulfide bond is reduced, leading to the release of the DM1 payload. The ability of the released DM1 to diffuse out of the cell and induce a bystander effect is less pronounced than that of MMAE due to its physicochemical properties. While the free DM1 is more membrane-permeable than the charged metabolite of T-DM1, its efficiency in mediating bystander killing is generally considered to be lower than that of MMAE.

Spp_DM1_Mechanism ADC This compound ADC in Circulation TargetCell Antigen-Positive Tumor Cell ADC->TargetCell Binding Internalization Internalization (Endocytosis) TargetCell->Internalization Cytoplasm Cytoplasm (High GSH) Internalization->Cytoplasm Cleavage Linker Cleavage (Reduction) Cytoplasm->Cleavage DM1_release DM1 Release Cleavage->DM1_release Diffusion DM1 Diffusion (Limited) DM1_release->Diffusion Apoptosis_Target Apoptosis DM1_release->Apoptosis_Target Microtubule Inhibition BystanderCell Antigen-Negative Tumor Cell Diffusion->BystanderCell Uptake Apoptosis_Bystander Apoptosis (Potential) BystanderCell->Apoptosis_Bystander Microtubule Inhibition

Mechanism of this compound bystander effect.

Quantitative Data on Bystander Killing

Direct head-to-head quantitative comparisons of the bystander effect of this compound and vc-MMAE in the same experimental system are limited in the public domain. However, data from various studies using co-culture assays can provide insights into their relative bystander killing potential.

In a typical in vitro co-culture bystander assay, antigen-positive (Ag+) cells are cultured with antigen-negative (Ag-) cells, often fluorescently labeled for identification. The viability of the Ag- cells is measured after treatment with the ADC. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.

Table 2: Representative In Vitro Bystander Effect Data

ADC SystemCell Lines (Ag+/Ag-)Key FindingsReferences
Trastuzumab-vc-MMAE N87 (HER2+)/MCF7-GFP (HER2-)Increasing the fraction of N87 cells in co-culture resulted in increased bystander killing of MCF7-GFP cells.
Trastuzumab-vc-MMAE BT474 (HER2+)/MCF7-GFP (HER2-)Showed significant bystander killing of MCF7-GFP cells in a co-culture system.
Anti-CD30-vc-MMAE Karpas 299 (CD30+)/CD30- cellsDemonstrated potent bystander killing in an admixed tumor model in vivo.
Trastuzumab-DM1 (T-DM1, non-cleavable SMCC linker) SK-BR-3 (HER2+)/MCF7 (HER2-)Did not affect the viability of MCF7 cells in a co-culture assay, indicating no bystander effect.
Trastuzumab-DM1 (T-DM1, non-cleavable SMCC linker) HCC1954 (HER2+)/MDA-MB-468 (HER2-)Resulted in complete Ag+ cell death but no Ag- toxicity, even at a 90% Ag+ cell percentage.

Experimental Protocols

In Vitro Co-culture Bystander Assay

This assay is a standard method to quantify the bystander killing effect of an ADC.

Objective: To determine the extent of killing of antigen-negative cells by an ADC in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)

  • Complete cell culture medium

  • ADC of interest (e.g., anti-Her2-Spp-DM1 or anti-Her2-vc-MMAE)

  • Isotype control ADC

  • 96-well cell culture plates

  • Plate reader capable of fluorescence detection or a high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth over the course of the assay.

    • Include monoculture controls of Ag+ cells only and Ag- cells only.

  • ADC Treatment:

    • Prepare serial dilutions of the test ADC and the isotype control ADC in complete culture medium.

    • Add the ADC solutions to the appropriate wells. Include untreated control wells for each cell culture condition.

  • Incubation:

    • Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Bystander Killing:

    • At the end of the incubation period, measure the fluorescence intensity of the GFP-expressing Ag- cells in each well using a plate reader.

    • Alternatively, use a high-content imaging system to count the number of viable GFP-positive cells.

  • Data Analysis:

    • Calculate the percentage of viable Ag- cells in the ADC-treated co-culture wells relative to the untreated co-culture control wells.

    • A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the test ADC (compared to the isotype control) indicates a bystander effect.

CoCulture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis CellLines Select Ag+ and GFP-labeled Ag- Cell Lines SeedCells Seed Cells in 96-well Plate (Monocultures and Co-cultures) CellLines->SeedCells AddADC Add ADCs to Wells SeedCells->AddADC PrepareADC Prepare Serial Dilutions of Test and Control ADCs PrepareADC->AddADC Incubate Incubate for 72-120 hours AddADC->Incubate MeasureFluorescence Measure GFP Fluorescence (Ag- Cell Viability) Incubate->MeasureFluorescence AnalyzeData Calculate % Viability and Determine Bystander Effect MeasureFluorescence->AnalyzeData

Experimental workflow for in vitro co-culture bystander assay.

Signaling Pathways of Payload-Induced Cytotoxicity

Both DM1 and MMAE are potent microtubule inhibitors. Their primary mechanism of action is to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

MMAE-Induced Apoptosis

MMAE binds to tubulin and inhibits its polymerization, leading to the disassembly of the mitotic spindle. This triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest. This arrest ultimately activates the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3, leading to PARP cleavage and cell death. Some studies also suggest the involvement of the PI3K/Akt/mTOR pathway.

MMAE_Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Disruption MMAE->Microtubule Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Bcl2_Family Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) G2M_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis

Signaling pathway of MMAE-induced apoptosis.
DM1-Induced Apoptosis

Similar to MMAE, DM1 is a potent microtubule-depolymerizing agent. It binds to tubulin and suppresses microtubule dynamics, leading to mitotic arrest. This arrest activates the intrinsic apoptotic pathway, involving the activation of caspases-3 and -7. Studies with T-DM1 have also implicated the inhibition of the Akt/mTOR signaling pathway in the induction of apoptosis and autophagy.

DM1_Apoptosis_Pathway DM1 DM1 Tubulin Tubulin Dynamics DM1->Tubulin Suppresses Microtubule Microtubule Destabilization DM1->Microtubule Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Akt_mTOR Akt/mTOR Pathway Mitotic_Arrest->Akt_mTOR Inhibits Caspase_Activation Caspase-3/7 Activation Mitotic_Arrest->Caspase_Activation Autophagy Autophagy Akt_mTOR->Autophagy Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling pathway of DM1-induced apoptosis.

Conclusion

The choice between this compound and vc-MMAE for ADC development has significant implications for the therapeutic strategy, particularly concerning the desired level of bystander killing. The vc-MMAE system is a well-established and potent inducer of the bystander effect due to the release of the highly membrane-permeable MMAE payload. This makes it an attractive choice for treating heterogeneous tumors where not all cells express the target antigen.

The this compound system, with its cleavable disulfide linker, offers the potential for a bystander effect, which is absent in the non-cleavable linker counterpart used in T-DM1. However, the magnitude of this effect is generally considered to be less than that of vc-MMAE. The selection of either system should be guided by the specific therapeutic context, including the nature of the tumor heterogeneity, the antigen expression levels, and the desired safety profile of the ADC. Further direct comparative studies are warranted to fully elucidate the quantitative differences in the bystander killing efficacy of these two important ADC platforms.

References

Head-to-Head Comparison of Antibody-Drug Conjugates: Spp-DM1 vs. Other Formats

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Antibody-Drug Conjugates (ADCs) utilizing the Spp-DM1 platform with other ADC technologies. The focus is on the objective analysis of performance based on preclinical experimental data, with a clear presentation of methodologies and visual representations of key concepts.

Introduction to this compound and Comparator ADCs

Antibody-drug conjugates are a class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells.[1] The efficacy and safety of an ADC are critically influenced by its components: a monoclonal antibody, a cytotoxic payload, and a linker that connects them.

This compound refers to an ADC that employs a specific linker-payload combination:

  • Antibody: Targets a specific tumor-associated antigen.

  • Linker: A cleavable disulfide-based linker, referred to as 'Spp'. This type of linker is designed to be stable in the bloodstream and release the cytotoxic payload within the tumor microenvironment or inside the cancer cell where the reducing environment facilitates the cleavage of the disulfide bond.

  • Payload: DM1 (emtansine), a potent microtubule-inhibiting agent.[2][3][4] Upon release, DM1 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

For this comparison, a key alternative ADC format is one using a non-cleavable linker, such as MCC-DM1 .

  • Linker: MCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a thioether-based non-cleavable linker. ADCs with non-cleavable linkers release their payload after the antibody is degraded in the lysosome of the target cell.

It is important to distinguish the "Spp" linker from "SPP1" (Secreted Phosphoprotein 1), also known as Osteopontin. SPP1 is a protein that can be a therapeutic target in oncology but is unrelated to the Spp linker technology.

Quantitative Data Presentation: In Vivo Efficacy

The following tables summarize the head-to-head in vivo efficacy of this compound versus MCC-DM1 ADCs targeting different B-cell lymphoma antigens in subcutaneous xenograft models.

Table 1: Efficacy of Anti-CD19 ADCs in RAJI Xenograft Model

Treatment GroupDosageAverage Starting Tumor VolumeOutcome
Anti-CD19-Spp-DM15 mg/kg140 mm³Tumor regression
Anti-CD19-MCC-DM15 mg/kg140 mm³Slower tumor growth compared to control, but less effective than this compound
Control (PBS vehicle)N/A140 mm³Rapid tumor growth

Table 2: Efficacy of Anti-CD20 ADCs in Granta-519 Xenograft Model

Treatment GroupDosageAverage Starting Tumor VolumeOutcome
Anti-CD20-Spp-DM15 mg/kg140 mm³Significant tumor growth inhibition
Anti-CD20-MCC-DM15 mg/kg140 mm³Less effective tumor growth inhibition compared to this compound
Control (PBS vehicle)N/A140 mm³Rapid tumor growth

Table 3: Efficacy of Anti-CD21 ADCs in RAJI Xenograft Model

Treatment GroupDosageAverage Starting Tumor VolumeOutcome
Anti-CD21-Spp-DM15 mg/kg125 mm³Tumor regression
Anti-CD21-MCC-DM15 mg/kg125 mm³Slower tumor growth compared to control, but less effective than this compound
Control (PBS vehicle)N/A125 mm³Rapid tumor growth

Table 4: Efficacy of Anti-CD22 ADCs in BJAB-luc Xenograft Model

Treatment GroupDosageAverage Starting Tumor VolumeOutcome
Anti-CD22-Spp-DM1~5 mg/kg130 mm³Tumor regression
Anti-CD22-MCC-DM1~10 mg/kg130 mm³Tumor regression, but at a higher dose
Control (PBS vehicle)N/A130 mm³Rapid tumor growth

Experimental Protocols

The following methodology was used for the in vivo xenograft studies cited above.

3.1. Cell Lines and Animal Models

  • Cell Lines: RAJI (Burkitt's lymphoma), Granta-519 (mantle cell lymphoma), and BJAB-luc (Burkitt's lymphoma, luciferase-expressing) cells were used.

  • Animal Models: Subcutaneous xenograft models were established by implanting the respective cancer cells into mice.

3.2. ADC Administration

  • ADCs (this compound and MCC-DM1 conjugates) and control vehicles (PBS) were administered intravenously.

  • The dosing schedule varied between experiments, as indicated by arrows in the original study figures. Doses were typically administered on specific days post-tumor implantation.

3.3. Efficacy Evaluation

  • Tumor volumes were measured regularly to monitor tumor growth.

  • The efficacy of the ADCs was determined by comparing the tumor growth in treated groups to the control group.

  • In some cases, treatment was discontinued in control or less effective treatment groups when tumors reached a large size, for ethical reasons.

3.4. Dosages

  • For the anti-CD19, anti-CD20, and anti-CD21 studies, a dose of 5 mg/kg was used for both this compound and MCC-DM1 ADCs.

  • For the anti-CD22 study, the this compound conjugate was dosed at approximately 5 mg/kg, while the MCC-DM1 conjugate was dosed at approximately 10 mg/kg.

Visualizations

4.1. Signaling Pathways and Mechanisms

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC ADC (this compound) Receptor Tumor Antigen (e.g., CD19, CD22) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released DM1 Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate like this compound.

4.2. Experimental Workflow

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis CellCulture Tumor Cell Culture (e.g., RAJI, Granta-519) Implantation Subcutaneous Implantation into Mice CellCulture->Implantation TumorGrowth Tumor Growth to ~125-140 mm³ Implantation->TumorGrowth Grouping Randomization into Treatment Groups TumorGrowth->Grouping Dosing Intravenous Dosing (this compound, MCC-DM1, Control) Grouping->Dosing Measurement Regular Tumor Volume Measurement Dosing->Measurement Repeated Analysis Comparison of Tumor Growth Curves Measurement->Analysis Endpoint Endpoint Reached (e.g., large tumor size) Analysis->Endpoint

Caption: Workflow for in vivo xenograft efficacy studies of ADCs.

Conclusion

Based on the available preclinical data, ADCs constructed with the cleavable Spp linker and DM1 payload (this compound) demonstrated greater in vivo efficacy compared to those with the non-cleavable MCC linker (MCC-DM1) when targeting several B-cell lymphoma antigens. This was observed in terms of more significant tumor regression or growth inhibition at equivalent doses. In the case of the anti-CD22 ADC, a higher dose of the MCC-DM1 construct was required to achieve a similar anti-tumor effect as the this compound version.

The choice of linker technology is a critical determinant of an ADC's therapeutic window. Cleavable linkers like Spp are designed to release their payload in the tumor microenvironment, which may contribute to a "bystander effect," where the released payload can kill adjacent antigen-negative tumor cells. Non-cleavable linkers, on the other hand, rely on the degradation of the antibody within the target cell for payload release, which may limit the bystander effect but can offer a different toxicity profile.

Further studies, including comprehensive toxicity and pharmacokinetic analyses, are necessary to fully elucidate the comparative therapeutic index of this compound and other ADC formats. The data presented here, however, underscores the significant impact of linker chemistry on the anti-tumor activity of DM1-based antibody-drug conjugates.

References

A Comparative Guide to the Efficacy of Novel Antibody-Drug Conjugates in Trastuzumab-Resistant HER2-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Trastuzumab-DM1 (T-DM1) and emerging antibody-drug conjugates (ADCs) in cancer models that have developed resistance to trastuzumab. The following sections detail the performance of these ADCs, supported by experimental data, and provide insights into their mechanisms of action and the experimental protocols used to evaluate their efficacy.

Introduction to Trastuzumab Resistance

Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, has significantly improved outcomes for patients with HER2-positive breast cancer. However, a substantial number of patients either present with intrinsic resistance or develop acquired resistance to trastuzumab-based therapies. This has spurred the development of next-generation HER2-targeted therapies, most notably antibody-drug conjugates, designed to deliver potent cytotoxic agents directly to tumor cells. T-DM1 (ado-trastuzumab emtansine) was a first-in-class ADC that demonstrated efficacy in this setting. This guide evaluates T-DM1 and compares it with newer ADCs that have shown promise in overcoming both trastuzumab and T-DM1 resistance in preclinical models.

Comparative Efficacy of HER2-Targeted ADCs in Trastuzumab-Resistant Models

The emergence of novel ADCs has provided new avenues to combat trastuzumab resistance. These next-generation therapies, including trastuzumab deruxtecan (T-DXd), SYD985 (trastuzumab duocarmazine), and disitamab vedotin (DV), have demonstrated significant anti-tumor activity in preclinical models of trastuzumab- and T-DM1-resistant HER2-positive cancers.

In Vitro Cytotoxicity

The in vitro potency of these ADCs has been evaluated across a panel of HER2-positive cancer cell lines, including those with acquired resistance to trastuzumab and T-DM1.

Cell LineADCIC50 (µg/mL)Reference
JIMT-1 (Trastuzumab-Resistant) T-DM1Not specified, but effective[1]
T-DXdNot specified
Disitamab vedotinMore potent than T-DM1[2]
HCC1954 (Trastuzumab-Resistant) T-DM1High sensitivity[3]
MDA-MB-453 (Trastuzumab-Resistant) T-DM1Low sensitivity[3]
SKOV-3 (Trastuzumab-Resistant) T-DM11.2[3]
Various HER2+ Cell Lines SYD98510 to 70 times more potent than T-DM1
In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of these ADCs has been further validated in vivo using xenograft models established from trastuzumab-resistant cell lines or patient-derived tumors.

Xenograft ModelTreatmentKey FindingsReference
JIMT-1 (Trastuzumab-Resistant) T-DM1Significantly inhibited tumor outgrowth. At day 55, tumor volume was 16 ± 12 mm³.
T-DM1-Resistant PDX SYD985Effectively reduced tumor growth, overcoming T-DM1 resistance.
T-DM1/T-DXd-Resistant Xenografts Disitamab vedotinEffectively inhibited tumor growth in cancers that had progressed on T-DM1 and/or T-DXd.
L-JIMT-1 (Multi-drug Resistant) T-DM1Inhibited lung metastasis growth.
T-DXdMore effective at inhibiting lung metastasis growth than T-DM1.
Disitamab vedotinMost effective at inhibiting lung metastasis growth, leading to the smallest tumor burden.
T-DM1-Resistant BCBM PDX T-DXdReduced tumor size and prolonged survival.

Mechanisms of Action and Resistance

The efficacy of these ADCs is intrinsically linked to their unique mechanisms of action and their ability to circumvent the mechanisms underlying trastuzumab resistance.

Trastuzumab-DM1 (T-DM1) Mechanism of Action

T-DM1 is an antibody-drug conjugate composed of trastuzumab linked to the microtubule-inhibiting agent DM1. Upon binding to the HER2 receptor on the surface of cancer cells, the ADC-receptor complex is internalized. Inside the cell, the linker is cleaved, releasing the cytotoxic payload DM1, which leads to cell cycle arrest and apoptosis. One of the key mechanisms of action of T-DM1 in resistant cells is the induction of mitotic catastrophe.

TDM1_Mechanism TDM1 T-DM1 HER2 HER2 Receptor TDM1->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 DM1 Payload Lysosome->DM1 Payload Release Microtubules Microtubule Disruption DM1->Microtubules Inhibition Apoptosis Apoptosis / Mitotic Catastrophe Microtubules->Apoptosis Induces

Mechanism of action of T-DM1.

Overcoming Trastuzumab Resistance

Trastuzumab resistance can be mediated by several mechanisms, including impaired HER2 binding, activation of downstream signaling pathways, and crosstalk with other signaling pathways. Next-generation ADCs can overcome these resistance mechanisms through various strategies:

  • Alternative Epitope Binding: Disitamab vedotin binds to a different epitope on the HER2 receptor than trastuzumab, which may be advantageous in cases where the trastuzumab binding site is masked or altered.

  • Potent Payloads and Bystander Effect: Newer ADCs like SYD985 and T-DXd utilize highly potent payloads. SYD985 carries a duocarmycin-based payload, and T-DXd carries a topoisomerase I inhibitor. These potent payloads can exert a "bystander effect," where the cytotoxic agent, once released from the target cell, can diffuse into and kill neighboring tumor cells, including those with low or heterogeneous HER2 expression.

Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS p95HER2 p95HER2 (Truncated) p95HER2->PI3K Constitutive Activation IGF1R IGF-1R IGF1R->PI3K Crosstalk AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Trastuzumab Trastuzumab Trastuzumab->HER2 Inhibits

Signaling pathways in trastuzumab resistance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of these ADCs.

In Vitro Cytotoxicity Assay (AlamarBlue Assay)

This assay is used to determine the dose-dependent cytotoxic effects of ADCs on cancer cell lines.

  • Cell Seeding: Cancer cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

  • ADC Treatment: A serial dilution of the ADC is prepared, and cells are treated with varying concentrations. Control wells include untreated cells and cells treated with the unconjugated antibody or free payload.

  • Incubation: The plates are incubated for a period that allows for the assessment of cytotoxicity, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • AlamarBlue Addition: Following incubation, AlamarBlue reagent is added to each well at a volume equal to 10% of the culture medium.

  • Incubation with Reagent: The plates are incubated for an additional 4-8 hours to allow for the reduction of resazurin to resorufin by viable cells.

  • Data Acquisition: The fluorescence or absorbance is measured using a plate reader. Fluorescence is typically measured at an excitation of 560 nm and an emission of 590 nm. Absorbance is measured at 570 nm and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of ADCs in a living organism.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are commonly used as they can accept human tumor xenografts without rejection.

  • Tumor Cell Implantation: Human cancer cells from a trastuzumab-resistant line (e.g., JIMT-1) are injected subcutaneously into the flank of the SCID mice.

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

  • ADC Administration: Once tumors reach the desired size, mice are randomized into treatment groups. The ADC is typically administered intravenously at a specified dose and schedule (e.g., once every 3 weeks). Control groups may receive a vehicle control or the unconjugated antibody.

  • Efficacy Assessment: The primary endpoint is tumor growth inhibition. Tumor volumes are monitored over time, and the percentage of tumor growth inhibition is calculated. Other endpoints may include body weight (to assess toxicity) and overall survival.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses (e.g., t-test or ANOVA) are used to compare the tumor volumes between the treatment and control groups to determine the statistical significance of the anti-tumor effect.

Xenograft_Workflow start Start cell_culture Culture Trastuzumab- Resistant Cancer Cells start->cell_culture injection Subcutaneous Injection into SCID Mice cell_culture->injection tumor_growth Monitor Tumor Growth (to ~150 mm³) injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer ADC / Controls (e.g., weekly IV) randomization->treatment monitoring Measure Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint Endpoint Criteria Met (e.g., tumor size, time) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Survival Curves endpoint->analysis end End analysis->end

Experimental workflow for in vivo ADC efficacy.

Conclusion

The preclinical data strongly suggest that next-generation HER2-targeted ADCs, such as trastuzumab deruxtecan, SYD985, and disitamab vedotin, hold significant promise for overcoming resistance to trastuzumab and T-DM1. Their enhanced potency, differentiated mechanisms of action, and ability to exert a bystander effect contribute to their robust anti-tumor activity in resistant models. These findings provide a strong rationale for the continued clinical development of these novel ADCs for patients with HER2-positive cancers who have exhausted standard therapeutic options. Further research is warranted to fully elucidate their mechanisms of resistance and to identify predictive biomarkers to guide patient selection.

References

A Comparative Guide to Spp-DM1 and DM4 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payloads DM1 (Mertansine) and DM4 (Ravtansine), with a specific focus on the Spp-DM1 drug-linker configuration. Maytansinoids are highly potent microtubule-inhibiting agents that, when conjugated to a monoclonal antibody, enable targeted delivery to cancer cells, thereby enhancing the therapeutic window.[1][2][3] This analysis covers their mechanism of action, comparative performance metrics from preclinical and clinical data, and detailed experimental protocols.

Introduction to Maytansinoid ADCs: DM1 and DM4

Antibody-Drug Conjugates are a transformative class of cancer therapeutics designed to selectively deliver cytotoxic agents to tumors.[4][5] They consist of a target-specific monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that connects them. Maytansinoids, such as DM1 and DM4, are among the most clinically advanced payloads. They are derivatives of maytansine, a natural product isolated from the shrub Maytenus ovatus. Both DM1 and DM4 exert their anticancer effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.

While sharing a core mechanism, structural differences between DM1 and DM4, along with the choice of linker technology (e.g., the cleavable SPP linker), result in distinct pharmacological properties, including efficacy, toxicity, and the potential for a "bystander effect."

Mechanism of Action

The therapeutic action of a maytansinoid ADC begins with the mAb binding to a specific antigen on the surface of a cancer cell. This is followed by a sequence of events leading to cell death.

The process is as follows:

  • Binding and Internalization: The ADC circulates in the bloodstream until the antibody component recognizes and binds to its target antigen on the tumor cell surface.

  • Endocytosis: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endosome containing the complex fuses with a lysosome.

  • Payload Release: Inside the lysosome, the ADC is degraded. For ADCs with cleavable linkers like this compound, the linker is cleaved under the reducing environment of the cell, releasing the active DM1 payload. For non-cleavable linkers, proteolytic degradation of the antibody releases the payload still attached to the linker and a single amino acid.

  • Microtubule Disruption: The released maytansinoid (DM1 or DM4) diffuses into the cytoplasm and binds to tubulin. This action suppresses microtubule dynamics, preventing the formation of the mitotic spindle required for cell division.

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_neighbor Neighboring Cell ADC Antibody-Drug Conjugate (ADC) Internalization Receptor-Mediated Endocytosis ADC->Internalization 1. Binding Receptor Tumor Antigen (Receptor) Lysosome Lysosomal Degradation & Payload Release Internalization->Lysosome Trafficking Payload Free Payload (DM1 / DM4) Lysosome->Payload Tubulin Tubulin Binding Payload->Tubulin Bystander Bystander Cell Killing Payload->Bystander Bystander Effect (cleavable linkers) Arrest Mitotic Arrest (G2/M Phase) Tubulin->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: General mechanism of action for maytansinoid-based ADCs.

Comparative Analysis: this compound vs. DM4

The choice between DM1 and DM4 as a payload is a critical decision in ADC design, influenced by factors such as target antigen expression, tumor microenvironment, and desired safety profile.

Structural and Chemical Properties

Both DM1 (Mertansine) and DM4 (Ravtansine) are thiol-containing maytansinoids, enabling their conjugation to linkers. DM4 is a structural analog of DM1, with modifications designed to alter its properties. The Spp linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate) is a commonly used cleavable linker that contains a disulfide bond. This bond is stable in the bloodstream but is readily cleaved by intracellular reducing agents like glutathione, ensuring targeted payload release.

Caption: Chemical structures of the this compound conjugate and the DM4 payload.

Table 1: Physicochemical Properties of DM1 and DM4 Payloads

PropertyDM1 (Mertansine)DM4 (Ravtansine)
Synonyms EmtansineSoravtansine
Chemical Formula C₃₅H₄₈ClN₃O₁₀SC₃₈H₅₄ClN₃O₁₀S
Molecular Weight 738.3 g/mol 780.4 g/mol
Potency (IC₅₀) Sub-nanomolar to low nanomolar range (0.79–7.2 nM) in sensitive cell lines.Picomolar range (30–60 pM) in sensitive cell lines, generally considered more potent than DM1.
Efficacy and Bystander Effect

Both DM1 and DM4 are highly potent cytotoxins. However, DM4 generally exhibits higher potency in vitro. The overall efficacy of an ADC depends not just on the payload's potency but also on the linker's properties.

  • This compound: The use of the cleavable SPP linker allows the released DM1 payload to diffuse out of the target cell and kill neighboring, antigen-negative tumor cells. This "bystander effect" can be highly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

  • DM4 ADCs: DM4 is often paired with cleavable disulfide linkers (like SPDB) that also permit a bystander effect. The higher potency of DM4 may enhance this effect.

Studies have shown that ADCs with cleavable linkers, such as this compound, are active against a broader range of target antigens compared to those with non-cleavable linkers, which rely entirely on target-cell internalization and degradation.

Toxicity Profiles

The toxicity profile is a major differentiator between DM1 and DM4-based ADCs and is often the primary driver for payload selection. Toxicities are generally considered payload-dependent, though the antibody and linker can also contribute.

  • This compound Associated Toxicities: The most common dose-limiting toxicities observed with DM1-containing ADCs (like Trastuzumab Emtansine, T-DM1) are thrombocytopenia (low platelet count) and hepatotoxicity (liver enzyme elevation).

  • DM4 Associated Toxicities: DM4-based ADCs are consistently associated with a distinct dose-limiting toxicity: ocular toxicity, including keratopathy (corneal damage), blurred vision, and dry eye. This has been a significant challenge in their clinical development.

Table 2: Comparative Performance and Clinical Data Summary

FeatureThis compound ADCsDM4 ADCs
Example ADC Trastuzumab Emtansine (T-DM1, Kadcyla®) uses a non-cleavable SMCC linker, but this compound is used preclinically.Mirvetuximab Soravtansine (Elahere™)
Linker Type SPP is a cleavable disulfide linker.Typically uses a cleavable disulfide linker (e.g., SPDB).
Bystander Effect Yes, due to the release of a membrane-permeable payload.Yes, due to the release of a membrane-permeable payload.
Potency Highly potent.Generally considered more potent than DM1 in vitro.
Key Toxicities Thrombocytopenia, Hepatotoxicity.Ocular Toxicity (Keratopathy), Neuropathy.
Therapeutic Use Approved for HER2-positive breast cancer (as T-DM1). Explored for various solid and liquid tumors.Approved for FRα-positive ovarian cancer. Explored for various solid tumors.
Pharmacokinetics

The pharmacokinetic (PK) properties of maytansinoid ADCs are largely governed by the antibody component, exhibiting long half-lives. However, the drug-to-antibody ratio (DAR) and the linker can influence clearance. ADCs with higher DAR values may have faster systemic clearance. The stability of the linker is critical; premature release of the payload in circulation leads to systemic toxicity. Disulfide linkers like SPP are designed to be stable at physiological pH in the blood but are cleaved in the reducing intracellular environment. Studies suggest that conjugation of DM1 or DM4 at an average DAR of 3.5-4.0 has no significant impact on the PK or biodistribution properties of the parent antibody.

Experimental Protocols & Workflows

In Vitro Cytotoxicity Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of an ADC against a cancer cell line.

Methodology:

  • Cell Culture: Culture the target antigen-expressing cancer cells in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Harvest the cells and seed them into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of the this compound or DM4 ADC in cell culture media. Include an untreated control and a control with a non-binding ADC.

  • Treatment: Remove the old media from the wells and add 100 µL of the diluted ADC solutions to the respective wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

  • Data Analysis: Plot the cell viability (%) against the logarithm of the ADC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

In_Vitro_Workflow start Start culture 1. Culture Target Cells start->culture seed 2. Seed Cells in 96-Well Plate culture->seed treat 3. Add Serial Dilutions of ADC seed->treat incubate 4. Incubate for 72-120 hours treat->incubate assay 5. Measure Cell Viability (e.g., CellTiter-Glo) incubate->assay analyze 6. Plot Dose-Response Curve & Calculate IC50 assay->analyze end End analyze->end

Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
In Vivo Tumor Xenograft Efficacy Study

This protocol describes a typical efficacy study in a mouse model bearing human tumor xenografts.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., 5 x 10⁶ cells) that express the target antigen into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). Groups should include:

    • Vehicle Control (e.g., PBS)

    • Non-binding control ADC

    • This compound ADC

    • DM4 ADC

  • Dosing: Administer the ADCs intravenously (IV) at a specified dose and schedule (e.g., 5 mg/kg, once a week for 3 weeks).

  • Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study.

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a predetermined time. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

In_Vivo_Workflow start Start implant 1. Implant Tumor Cells in Immunodeficient Mice start->implant monitor_growth 2. Monitor Tumor Growth implant->monitor_growth randomize 3. Randomize Mice into Treatment Groups monitor_growth->randomize When tumors reach ~100-150 mm³ dose 4. Administer ADCs/Controls (e.g., IV weekly) randomize->dose monitor_efficacy 5. Measure Tumor Volume & Body Weight dose->monitor_efficacy monitor_efficacy->dose Repeat dosing per schedule endpoint 6. Analyze Tumor Growth Inhibition monitor_efficacy->endpoint At study end end End endpoint->end

Caption: Experimental workflow for an in vivo ADC xenograft study.

Conclusion and Recommendations

Both this compound and DM4 are highly effective payloads for the development of ADCs. The choice between them involves a strategic trade-off between potency and toxicity.

  • Choose this compound when a well-characterized toxicity profile is preferred and the primary dose-limiting toxicities (thrombocytopenia, hepatotoxicity) are considered manageable for the target patient population. Its capacity for a bystander effect makes it suitable for heterogeneous tumors.

  • Choose a DM4 ADC when maximum potency is required, potentially for tumors with lower antigen expression or a less permeable microenvironment. However, developers must be prepared to rigorously monitor and manage the significant risk of ocular toxicity.

Ultimately, the optimal ADC design depends on a comprehensive evaluation of the antibody's characteristics, the biology of the target antigen, and the specific clinical indication. Preclinical comparative studies, like those outlined above, are essential to empirically determine the best payload-linker combination for a given antibody and target.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Spp-DM1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Spp-DM1, a potent agent-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Due to the highly cytotoxic nature of its DM1 payload, strict adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.

This compound is comprised of the potent microtubule-disrupting agent DM1, a maytansinoid, connected via an SPP linker.[1][2][3] The cytotoxic component, DM1 (Mertansine), is classified as acutely toxic and is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[4] Exposure can occur through inhalation, skin contact, or ingestion.[4] Therefore, all handling of this compound, especially in its powder form, must be conducted within designated containment areas with appropriate personal protective equipment.

Personal Protective Equipment (PPE)

The following table outlines the mandatory PPE for all personnel handling this compound. This is based on a comprehensive risk assessment for highly potent active pharmaceutical ingredients (HPAPIs).

PPE CategoryItemSpecificationRationale
Primary Protection Gloves Double pair of chemotherapy-tested nitrile or latex gloves.To provide a primary barrier against skin contact. Double gloving allows for the safe removal of the outer glove if contaminated.
Gown Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from splashes and aerosol exposure.
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes and airborne particles.
Respiratory Protection Respirator A NIOSH-approved respirator (e.g., N95 or higher) is required when handling this compound powder. A powered air-purifying respirator (PAPR) may be necessary for procedures with a high risk of aerosolization.Prevents inhalation of the highly toxic powder.
Secondary Protection Shoe Covers Disposable shoe covers.To prevent the tracking of contaminants out of the designated handling area.
Hair Cover Disposable hair cover or bonnet.To prevent contamination of hair and reduce the risk of spreading contaminants.
Operational Plan: Step-by-Step Handling Procedures

All procedures involving this compound must be performed within a certified biological safety cabinet (BSC) or a containment isolator to minimize exposure risk.

1. Preparation and Weighing of this compound Powder:

  • Designated Area: All handling of this compound powder must occur in a designated and clearly labeled containment area, such as a negative pressure isolator or a Class II, Type B2 biological safety cabinet that is vented to the outside.

  • Donning PPE: Before entering the designated area, don all required PPE as specified in the table above.

  • Weighing: Use a calibrated analytical balance inside the containment unit. Handle the powder with dedicated spatulas and weighing papers.

  • Solubilization: If dissolving the powder, add the solvent slowly and carefully to avoid splashing. Solutions are often unstable and should be freshly prepared.

2. Conjugation and Experimental Use:

  • Closed Systems: Whenever possible, use closed systems for transferring solutions containing this compound.

  • Luer-Lock Fittings: Utilize syringes and fittings with Luer-Lock connections to prevent accidental disconnection and leakage.

  • Labeling: Clearly label all containers with the contents, concentration, date, and appropriate hazard symbols.

3. Spill Management:

  • Immediate Action: In case of a spill, evacuate all non-essential personnel from the area.

  • Spill Kit: Use a designated chemotherapy spill kit.

  • Containment: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent material to avoid creating airborne dust.

  • Cleaning: Clean the spill area with a detergent solution, followed by a thorough rinse with water.

  • Disposal: All materials used for spill cleanup must be disposed of as bulk cytotoxic waste.

Disposal Plan: Waste Segregation and Disposal

Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and accidental exposure.

Waste TypeDescriptionContainer TypeDisposal Pathway
Bulk Waste Unused this compound, concentrated stock solutions, grossly contaminated materials (e.g., spill cleanup materials).Black, RCRA-regulated hazardous waste container.Hazardous waste incineration.
Trace Waste (Solids) Items with minimal residual contamination (e.g., empty vials, flasks, plasticware, contaminated gloves, gowns, and other disposable PPE). Must contain less than 3% of the original volume.Yellow, chemotherapy waste container.Regulated medical waste incineration.
Trace Waste (Sharps) Needles, syringes, and other sharps contaminated with this compound.Yellow, puncture-resistant "Chemo Sharps" container.Regulated medical waste incineration.

Decontamination of Work Surfaces:

  • Wipe all surfaces with a detergent solution, followed by a rinse with 70% isopropyl alcohol, and a final rinse with sterile water.

Visual Workflow for this compound Handling and Disposal

The following diagram illustrates the critical steps and decision points for the safe handling and disposal of this compound.

Spp_DM1_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_cleanup Decontamination & Exit start Start: Obtain this compound ppe Don Full PPE (Double Gloves, Gown, Respirator, Eye Protection) start->ppe containment Enter Designated Containment Area (BSC or Isolator) ppe->containment weigh Weighing & Solubilization of Powder containment->weigh experiment Experimental Use (Conjugation, etc.) weigh->experiment segregate Segregate Waste at Point of Use experiment->segregate bulk_waste Bulk Waste (>3% residual, spill cleanup) segregate->bulk_waste trace_waste Trace Waste (<3% residual, PPE) segregate->trace_waste sharps_waste Sharps Waste (Needles, Syringes) segregate->sharps_waste decon Decontaminate Work Surfaces (Detergent -> Alcohol -> Water) segregate->decon black_bin Dispose in Black RCRA Container bulk_waste->black_bin yellow_bin Dispose in Yellow Chemo Container trace_waste->yellow_bin yellow_sharps Dispose in Yellow Chemo Sharps Container sharps_waste->yellow_sharps doff_ppe Doff PPE in Designated Area decon->doff_ppe exit_lab Exit Containment Area & Wash Hands doff_ppe->exit_lab end End exit_lab->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.